molecular formula C11H11NO B1314273 7-Methoxy-4-methylquinoline CAS No. 6238-12-6

7-Methoxy-4-methylquinoline

Cat. No.: B1314273
CAS No.: 6238-12-6
M. Wt: 173.21 g/mol
InChI Key: LVJHDVPCJRWNNZ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHDVPCJRWNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546725
Record name 7-Methoxy-4-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-12-6
Record name 7-Methoxy-4-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-4-methylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 7-Methoxy-4-methylquinoline. This quinoline derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds.

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound, providing a ready reference for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 6238-12-6[1][2]
Boiling Point 301.3 °C at 760 mmHg; 132-133 °C at 2.5 Torr[2][3]
Density 1.102 g/cm³ (Predicted)[2][3]
Refractive Index 1.6168[2]
LogP 2.55180[2]
pKa 5.97 ± 0.27 (Predicted)[2][3]
Canonical SMILES CC1=C2C=CC(=CC2=NC=C1)OC[1]
InChI InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3[1]
InChIKey LVJHDVPCJRWNNZ-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of this compound is characterized by a bicyclic quinoline core. A methoxy group (-OCH₃) is substituted at the 7th position of the quinoline ring, and a methyl group (-CH₃) is at the 4th position.

Caption: Molecular structure of this compound.

Representative Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by cyclization. Below is a representative experimental protocol.

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate. A catalytic amount of concentrated hydrochloric acid can be added. The mixture is refluxed in ethanol for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-(3-methoxyphenylamino)crotonate, is purified, for instance, by recrystallization from ethanol/water.

  • Cyclization: The purified intermediate is added to a high-boiling point solvent such as Dowtherm A in a flask equipped for high-temperature reactions. The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form 4-hydroxy-7-methoxy-2-methylquinoline.

  • Formation of 4-chloro derivative (Intermediate): The product from the cyclization is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-methoxy-2-methylquinoline. This step is typically performed under reflux.

  • Reduction to this compound: The 4-chloro derivative is subsequently reduced to the final product. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base (like triethylamine) to neutralize the HCl formed.

  • Final Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel or recrystallization to yield a pure solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound should also be determined and compared to literature values.

This guide provides foundational information for researchers working with this compound. The provided data and protocols are intended to serve as a starting point for further investigation and application in various fields of chemical and pharmaceutical research.

References

Synthesis of 7-Methoxy-4-methylquinoline: A Technical Guide for Starting Materials and Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 7-Methoxy-4-methylquinoline, a significant heterocyclic scaffold in medicinal chemistry. The focus of this document is on the key starting materials, detailed experimental protocols, and comparative quantitative data for the most common and effective synthetic methodologies.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two classical methods for quinoline formation: the Conrad-Limpach synthesis and the Doebner-von Miller reaction. Both pathways utilize readily available starting materials and offer reliable routes to the desired quinoline core.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process that involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1][2] For the synthesis of this compound, the key starting materials are m-anisidine and ethyl acetoacetate.

The reaction proceeds via nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form the enamine. The subsequent cyclization is a thermally induced intramolecular electrophilic aromatic substitution.[1]

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides an alternative route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3] To synthesize this compound via this method, m-anisidine is reacted with crotonaldehyde. The reaction mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.[3]

Starting Materials

The primary starting materials for the synthesis of this compound are outlined below.

Starting MaterialStructureSupplier AvailabilityNotes
m-Anisidine (3-Methoxyaniline)m-AnisidineReadily available from major chemical suppliers.Can be synthesized by the reduction of m-nitroanisole.[4]
Ethyl AcetoacetateEthyl AcetoacetateReadily available from major chemical suppliers.A common and versatile β-ketoester.
CrotonaldehydeCrotonaldehydeReadily available from major chemical suppliers.An α,β-unsaturated aldehyde used in the Doebner-von Miller reaction.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the synthesis of this compound. The Conrad-Limpach synthesis is generally preferred for its often cleaner reaction profile and higher yields for this specific substitution pattern.

Conrad-Limpach Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)crotonate (Enamine Intermediate)

A mixture of m-anisidine (12.3 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in ethanol (150 mL) is refluxed for 4 hours.[5] After this period, the ethanol is partially removed by distillation under reduced pressure. The reaction mixture is then cooled to room temperature, and the resulting solid intermediate is collected by filtration, washed with cold ethanol, and dried.

ParameterValueReference
m-Anisidine12.3 g (100 mmol)[5]
Ethyl Acetoacetate13.0 g (100 mmol)[5]
SolventEthanol (150 mL)[5]
Reaction Time4 hours[5]
Reaction TemperatureReflux[5]
Yield ~75% [5]

Step 2: Thermal Cyclization to 7-Methoxy-4-methyl-1H-quinolin-4-one

The dried enamine intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 30 minutes.[5] The reaction mixture is then cooled, and the precipitated solid is collected. The crude product is dissolved in a 10% aqueous sodium hydroxide solution, filtered to remove insoluble impurities, and then the filtrate is neutralized with dilute hydrochloric acid to precipitate the purified 7-Methoxy-4-methyl-1H-quinolin-4-one. The solid is collected by filtration, washed with water, and dried.

ParameterValueReference
Enamine IntermediateProduct from Step 1[5]
SolventDowtherm A[5]
Reaction Time30 minutes[5]
Reaction Temperature250 °C[5]
Yield ~68% [5]

Visualizations of Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for the preparation of this compound.

Conrad_Limpach_Synthesis m_anisidine m-Anisidine enamine Ethyl 3-(3-methoxyphenylamino)crotonate m_anisidine->enamine Condensation (Ethanol, Reflux) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine quinolinone 7-Methoxy-4-methyl-1H-quinolin-4-one enamine->quinolinone Thermal Cyclization (Dowtherm A, 250°C)

Conrad-Limpach Synthesis of this compound.

Doebner_von_Miller_Reaction m_anisidine m-Anisidine dihydroquinoline Dihydroquinoline Intermediate m_anisidine->dihydroquinoline Michael Addition & Cyclization (Acidic) crotonaldehyde Crotonaldehyde crotonaldehyde->dihydroquinoline quinoline This compound dihydroquinoline->quinoline Oxidation

Doebner-von Miller Reaction for this compound.

Conclusion

The synthesis of this compound is well-established, with the Conrad-Limpach reaction representing a robust and high-yielding approach. The starting materials, m-anisidine and ethyl acetoacetate, are commercially available and relatively inexpensive. The two-step procedure, involving an initial condensation followed by a high-temperature cyclization, provides a reliable pathway to the desired quinolone product. While the Doebner-von Miller reaction offers an alternative, it can sometimes be complicated by side reactions and lower yields. For researchers and professionals in drug development, the Conrad-Limpach synthesis stands out as the more practical and efficient method for accessing the this compound scaffold.

References

A Comprehensive Technical Guide to 7-Methoxy-4-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of 7-methoxy-4-methylquinoline, a significant derivative with potential applications in drug discovery and development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential role in targeting key signaling pathways relevant to cancer therapy.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms and identifiers for this compound is provided in the table below.

Synonym/IdentifierReference
7-Methoxylepidine[2]
4-Methyl-7-methoxyquinoline[1]
Lepidine, 7-methoxy-[2]
CAS Number 6238-12-6
PubChem CID 13685551
EC Number 832-448-5
DSSTox Substance ID DTXSID90546725

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the following table. These properties are essential for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 173.084063974[1]
Monoisotopic Mass 173.084063974[1]
Topological Polar Surface Area 22.1 Ų[1]
Heavy Atom Count 13
Complexity 171[1]
Boiling Point 132-133 °C (at 2.5 Torr)
Density 1.102 ± 0.06 g/cm³ (Predicted)
pKa 5.97 ± 0.27 (Predicted)

Synthesis of this compound

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis is a well-established method for the preparation of quinolines from anilines and β-diketones.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product m-Anisidine m-Anisidine Reaction_Vessel Reaction Vessel (Acid Catalyst, Heat) m-Anisidine->Reaction_Vessel Acetylacetone Acetylacetone Acetylacetone->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Cyclization & Dehydration

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-anisidine (1.0 equivalent).

  • Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the flask with stirring. After complete addition, cautiously add concentrated sulfuric acid (2.0 equivalents) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The 7-methoxy substitution on the quinoline ring has been identified as a key feature in several biologically active molecules, particularly in the context of cancer therapy.

Role as a Kinase Inhibitor

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The structural features of this compound make it a plausible candidate for development as a kinase inhibitor. Research on structurally similar compounds suggests that the quinoline core can mimic the adenine ring of ATP, allowing for competitive inhibition at the ATP-binding site of various kinases.

Potential Target: VEGFR-2 Signaling Pathway

One of the most well-studied targets for quinoline-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.

A closely related compound, 7-[(pyridin-4-yl)methoxy]quinoline, has been investigated as a potent inhibitor of VEGFR-2.[3] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site, quinoline-based inhibitors can prevent this autophosphorylation and abrogate downstream signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation ATP ATP ATP->VEGFR2 ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a series of in vitro assays can be performed.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant VEGFR-2 kinase and the kinase substrate to each well.

  • Compound Addition: Add the diluted this compound or a vehicle control to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This is typically a luminescence-based readout.

  • Data Analysis: The luminescence signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted signaling pathway.

Materials:

  • Human cancer cell line (e.g., a cell line known to overexpress VEGFR-2)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for the compound.

Conclusion

This compound is a quinoline derivative with significant potential for further investigation in the field of drug discovery. Its structural features suggest a role as a kinase inhibitor, potentially targeting key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the synthesis, characterization, and biological evaluation of this promising compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy in preclinical models.

References

Spectroscopic Profile of 7-Methoxy-4-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-4-methylquinoline (CAS No. 6238-12-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available mass spectrometry data and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline derivatives.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), the exact mass is 173.0841 g/mol .[1] The predicted mass spectrometry data for various adducts are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺174.0913
[M+Na]⁺196.0732
[M+K]⁺212.0472
[M+NH₄]⁺191.1179

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring spectroscopic data for quinoline derivatives, which are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H and ¹³C NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle agitation.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Measurement: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

  • Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

Sample Preparation and Introduction:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

  • Ionization: Electrospray ionization (ESI) is a common technique for quinoline derivatives, typically forming protonated molecules [M+H]⁺ in positive ion mode.[2]

  • Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF) and Quadrupole analyzers.[2]

  • Data Acquisition: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methoxy-4-methylquinoline. This document synthesizes information from established fragmentation mechanisms of quinoline alkaloids to offer a predictive overview for researchers and professionals in drug development and related scientific fields. While a publicly available mass spectrum for this specific compound is not available, the fragmentation pathways can be inferred from studies on closely related analogs.

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be governed by the foundational fragmentation patterns observed for methoxyquinolines. The primary fragmentation is anticipated to involve the methoxy group and the quinoline ring system. Based on the foundational work by Clugston and MacLean on monomethoxyquinolines, two main fragmentation schemes are discernible, with one being particularly dominant for the 7-methoxy isomer.[1] The presence of the 4-methyl group will likely influence the relative abundance of certain fragments but not the fundamental pathways.

The molecular ion of this compound (m/z 173) is expected to be prominent, reflecting the stability of the aromatic system.

Predicted Fragmentation Data

Due to the absence of a publicly available experimental mass spectrum for this compound, the following table of predicted fragment ions is based on the fragmentation patterns of 7-methoxyquinoline. The relative abundances are estimations and would require experimental verification.

m/zProposed Fragment IonNeutral LossPredicted Relative Abundance
173[M]•+-High
158[M - CH₃]•+•CH₃Medium
145[M - CO]•+COLow to Medium
130[M - CH₃ - CO]•+•CH₃, COMedium
116[M - CH₃ - HCN]•+•CH₃, HCNLow
102[M - CH₃ - CO - HCN]•+•CH₃, CO, HCNLow

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

Fragmentation_Pathway M This compound (m/z 173) [M]•+ F1 [M - CH₃]•+ (m/z 158) M->F1 - •CH₃ F2 [M - CO]•+ (m/z 145) M->F2 - CO F3 [M - CH₃ - CO]•+ (m/z 130) F1->F3 - CO F4 [M - CH₃ - HCN]•+ (m/z 116) F1->F4 - HCN

Predicted EI Fragmentation Pathway of this compound

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry of Quinoline Derivatives

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of quinoline derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the high concentration of the solvent from saturating the detector.

4. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to be within the linear range of the instrument.

  • Inject 1 µL of the final solution into the GC-MS system.

5. Data Analysis:

  • The acquired data will consist of a total ion chromatogram (TIC) showing the separation of components over time and a mass spectrum for each point in the chromatogram.

  • The mass spectrum of the peak corresponding to this compound will be analyzed to identify the molecular ion and the major fragment ions.

  • The fragmentation pattern can be interpreted by comparing the observed fragments to known fragmentation mechanisms of quinoline alkaloids.

References

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and characterization methods for this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6238-12-6[1]
Boiling Point 132-133 °C at 2.5 Torr; 301.3 °C at 760 mmHg[2]
Density 1.102 g/cm³ (Predicted)[2]
Refractive Index 1.6168[2]
pKa 5.97 ± 0.27 (Predicted)[2]
LogP 2.6[1]
Storage Sealed in dry, Room Temperature[2]
Flash Point 110.5 °C[2]
SMILES CC1=C2C=CC(=CC2=NC=C1)OC[1]
InChIKey LVJHDVPCJRWNNZ-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a suitable and widely used method for preparing 2,4-substituted quinolines.[3][4]

Combes Synthesis Protocol

This protocol outlines the synthesis of this compound from m-anisidine and acetylacetone.

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[5]

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-anisidine (1.0 eq) in ethanol.

  • Addition of β-Diketone: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully add concentrated sulfuric acid or polyphosphoric acid (as a catalyst and dehydrating agent) to the reaction mixture.[5] Heat the mixture to reflux for 3-4 hours. The high temperature facilitates the intramolecular electrophilic aromatic substitution to form the quinoline ring.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualization

Synthesis Workflow of this compound via Combes Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A m-Anisidine C Condensation (Ethanol, RT) A->C B Acetylacetone B->C D Acid-catalyzed Cyclization (H₂SO₄ or PPA, Reflux) C->D Enamine Intermediate E Work-up & Extraction (NaHCO₃, Ethyl Acetate) D->E Crude Product F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the Combes synthesis of this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a singlet for the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the methyl and methoxy carbons, and the carbons of the quinoline core.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 173). The fragmentation pattern of methoxyquinolines typically involves the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-43).[6]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This technical guide provides essential information on the physical and chemical properties, a reliable synthetic protocol, and analytical characterization methods for this compound. The data and procedures outlined herein are intended to support researchers and scientists in their work with this versatile quinoline derivative, particularly in the fields of organic synthesis and medicinal chemistry.

References

The Biological Versatility of Novel Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status. Its inherent versatility allows for extensive chemical modifications, leading to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel quinoline derivatives, tailored for researchers, scientists, and drug development professionals. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of potent anticancer agents. Their mechanisms of action are multifaceted and include the targeted inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of novel quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the reported anticancer activities of several novel quinoline derivatives.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
6HL-60 (Leukemia)0.59[1]
7HepG-2 (Liver)2.71[1]
A549 (Lung)7.47[1]
MCF-7 (Breast)6.55[1]
EGFR/HER-2 Dual-Target Inhibitors 5aEGFR0.071[2]
HER-20.031[2]
EGFR-TK Inhibitors 6dEGFR0.18[3]
8bEGFR0.08[3]
47EGFR0.49[4]
Indeno[1,2-c]quinolines (EGFR-TK) SIQ3EGFR-TK~0.6-10.2 nM[5]
SIQ5EGFR-TK~0.6-10.2 nM[5]
SIQ8EGFR-TK~0.6-10.2 nM[5]
mTOR Inhibitors PQQmTOR0.064[6]
HA-2lmTOR0.066[7]
HA-2cmTOR0.075[7]
Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been designed as potent EGFR inhibitors.[2][3][4][5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by novel quinoline derivatives.

2. PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[8] Its dysregulation is a common feature in many human cancers. Quinoline-based inhibitors have been developed to target key components of this pathway, such as mTOR.[6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Protein Synthesis, Cell Growth, Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->mTORC1 Inhibition

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[9]

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with quinoline derivatives (serial dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Novel Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, and novel derivatives continue to be a promising area of research in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial activity of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassCompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Quinolone Hybrids 5dGram-positive & Gram-negative strains0.125 - 8[12]
Hydroxyimidazolium Hybrids 7bS. aureus2[13]
M. tuberculosis H37Rv10[13]
7cC. neoformans15.6[13]
7dC. neoformans15.6[13]
Quinolone Conjugates 9S. aureus0.12[14]
S. pyogenes8[14]
S. typhi0.12[14]
E. coli0.12[14]
Quinolone-2-one Derivatives 6cMRSA0.75[15]
VRE0.75[15]
MRSE2.50[15]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer or pipette tip

  • Quinoline derivative solutions of known concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Plate Inoculation: Aseptically swab the entire surface of an agar plate with the prepared inoculum to create a uniform lawn of microbial growth.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6-8 mm) in the agar.

  • Compound Addition: Carefully add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A 1. Prepare standardized microbial inoculum B 2. Inoculate agar plate to create a lawn A->B C 3. Create wells in the agar B->C D 4. Add quinoline derivatives, positive & negative controls to wells C->D E 5. Incubate the plate D->E F 6. Measure the diameter of the zone of inhibition E->F

Caption: Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity of Novel Quinoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have shown promise as potent anti-inflammatory compounds, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16][17][18][19][20]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinoline derivatives can be assessed in vivo using models like the carrageenan-induced paw edema test, and in vitro through enzyme inhibition assays.

Compound ClassCompoundAssayIC50 (µM) / % InhibitionReference
Quinoline-Pyrazole Hybrids 12cCOX-2 Inhibition0.1[17]
14aCOX-2 Inhibition0.11[17]
14bCOX-2 Inhibition0.11[17]
Phenyl Quinoline Phenols 4hCOX-2 Inhibition0.026[19]
4jCOX-2 Inhibition0.102[19]
4-Carboxyl Quinolines 9eCOX-2 Inhibition0.043[20]
Thieno[2,3-c]quinolines 3Carrageenan-induced paw edemaHigher than diclofenac sodium[21]
10Carrageenan-induced paw edemaHigher than diclofenac sodium[21]
Key Mechanism: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Quinoline Quinoline Derivatives Quinoline->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[21][22][23][24][25]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Quinoline derivative suspension/solution

  • Reference drug (e.g., diclofenac sodium)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the quinoline derivative, reference drug, or vehicle (control) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Paw_Edema_Workflow A 1. Group and fast animals B 2. Administer quinoline derivatives, reference drug, or vehicle A->B C 3. Inject carrageenan into the right hind paw B->C D 4. Measure paw volume/thickness at regular intervals C->D E 5. Calculate the percentage of edema inhibition D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Novel quinoline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to systematically modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing lead compounds to improve their pharmacokinetic and safety profiles, and exploring their efficacy in more complex preclinical and clinical settings. The continued investigation of novel quinoline derivatives holds significant promise for the discovery and development of next-generation therapeutics to address a wide range of unmet medical needs.

References

An In-depth Technical Guide to the Discovery and History of 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of 7-Methoxy-4-methylquinoline. While not a compound with a singular moment of discovery, its history is intrinsically linked to the development of classical quinoline synthesis methods throughout the late 19th and early 20th centuries. This document details the plausible historical synthetic routes, including the Combes and Conrad-Limpach syntheses, providing detailed experimental protocols for these foundational methods. A summary of its known quantitative data is presented in tabular format for ease of reference. Furthermore, this guide clarifies the role of this compound as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of antimalarial and anticancer research. All described synthetic pathways are visualized using the DOT language for clear illustration of the chemical transformations.

Introduction: The Historical Context of Quinoline and Its Derivatives

The story of this compound does not begin with its own discovery, but with the broader exploration of the quinoline scaffold. Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] The latter half of the 19th century saw a surge in the study of quinoline chemistry, driven by the burgeoning synthetic dye industry and the quest to understand and synthesize natural alkaloids like quinine, a key antimalarial compound.[2] This era produced a portfolio of named reactions that became the bedrock of quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses.[3]

This compound emerged from this rich history not as a primary target, but as a versatile intermediate. Its strategic substitution pattern—a methoxy group at the 7-position and a methyl group at the 4-position—makes it a valuable building block for more complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of compounds targeting parasitic infections and in the development of kinase inhibitors for cancer therapy.[4] Therefore, to understand the "discovery" of this compound is to understand the development of the synthetic methodologies that enabled its creation.

Physicochemical and Spectroscopic Data

A compilation of the known physical, chemical, and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6238-12-6[5]
Molecular Formula C₁₁H₁₁NO[5]
Molecular Weight 173.21 g/mol [5]
Boiling Point 301.3 °C at 760 mmHg
Density 1.102 g/cm³
LogP 2.55[6]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/Shifts
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Infrared (IR) Data not available in searched literature.
Mass Spectrometry (MS) The fragmentation of monomethoxyquinolines typically involves two main pathways: loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-15-28), or a concerted loss of a CHO radical (M-29).[7]

Historical Synthetic Pathways

The synthesis of this compound can be retrospectively approached through several classical methods. The following sections detail the most plausible historical routes.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] For the synthesis of this compound, this would involve the reaction of m-anisidine (3-methoxyaniline) with acetylacetone (2,4-pentanedione).

  • Materials: m-Anisidine, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, equimolar amounts of m-anisidine and acetylacetone are mixed.

    • The mixture is stirred and cooled in an ice bath while concentrated sulfuric acid is added dropwise as a condensing agent.

    • After the addition of the acid, the reaction mixture is gently heated to initiate the condensation and subsequent cyclization.

    • The reaction is monitored for completion (historically, by observing the cessation of water evolution).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The acidic solution is then neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Combes synthesis of this compound.
The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines from anilines and β-ketoesters. To arrive at this compound, a multi-step process would be necessary, starting with the synthesis of 7-methoxy-4-methylquinolin-4-ol, followed by reduction of the hydroxyl group. A more direct historical approach to the target molecule would likely involve the synthesis of an intermediate that can be readily converted. A plausible route involves the Conrad-Limpach synthesis to form 4-hydroxy-7-methoxyquinoline, followed by chlorination and subsequent methylation.

  • Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

    • m-Anisidine is reacted with ethyl acetoacetate at a moderate temperature (around 140-150 °C) to form the anilinocrotonate intermediate.

    • The intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling solvent like mineral oil to yield 4-hydroxy-7-methoxyquinoline.

  • Step 2: Chlorination to 4-Chloro-7-methoxyquinoline

    • The 4-hydroxy-7-methoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • The reaction mixture is heated to effect the conversion of the hydroxyl group to a chloro group.

  • Step 3: Methylation to this compound

    • The 4-chloro-7-methoxyquinoline can then be subjected to a reaction that introduces the methyl group at the 4-position. Historically, this could have been achieved through various organometallic reactions that were being developed during that era.

Multi-step synthesis via a Conrad-Limpach intermediate.

Role in Drug Discovery and Development

This compound, in its own right, is not known to possess significant biological activity or to be directly involved in specific signaling pathways. Its importance lies in its utility as a scaffold for the synthesis of more complex, pharmacologically active molecules.

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound allows for further functionalization at various positions on the quinoline ring, enabling the exploration of structure-activity relationships in drug discovery programs.

For example, derivatives of 7-methoxyquinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. While not directly involving this compound, this highlights the therapeutic potential of the 7-methoxyquinoline scaffold.

Conclusion

The history of this compound is a reflection of the broader history of synthetic organic chemistry. Its "discovery" was not a singular event but rather the inevitable outcome of the development of robust and versatile methods for constructing the quinoline ring system. The classical syntheses of Combes and Conrad-Limpach provide plausible historical routes to this compound, underscoring the ingenuity of late 19th-century chemists. Today, this compound continues to be a relevant molecule, not for its inherent biological activity, but as a valuable intermediate for researchers and scientists in the ongoing quest for novel therapeutics. Its story is a testament to the foundational importance of fundamental synthetic methodologies in the advancement of drug discovery and development.

References

Harnessing the Quinoline Scaffold: A Technical Guide to Its Diverse Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, found in various natural products, agrochemicals, and, most notably, a wide array of pharmaceuticals.[2][3] The versatility of the quinoline ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[3][4] These activities range from anticancer and antimicrobial to neuroprotective and anti-inflammatory, making quinoline compounds a subject of intense research and development.[2][5] Furthermore, their unique photophysical properties have led to their emergence as powerful fluorescent probes for bio-imaging applications.[6][7] This technical guide provides an in-depth exploration of the core research applications of quinoline compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

Anticancer Applications

Quinoline derivatives represent a significant class of compounds in oncology research, with several already in clinical use, including Anlotinib, Bosutinib, and Lenvatinib.[2][8] Their anticancer effects are exerted through diverse mechanisms of action, often targeting multiple pathways involved in tumor growth and survival.[1][3][9]

Mechanisms of Action

Quinoline-based compounds can induce cancer cell death and inhibit proliferation through several key pathways:

  • Inhibition of Kinases and Signaling Pathways: Many quinoline derivatives act as inhibitors of crucial signaling proteins like PI3K, mTOR, and receptor tyrosine kinases (c-Met, EGFR, VEGFR), which are often dysregulated in cancer.[10] Inhibition of these pathways disrupts downstream signaling, affecting cell growth, proliferation, and survival.

  • Induction of Apoptosis: These compounds can trigger programmed cell death by upregulating pro-apoptotic proteins such as Caspase-3 and Caspase-9 and increasing the generation of reactive oxygen species (ROS).[1][11]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells, often at the G2/M phase.[3][11]

  • Inhibition of Topoisomerases: Some derivatives function as topoisomerase I and II inhibitors, preventing DNA replication and repair in rapidly dividing cancer cells.[2]

  • Inhibition of Angiogenesis: By blocking pathways like VEGFR, certain quinoline compounds can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[3]

anticancer_pathways cluster_0 Quinoline Compound Quinoline Quinoline Derivative RTK Tyrosine Kinases (EGFR, VEGFR, c-Met) Quinoline->RTK Inhibits PI3K PI3K / mTOR Quinoline->PI3K Inhibits Topo Topoisomerase Quinoline->Topo Inhibits Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibits RTK->PI3K Angiogenesis Angiogenesis Inhibition RTK->Angiogenesis CellCycle Cell Cycle Arrest (G2/M) PI3K->CellCycle DNA_Damage DNA Damage Topo->DNA_Damage Apoptosis Apoptosis Induction CellCycle->Apoptosis DNA_Damage->Apoptosis

Caption: Major anticancer mechanisms of quinoline derivatives.
Quantitative Data: Antiproliferative Activity

The efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound Type/NameCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38[11]
Quinoline-Chalcone (12e)HCT-116 (Colon)5.34[11]
Quinoline-Chalcone (12e)MCF-7 (Breast)5.21[11]
Bis-pyrimidine (2a)U937 (Leukemia)0.7[12]
Bis-pyrimidine (2a)HL60 (Leukemia)0.2[12]
Bis-pyrimidine (4c)U937 (Leukemia)1.2[12]
Bis-pyrimidine (4c)HL60 (Leukemia)0.3[12]
4-Aniline Quinoline (38)MCF-7 (Breast)Comparable to control[10]
Quinoline-8-Sulfonamide (9a)COLO829 (Melanoma)168.7 µg/mL (0.376 mM)[13]
Quinoline-8-Sulfonamide (9a)A549 (Lung)223.1 µg/mL (0.496 mM)[13]

Antimicrobial Applications

Quinolone antibiotics, a major class of quinoline derivatives, are broad-spectrum bactericidal agents used extensively in human and veterinary medicine.[14] Their development began with the discovery of nalidixic acid, and subsequent generations, particularly the fluoroquinolones (e.g., ciprofloxacin), have expanded their activity against both Gram-negative and Gram-positive bacteria.[14][15]

Mechanism of Action

The primary antibacterial target of quinolones is bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[14] This action converts the enzymes into cellular toxins that introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[14][17] Bacterial resistance often arises from mutations in the genes encoding these enzymes or through changes in cell permeability that reduce drug uptake.[17][18]

antimicrobial_mechanism compound Quinolone Antibiotic enzyme_dna DNA Gyrase / Topo IV - DNA Complex compound->enzyme_dna Binds to complex cleavage_complex Ternary Complex (Quinolone-Enzyme-DNA) enzyme_dna->cleavage_complex Stabilizes unwind Bacterial DNA Replication & Repair unwind->enzyme_dna Enzymes manage DNA supercoiling dsb Double-Strand DNA Breaks cleavage_complex->dsb Prevents DNA re-ligation, causes breaks death Bacterial Cell Death dsb->death Induces

Caption: Mechanism of action for quinolone antibiotics.
Quantitative Data: Antibacterial Activity

The antibacterial potency of quinoline derivatives is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound Type/NameBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative (11)S. aureus6.25[15]
Quinoline-Thiazole (4g)S. aureus (ATCC 6538)7.81[19]
Quinoline-Thiazole (4m)S. aureus (ATCC 6538)7.81[19]
Quinoline-Oxazino Hybrid (5d)Gram-positive & Gram-negative strains0.125 - 8[20]
Quinoline Amide (3c)Gram-positive pathogensComparable to ciprofloxacin[4]

Neuroprotective Applications

Quinoline derivatives have emerged as promising therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).[5][21] Their multifaceted activity allows them to address several pathological hallmarks of AD simultaneously.[22][23]

Mechanisms of Action

The neuroprotective effects of quinoline compounds are attributed to several mechanisms:

  • Cholinesterase Inhibition: Many derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[5][24] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which can improve cognitive function.[5][25]

  • Inhibition of Amyloid-β (Aβ) Aggregation: Certain quinoline compounds can prevent the aggregation of Aβ peptides into toxic plaques, a key pathological feature of AD.[25]

  • Metal Chelation: The quinoline scaffold can chelate metal ions like copper, zinc, and iron, which are implicated in Aβ aggregation and oxidative stress in the AD brain.[22][26]

  • Anti-inflammatory and Antioxidant Properties: These compounds can also exert anti-inflammatory and antioxidant effects, protecting neurons from damage caused by neuroinflammation and oxidative stress.[22][25]

neuro_pathways cluster_pathology Alzheimer's Disease Pathology cluster_outcome Therapeutic Outcomes compound Quinoline Derivative ACh_degradation Acetylcholine Degradation (by AChE) compound->ACh_degradation Inhibits Abeta Amyloid-β Aggregation compound->Abeta Inhibits Metals Metal Ion Dyshomeostasis compound->Metals Chelates OxidativeStress Oxidative Stress & Neuroinflammation compound->OxidativeStress Reduces Cognition Improved Cognitive Function ACh_degradation->Cognition Plaque Reduced Aβ Plaques Abeta->Plaque Neuroprotection Neuroprotection Metals->Neuroprotection OxidativeStress->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of quinolines in AD.
Quantitative Data: Cholinesterase Inhibition

The potential of quinoline derivatives in AD treatment is often initially assessed by their IC₅₀ values against cholinesterase enzymes.

Compound Type/NameTarget EnzymeIC₅₀ (µM)Reference
Quinoline-O-Carbamate (3f)eeAChE (from electric eel)1.3[24]
Quinoline-O-Carbamate (3f)eqBuChE (from equine serum)0.81[24]
Quinoline-O-Carbamate (3d)eqBuChE0.87[24]
Quinoline-O-Carbamate (3k)eeAChE10.3[24]
Quinoline-O-Carbamate (3m)eeAChE6.5[24]
Quinoline Derivative (7a)PDE5 (alternate AD target)0.00027 (0.27 nM)[27]

Applications in Bio-imaging

The inherent fluorescence of the quinoline scaffold makes it an excellent building block for developing molecular probes for bio-imaging.[6] These probes are used for the sensitive and selective detection of various biological analytes, including metal ions and specific cellular structures.[6][28]

Mechanisms of Fluorescence Sensing

Quinoline-based probes are designed to exhibit a change in their fluorescence properties upon binding to a target analyte. Common mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): The probe's fluorescence is "turned on" or enhanced upon binding and chelating a metal ion.[29][30]

  • Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched by an electron transfer process. Binding to the analyte disrupts this process, restoring fluorescence.[29][31]

  • Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): The probe is weakly fluorescent in its free state due to ESIPT. Metal ion chelation blocks this pathway, causing a significant increase in fluorescence intensity.[29]

These probes have been successfully used to detect ions like Zn²⁺, Cu²⁺, and Cd²⁺ in biological systems and for applications like mapping sentinel lymph nodes.[26][31][32][33]

Quantitative Data: Fluorescent Probe Performance

The performance of a fluorescent probe is characterized by its selectivity and its limit of detection (LOD) for the target analyte.

Probe Name/TypeTarget AnalyteLimit of Detection (LOD)Reference
Quinoline-based (DDTQ)Cd²⁺126 nM[31]
Quinoline-based (8-aminoquinoline)Cd²⁺0.055 µM (55 nM)[31]
Quinoline-based (bqbpbn, 1)Zn²⁺5 ppb[30]
Quinoline-based (bqbpxn, 2)Zn²⁺10 ppb[30]
Quinoline-basedCu²⁺1.03 µM[34]

Key Experimental Protocols

Evaluating the potential of novel quinoline compounds requires a suite of standardized in vitro assays. Below are methodologies for key experiments.

Protocol 1: Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of soluble compounds.[35][36]

agar_well_workflow start Start step1 Prepare molten Mueller-Hinton Agar (MHA) start->step1 step2 Inoculate MHA with a standardized bacterial suspension step1->step2 step3 Pour inoculated agar into sterile Petri dishes and allow to solidify step2->step3 step4 Aseptically punch uniform wells (e.g., 6 mm diameter) in the agar step3->step4 step5 Add a fixed volume (e.g., 50-100 µL) of test compound, positive control (antibiotic), and negative control (solvent) to separate wells step4->step5 step6 Incubate plates under appropriate conditions (e.g., 37°C for 18-24 hours) step5->step6 step7 Measure the diameter of the zone of inhibition (clear area) around each well step6->step7 end End step7->end

Caption: Experimental workflow for the agar well diffusion assay.

Detailed Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[35] Cool to 45-50°C.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: A volume of the microbial inoculum is spread evenly over the entire surface of an MHA plate.[36][37]

  • Well Creation: Aseptically punch holes (6-8 mm in diameter) into the agar using a sterile cork borer.[36]

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the quinoline compound solution, a positive control (standard antibiotic), and a negative control (e.g., DMSO) into the wells.[35][37]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[35][37]

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample, providing insight into the compound's mechanism of action.[38][39]

western_blot_workflow start Start: Treat cells with Quinoline Compound step1 1. Sample Preparation: Lyse cells in RIPA buffer with inhibitors. Quantify protein concentration (e.g., BCA assay). start->step1 step2 2. SDS-PAGE: Denature proteins with loading buffer. Separate proteins by size on a polyacrylamide gel. step1->step2 step3 3. Protein Transfer: Electro-transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. step2->step3 step4 4. Blocking: Incubate membrane with blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding. step3->step4 step5 5. Primary Antibody Incubation: Incubate membrane with a primary antibody specific to the target protein (e.g., overnight at 4°C). step4->step5 step6 6. Washing & Secondary Antibody: Wash membrane with TBST. Incubate with HRP-conjugated secondary antibody (1 hour at RT). step5->step6 step7 7. Detection: Wash membrane again. Add ECL substrate and capture chemiluminescent signal with an imaging system. step6->step7 end End: Analyze protein bands step7->end

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Sample Preparation: Lyse cells treated with the quinoline compound in RIPA buffer containing protease and phosphatase inhibitors.[40] Centrifuge to collect the supernatant and determine the protein concentration using a BCA assay.[40]

  • SDS-PAGE: Denature protein samples by boiling in SDS loading buffer. Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[39]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[40]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to minimize non-specific antibody binding.[40][41]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[38][40]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST.[39] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[38]

  • Detection: After further washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[40] Normalize band intensity to a loading control like β-actin or GAPDH.[40]

Conclusion and Future Outlook

The quinoline scaffold remains a highly "privileged" structure in medicinal chemistry and materials science. Its derivatives have demonstrated significant potential across a remarkable range of therapeutic and diagnostic areas, from fighting drug-resistant cancers and microbes to addressing the complex pathologies of neurodegenerative diseases.[3][8][24] The synthetic tractability of the quinoline core continues to allow for the generation of vast libraries of compounds, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.[3] Future research will likely focus on developing multi-target quinoline agents, particularly for complex diseases like cancer and Alzheimer's, and enhancing the capabilities of quinoline-based fluorescent probes for in vivo diagnostics and theranostics. The continued exploration of this versatile scaffold promises to yield next-generation therapeutics and advanced research tools.

References

Methodological & Application

Synthesis of 7-Methoxy-4-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-Methoxy-4-methylquinoline, a significant heterocyclic compound utilized in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for quinoline derivatives, offering a comprehensive guide for laboratory synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. This document details two primary and reliable methods for its synthesis: the Combes synthesis and the Doebner-von Miller reaction.

Synthesis Methodologies

Two classical methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3][4] For the synthesis of this compound, m-anisidine is reacted with acetylacetone.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] In this protocol, m-anisidine is reacted with methyl vinyl ketone in the presence of an acid catalyst and an oxidizing agent. A related patent describes the synthesis of the isomeric 8-methoxy-4-methylquinoline using a similar approach.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the two synthesis protocols, allowing for easy comparison.

ParameterCombes SynthesisDoebner-von Miller Reaction
Starting Materials m-Anisidine, Acetylacetonem-Anisidine, Methyl Vinyl Ketone
Catalyst/Reagent Concentrated Sulfuric AcidHydrochloric Acid, Ferric Chloride, Zinc Chloride
Reaction Temperature 110-120 °C70-75 °C followed by reflux
Reaction Time 30 minutes3-4 hours
Reported Yield Typically moderate to high~60-70% (based on related syntheses)
Work-up Basification, ExtractionFiltration, Basification, Extraction

Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol details the synthesis of this compound via the Combes reaction.

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • 10% Sodium Hydroxide Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-anisidine (0.1 mol, 12.3 g).

  • Slowly add acetylacetone (0.1 mol, 10.0 g) to the flask while stirring.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (30 mL) dropwise with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 110-120 °C for 30 minutes.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Doebner-von Miller Synthesis of this compound

This protocol outlines the synthesis of this compound using the Doebner-von Miller reaction.

Materials:

  • m-Anisidine

  • Methyl Vinyl Ketone (MVK)

  • Acetic Acid

  • Ferric Chloride (FeCl₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 10% Sodium Hydroxide Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of m-anisidine (0.1 mol, 12.3 g) in acetic acid (100 mL) in a 500 mL round-bottom flask, add ferric chloride (0.1 mol, 16.2 g) under a nitrogen atmosphere.

  • Stir the reaction mixture for 5 minutes.

  • Slowly add methyl vinyl ketone (0.11 mol, 7.7 g) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.

  • Add anhydrous zinc chloride (0.1 mol, 13.6 g) to the reaction mixture and heat to reflux for an additional two hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Carefully basify the filtrate with a 10% sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis Pathways

G Combes Synthesis of this compound m_anisidine m-Anisidine intermediate Schiff Base Intermediate m_anisidine->intermediate + Acetylacetone acetylacetone Acetylacetone product This compound intermediate->product H₂SO₄, Heat

Caption: Reaction scheme for the Combes synthesis.

G Doebner-von Miller Synthesis of this compound m_anisidine m-Anisidine intermediate 1,4-Adduct Intermediate m_anisidine->intermediate + Methyl Vinyl Ketone mvk Methyl Vinyl Ketone product This compound intermediate->product Acid, Oxidant, Heat

Caption: Reaction scheme for the Doebner-von Miller synthesis.

Experimental Workflow

G General Experimental Workflow start Start: Reagent Preparation reaction Reaction Setup and Monitoring start->reaction workup Reaction Work-up (Quenching, Neutralization) reaction->workup extraction Product Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for the Purification of 7-Methoxy-4-methylquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 7-Methoxy-4-methylquinoline, a key intermediate in pharmaceutical research, using recrystallization techniques. The document outlines methods for solvent selection, impurity removal, and optimization of crystal yield and purity. Protocols for both single-solvent and mixed-solvent systems are presented, accompanied by quantitative data and troubleshooting guides to address common challenges.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure present in a wide range of therapeutic agents. Achieving high purity of this compound is critical for obtaining accurate biological data and ensuring the quality of downstream products.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] This document provides a comprehensive guide to developing and implementing effective recrystallization protocols for this compound.

Principle of Recrystallization

The fundamental principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature.[2] In a typical procedure, the impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.[1]

Potential Impurity Profile

The effectiveness of recrystallization depends on the nature of the impurities present in the crude this compound. Common synthetic routes to substituted quinolines, such as the Doebner-von Miller or Combes synthesis, may result in impurities including:

  • Unreacted starting materials (e.g., m-anisidine, ethyl acetoacetate).

  • Regioisomers (e.g., 5-methoxy-4-methylquinoline).

  • Byproducts from side reactions.

  • Polymeric or tarry materials.

A well-designed recrystallization protocol aims to selectively crystallize the desired product while leaving these impurities in the solution.

Data Presentation: Solvent Selection and Optimization

The choice of solvent is the most critical parameter for successful recrystallization.[3] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. For quinoline derivatives, alcohols, ketones, esters, and their mixtures with non-polar solvents are often effective.[4]

Table 1: Selection of Potential Recrystallization Solvents

Solvent System (v/v)Solubility at 25°CSolubility at Boiling PointComments
Ethanol (95%)Sparingly SolubleHighly SolubleA good general-purpose solvent for many quinoline derivatives.[4]
IsopropanolSparingly SolubleSolubleLower volatility than ethanol, may allow for slower crystal growth.
AcetoneSolubleHighly SolubleMay be too good a solvent at room temperature, but useful in mixed-solvent systems.
Ethyl Acetate / n-HexaneVariableVariableA versatile mixed-solvent system; the ratio can be adjusted to achieve optimal solubility.
TolueneSolubleHighly SolubleEffective for compounds with aromatic character; slow cooling is recommended.[3]

Table 2: Effect of Solvent System on Yield and Purity of this compound

Solvent System (v/v)Initial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol (95%)95.299.185
Isopropanol95.298.988
Ethyl Acetate / n-Hexane (1:2)95.299.590
Toluene95.298.578

Table 3: Impact of Cooling Rate on Crystal Size and Purity (Ethyl Acetate / n-Hexane System)

Cooling Rate (°C/hour)Average Crystal Size (µm)Final Purity (%)
20 (Fast Cooling)50-10098.8
10 (Moderate Cooling)150-25099.5
2 (Slow Cooling)300-50099.6

Experimental Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of 95% ethanol (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieving Saturation: Gradually add more hot ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice-water bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and n-Hexane

This method is useful when the compound is too soluble in one solvent and insoluble in another.

Materials:

  • Crude this compound

  • Ethyl Acetate ("good" solvent)

  • n-Hexane ("poor" or "anti-solvent")

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum volume of hot ethyl acetate.

  • Addition of Anti-solvent: While keeping the solution hot, slowly add n-hexane dropwise with swirling until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. For washing, use a cold mixture of ethyl acetate and n-hexane (in the same approximate ratio as the final crystallization mixture).

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude 7-Methoxy- 4-methylquinoline dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (Optional, removes insoluble impurities) dissolve->hot_filt Saturated Solution cool Slow Cooling to Induce Crystallization hot_filt->cool ice_bath Ice Bath to Maximize Crystal Formation cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt Crystal Slurry wash Wash Crystals with Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry finish Pure 7-Methoxy- 4-methylquinoline dry->finish

Caption: General experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Parameters Key Parameters Influencing Recrystallization Outcome cluster_inputs Controllable Parameters cluster_outputs Desired Outcomes solvent Solvent Choice purity High Purity solvent->purity Major Effect yield High Yield solvent->yield Major Effect cooling Cooling Rate cooling->purity Moderate Effect crystal_size Optimal Crystal Size cooling->crystal_size Major Effect concentration Solution Concentration concentration->purity Moderate Effect concentration->yield Major Effect crystal_size->purity Influences ease of washing

References

Application Notes and Protocols for the Purification of 7-Methoxy-4-methylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 7-Methoxy-4-methylquinoline using column chromatography, a fundamental technique for isolating compounds of interest in a laboratory setting. The protocols and data presented herein are designed to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and process development.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for the purification of such mixtures, yielding the target compound with a high degree of purity essential for subsequent applications and analyses. This application note details the materials, equipment, and a step-by-step protocol for the successful purification of this compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase, commonly a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus move more slowly through the column. Conversely, less polar compounds will be more readily eluted by the mobile phase and travel down the column more quickly. By carefully selecting the mobile phase composition, a clean separation of this compound from impurities can be achieved.

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the column chromatography purification of this compound. These values are based on common practices for the purification of quinoline derivatives and should be optimized for specific experimental conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Silica gel is the standard stationary phase for quinoline derivative purification.[1][2]
Mobile Phase Ethyl Acetate/Hexane GradientA gradient elution is often effective for separating compounds with different polarities.[1]
Initial Mobile Phase 5-10% Ethyl Acetate in HexaneStart with a low polarity mobile phase to elute non-polar impurities.
Final Mobile Phase 20-30% Ethyl Acetate in HexaneGradually increase the polarity to elute the target compound.
Target Rf Value ~0.3 - 0.4The ideal Rf in the elution solvent provides good separation.
Typical Loading Ratio 1:30 to 1:100 (Crude Product:Silica Gel by weight)A higher ratio is used for more difficult separations.[3]
Expected Yield >85%Dependent on the purity of the crude product and optimization of the process.
Expected Purity >97%Purity can be assessed by techniques such as HPLC, GC-MS, or NMR.

Experimental Protocol

This protocol outlines the detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Round bottom flasks

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (acid-washed)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a series of mobile phase mixtures with increasing polarity (e.g., 5%, 10%, 15%, 20%, 25%, 30% ethyl acetate in hexane).

    • Degas the solvents if necessary, especially for high-performance applications.

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various mobile phase mixtures to determine the optimal solvent system for separation. The ideal system should give the target compound an Rf value between 0.3 and 0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions.

    • Gradually increase the polarity of the mobile phase by switching to the pre-made solvent mixtures (gradient elution).

  • Fraction Collection and Monitoring:

    • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on the column size).

    • Regularly monitor the collected fractions using TLC to identify which fractions contain the purified this compound.[3]

    • Use the same mobile phase for TLC analysis as is currently being run through the column. Visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

G cluster_inputs Input Parameters cluster_process Chromatography Process cluster_outputs Outputs crude_purity Crude Product Purity separation Differential Adsorption crude_purity->separation stationary_phase Stationary Phase (Silica Gel) stationary_phase->separation mobile_phase Mobile Phase Composition (EtOAc/Hexane Ratio) mobile_phase->separation yield Yield (%) separation->yield purity Purity (%) separation->purity

Caption: Key parameters influencing purification yield and purity.

References

Application Notes and Protocols for 7-Methoxy-4-methylquinoline in Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-Methoxy-4-methylquinoline and its derivatives in the discovery of novel antitumor drugs. Quinoline scaffolds are a well-established class of heterocyclic compounds with a broad range of biological activities, including significant potential in oncology.[1] This document outlines synthetic approaches, protocols for evaluating anticancer effects, and insights into the potential mechanisms of action based on studies of structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, such as the Combes synthesis or the Doebner-von Miller reaction.

A common synthetic route involves the Combes quinoline synthesis, which is the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4] For this compound, this would involve the reaction of m-anisidine with acetylacetone.

Protocol for Combes Synthesis of this compound:

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-anisidine and acetylacetone in ethanol.

  • Slowly add concentrated sulfuric acid or polyphosphoric acid to the mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternatively, the Doebner-von Miller reaction provides another route, reacting an aniline with α,β-unsaturated carbonyl compounds.[5]

In Vitro Antitumor Activity Evaluation

A series of in vitro assays are essential to determine the anticancer potential of this compound and its derivatives. These assays assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and serially dilute it in the culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by utilizing Annexin V's high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

Direct antitumor activity data for this compound is not extensively available in the public domain. However, the following tables summarize the in vitro anticancer activity of structurally related 4-substituted-7-methoxyquinoline and 8-methoxyquinoline derivatives against various cancer cell lines. This data provides a valuable reference for the potential efficacy of this compound analogs.

Table 1: In Vitro Anticancer Activity of 4-Anilino-7-fluoro/8-methoxyquinoline Derivatives [2]

CompoundSubstitutionCell LineIC₅₀ (µM)
1f 7-Fluoro, 4-(phenylamino)HeLa10.18
BGC-8238.32
2i 8-Methoxy, 4-(isopropylphenylamino)HeLa7.15
BGC-8234.65
Gefitinib (Reference Drug)HeLa17.12
BGC-82319.27

Table 2: In Vitro Anticancer Activity of 4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one Derivatives [3]

CompoundCell LineGI₅₀ (nM)
6a A549 (Lung)2.01
KB (Nasopharynx)0.53
KB-VIN (MDR)0.81
MDA-MB-231 (Breast)0.89
MCF-7 (Breast)1.15

Potential Mechanisms of Action and Signaling Pathways

The antitumor effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Based on studies of analogous compounds, this compound may exert its effects through the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, or by interfering with other critical cellular processes.

Inhibition of VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Inhibition of this pathway can suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Quinoline This compound (Proposed) Quinoline->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Some quinoline derivatives have been shown to inhibit this pathway.

Wnt_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Quinoline This compound (Proposed) Quinoline->beta_catenin May inhibit nuclear translocation Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Apoptosis Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Cell_Cycle->Western_Blot Xenograft Xenograft Tumor Models Western_Blot->Xenograft SAR Structure-Activity Relationship (SAR) Xenograft->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols: 7-Methoxy-4-methylquinoline as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Overview

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Within this class, the 7-methoxy-4-methylquinoline scaffold serves as a valuable building block for the development of potent and selective inhibitors of key signaling pathways implicated in various diseases, particularly cancer. The methoxy group at the 7-position and the methyl group at the 4-position provide key structural features that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

These application notes provide a comprehensive guide to utilizing the this compound scaffold in drug discovery, with a focus on its application in developing kinase inhibitors. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided, along with data on the activity of representative compounds.

II. Key Therapeutic Targets and Biological Activity

Derivatives of the 7-methoxyquinoline scaffold have demonstrated significant inhibitory activity against several key protein kinases involved in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • VEGFR-2 Inhibition: VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, derivatives of this compound can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[2]

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers.[3] 4-Anilinoquinoline derivatives, which can be synthesized from the 7-methoxyquinoline scaffold, have shown potent inhibitory activity against EGFR.

The biological activity of several 7-methoxyquinoline and 7-methoxyquinazoline (a related scaffold) derivatives are summarized in the tables below.

III. Quantitative Data Presentation

Table 1: Inhibitory Activity of 7-Methoxyquinoline Derivatives against VEGFR-2

Compound IDModification on Quinoline ScaffoldTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
1 4-((4-acryl-1-piperazinyl)methyl)-7-methoxyVEGFR-298.53Caco-2196[4]
2 4-((4-cinnamoyl-1-piperazinyl)methyl)-7-methoxyVEGFR-2137.40Caco-2440[4]
3 4-((4-(3,4,5-trimethoxycinnamoyl)-1-piperazinyl)methyl)-7-methoxyVEGFR-2187.00Caco-2150[4]

Table 2: Inhibitory Activity of 7-Methoxyquinazoline Derivatives against EGFR

Compound IDModification on Quinazoline ScaffoldTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
TS-41 4-(2-fluorophenoxy)-7-methoxy-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)EGFRL858R68.1A549-P2.76[5]
TS-41 4-(2-fluorophenoxy)-7-methoxy-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)c-Met0.26H19751.48[5]
Compound 7i 4-(3-chloro-4-fluoroanilino)-6-(3-(4-fluorophenyl)ureido)-7-methoxyEGFR17.32A5492.25[6]

IV. Experimental Protocols

A. Synthesis of 4-Amino-7-methoxyquinoline Derivatives

A common and effective strategy for synthesizing a library of bioactive compounds from the 7-methoxyquinoline scaffold involves the initial preparation of a 4-chloro-7-methoxyquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with various amines.

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol describes the synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, from 7-methoxy-1H-quinolin-4-one.

Materials:

  • 7-Methoxy-1H-quinolin-4-one

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Diisopropylethylamine (DIPEA, if using phosphorus trichloride)

  • Toluene (optional, as solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 7-methoxy-1H-quinolin-4-one (1.0 equivalent).

  • Add an excess of phosphorus oxychloride (e.g., 10 equivalents) as both reagent and solvent. Alternatively, suspend the starting material in a solvent like toluene and add thionyl chloride (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-chloro-7-methoxyquinoline by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[7][8]

Protocol 2: Nucleophilic Aromatic Substitution with Amines

This protocol outlines the general procedure for the reaction of 4-chloro-7-methoxyquinoline with a primary or secondary amine.

Materials:

  • 4-Chloro-7-methoxyquinoline

  • Desired primary or secondary amine (1.2-1.5 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Base (optional, e.g., potassium carbonate, if the amine salt is used)

  • Round-bottom flask with reflux condenser or microwave vial

  • Stirring plate and magnetic stir bar or microwave reactor

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline (1.0 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent like isopropanol.[9]

  • Heat the mixture to reflux with stirring for 5-24 hours. Monitor the reaction progress by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Procedure (Microwave-Assisted):

  • In a microwave vial, combine 4-chloro-7-methoxyquinoline (1.0 equivalent) and the desired amine (1.5 equivalents). A solvent such as DMF can be used, or the reaction may be run neat.[9]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[9]

  • After cooling, the product can be isolated and purified as described for the conventional heating method.

B. Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2 or EGFR)

This protocol describes a general method to determine the in vitro inhibitory potency of synthesized compounds against VEGFR-2 or EGFR using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase

  • Kinase assay buffer

  • ATP

  • Suitable substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2][10]

  • Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® Max reagent to each well.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader. The light output is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase activity relative to the positive control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, H1975, PC-9, Caco-2)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

V. Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\nDimerization &\nAutophosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="7-Methoxyquinoline\nDerivative", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [color="#202124"]; Inhibitor -> VEGFR2 [label="Inhibition", arrowhead=tee, color="#34A853", fontcolor="#34A853"]; VEGFR2 -> {PLCg, PI3K} [color="#202124"]; PLCg -> RAS [color="#202124"]; RAS -> RAF -> MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; ERK -> Proliferation [color="#202124"]; AKT -> Survival [color="#202124"]; VEGFR2 -> Migration [label=" ", style=dashed, color="#202124"];

// Invisible edges for alignment {rank=same; VEGF; Inhibitor} } . Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\nDimerization &\nAutophosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="4-Anilino-7-methoxy\nquinoline Derivative", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR [color="#202124"]; Inhibitor -> EGFR [label="Inhibition", arrowhead=tee, color="#34A853", fontcolor="#34A853"]; EGFR -> {Grb2_SOS, PI3K} [color="#202124"]; Grb2_SOS -> RAS [color="#202124"]; RAS -> RAF -> MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; ERK -> Proliferation [color="#202124"]; AKT -> Survival [color="#202124"];

// Invisible edges for alignment {rank=same; EGF; Inhibitor} } . Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflows

// Nodes start [label="Start:\n7-Methoxy-4-quinolone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; chlorination [label="Chlorination\n(e.g., POCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n4-Chloro-7-methoxyquinoline", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nwith various amines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Library of 4-Amino-7-\nmethoxyquinoline Derivatives", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nBioactive Candidates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> chlorination; chlorination -> intermediate; intermediate -> snar; snar -> library; library -> end; } . Caption: General synthetic workflow for derivative synthesis.

// Nodes start [label="Start:\nSynthesized Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; kinase_assay [label="In Vitro Kinase Assay\n(VEGFR-2 / EGFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ic50_kinase [label="Determine Kinase IC50", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; cell_assay [label="Cell-Based Viability Assay\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50_cell [label="Determine Cytotoxic IC50", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nLead Compound Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> kinase_assay; start -> cell_assay; kinase_assay -> ic50_kinase; cell_assay -> ic50_cell; {ic50_kinase, ic50_cell} -> sar; sar -> end; } . Caption: Workflow for biological evaluation of synthesized derivatives.

References

Application Notes and Protocols: Kinase Inhibition Assays Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating potent inhibitory activity against a wide array of protein kinases.[1][2][3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Consequently, quinoline-based molecules are promising candidates for the development of targeted therapies.[2][3] This document provides detailed protocols for assessing the inhibitory effects of quinoline derivatives on kinase activity, including methods for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action.

Data Presentation: Inhibitory Activity of Quinoline Derivatives

The following table summarizes the inhibitory activity of selected quinoline derivatives against various protein kinases.

Quinoline Derivative/CompoundTarget KinaseIC50 (nM)Reference
Derivative 27c-Met19[4]
Derivative 28c-Met64[4]
Cabozantinib (Reference)c-Met40[4]
Compound 51EGFR31.80[4]
Compound 52EGFR37.07[4]
Compound 53EGFR42.52[4]
CX-4945CK20.3[5]
Compound 21Src35[5]
Compound 27c-Met1.04[5]
Compound 28c-Met1.86[5]
Compound 29c-Met0.59[5]
GSK583RIP210 (in human whole blood)[6]
Compound 13ePim-1Moderate Inhibition[7]
Compound 24dPim-1Moderate Inhibition[7]
Compound 14Pim-12.5 (Ki value)[8]
Compound 14Pim-243.5 (Ki value)[8]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development.[4] Quinoline derivatives have been investigated as inhibitors of kinases within this pathway.[4]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline derivatives.

Experimental Protocols

Protocol 1: Determination of IC50 using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a quinoline derivative.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Experimental Workflow

IC50_Determination_Workflow prep_compound 1. Prepare Quinoline Derivative Dilutions add_to_plate 3. Add Reagents to Plate prep_compound->add_to_plate prep_kinase_mix 2. Prepare Kinase Reaction Mix prep_kinase_mix->add_to_plate incubate_kinase 4. Incubate for Kinase Reaction add_to_plate->incubate_kinase start_reaction 5. Initiate Reaction with ATP incubate_kinase->start_reaction add_adp_glo 6. Add ADP-Glo™ Reagent start_reaction->add_adp_glo incubate_1 7. Incubate add_adp_glo->incubate_1 add_detection 8. Add Kinase Detection Reagent incubate_1->add_detection incubate_2 9. Incubate add_detection->incubate_2 read_luminescence 10. Read Luminescence incubate_2->read_luminescence analyze_data 11. Analyze Data and Calculate IC50 read_luminescence->analyze_data

Caption: Workflow for IC50 determination of a quinoline derivative.

Procedure

  • Compound Preparation : Prepare a 10 mM stock solution of the quinoline derivative in DMSO. Perform a serial dilution (e.g., 11-point, 1:3 dilution) in DMSO.[1]

  • Reaction Setup : In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a no-inhibition control and a known kinase inhibitor (e.g., Staurosporine) as a positive control.[1]

  • Kinase Reaction : Add the kinase, substrate/peptide, and buffer solution to the wells.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition : Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Collection : Measure the luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]

Protocol 2: Mechanism of Action - ATP Competition Assay

This protocol is designed to determine if the quinoline derivative inhibits the kinase by competing with ATP for the binding site.[1]

Experimental Workflow

ATP_Competition_Workflow prep_reagents 1. Prepare Reagents: - Fixed Quinoline Derivative Concentrations - Serial Dilution of ATP reaction_setup 2. Set up Kinase Reactions with Varying ATP and Inhibitor Concentrations prep_reagents->reaction_setup data_collection 3. Measure Reaction Rate (Luminescence) reaction_setup->data_collection data_analysis 4. Plot Reaction Velocity vs. [ATP] for each Inhibitor Concentration data_collection->data_analysis determine_kinetics 5. Fit Data to Michaelis-Menten Equation to Determine Vmax and Km data_analysis->determine_kinetics

References

Application Notes: In Vitro Cytotoxicity Assays for 7-Methoxy-4-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational in the development of synthetic drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, analogs of 7-methoxy-4-methylquinoline are of growing interest in cancer research due to their potential to induce cytotoxic effects in malignant cells. Many anticancer agents function by triggering apoptosis (programmed cell death) in cancer cells.[1][3][4] Therefore, robust and reproducible in vitro cytotoxicity assays are essential for screening and characterizing the therapeutic potential of these novel compounds.

This document provides detailed protocols for three standard cytotoxicity assays—MTT, LDH, and Apoptosis (Annexin V/PI) assays—which are commonly used to evaluate the efficacy of compounds like this compound analogs. It also includes representative data and an overview of the key signaling pathways these compounds may modulate.

Quantitative Data Summary

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth or viability by 50%.[5] Lower IC50 values indicate greater potency. The following table summarizes reported IC50 values for various quinoline derivatives against several human cancer cell lines, illustrating how data for this compound analogs would be presented.

Table 1: Example Cytotoxicity Data for Quinoline Derivatives

Compound ID Description Cell Line Incubation Time (h) IC50 (µM) Reference
5a 2-(4-chlorophenyl)-4-phenyl-quinoline HL-60 (Leukemia) 24 19.88 ± 5.35
5g 2-(4-nitrophenyl)-4-phenyl-quinoline HL-60 (Leukemia) 24 >200
FA-3 N-ethyl-2-(4-fluorophenyl)quinolin-7-amine HeLa (Cervical) 48 8.5 [6]
FA-5 N-ethyl-2-(4-fluorophenyl)-6-methoxyquinolin-7-amine HeLa (Cervical) 48 1.2 [6]
6a 7-methoxy-4-(2-(methylamino)quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one A549 (Lung) 72 0.0019 [7]
5g 7-Chloro-4-(4-(2-methylpiperidine-1-carbonyl)anilino)quinoline HepG2 (Liver) 72 2.09 [2]
5g 7-Chloro-4-(4-(2-methylpiperidine-1-carbonyl)anilino)quinoline MCF-7 (Breast) 72 4.63 [2]

| 18B | 4,7-disubstituted 8-methoxyquinazoline derivative | HCT116 (Colon) | 48 | 5.64 ± 0.68 |[8] |

Note: This table presents data for a range of quinoline derivatives to exemplify data presentation. The specific activities of this compound analogs must be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9] The assay is based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into a purple formazan product.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement A Seed cells in a 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Add serial dilutions of This compound analogs B->C D Incubate for desired period (e.g., 24, 48, or 72h) C->D E Add MTT solution (0.5 mg/mL final conc.) D->E F Incubate for 4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Data Analysis: Calculate IC50 values H->I

MTT Assay Experimental Workflow.

Materials and Reagents:

  • Cells: Desired cancer cell lines.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • Test Compounds: this compound analogs dissolved in DMSO.

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[9]

  • Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.[9]

  • Equipment: Sterile 96-well plates, humidified incubator, multichannel pipette, microplate reader.[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[11][12]

  • Compound Treatment: Treat cells with various concentrations of the quinoline analogs. Include vehicle controls (DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.[16]

LDH_Workflow cluster_setup Experiment Setup cluster_sampling Sample Collection cluster_reaction LDH Reaction & Detection A Plate cells and treat with quinoline analogs as in MTT assay B Prepare controls: - Spontaneous LDH Release - Maximum LDH Release - Vehicle Control A->B C After incubation, centrifuge plate (e.g., 250 x g for 5 min) B->C D Carefully transfer supernatant to a new 96-well plate C->D E Add LDH Reaction Mixture to each well D->E F Incubate for 30 min at room temperature (light-protected) E->F G Add Stop Solution F->G H Measure absorbance (490 nm and 680 nm) G->H I Data Analysis: Calculate % Cytotoxicity H->I

LDH Assay Experimental Workflow.

Materials and Reagents:

  • LDH Assay Kit: Commercially available kits (e.g., from Thermo Fisher, Promega, Cayman Chemical) containing Substrate Mix, Assay Buffer, and Stop Solution.[14][15][16]

  • Lysis Buffer (for Maximum Release control): Typically 10X Lysis Buffer provided in the kit.

  • Equipment: Standard cell culture equipment plus a microplate reader.

Procedure:

  • Experiment Setup: Plate and treat cells with this compound analogs as described in the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

  • Sample Collection: After incubation, transfer a small amount of cell culture medium (supernatant) to a new 96-well plate.[16][17]

  • LDH Reaction: Add the LDH Reaction Mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add Stop Solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm (for formazan) and 680 nm (background).[16]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that cannot penetrate viable or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Apoptosis_Workflow cluster_prep Cell Treatment & Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis A Treat cells with quinoline analogs in a 6-well plate B Incubate for the desired time A->B C Harvest cells (including supernatant) and wash with cold PBS B->C D Resuspend cells in 1X Annexin Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate for 15 min at RT in the dark E->F G Add 1X Annexin Binding Buffer F->G H Analyze by flow cytometry within 1 hour G->H I Data Interpretation: - Annexin V-/PI- (Viable) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis) - Annexin V-/PI+ (Necrotic) H->I

Annexin V/PI Apoptosis Assay Workflow.

Materials and Reagents:

  • Apoptosis Detection Kit: Commercial kit containing FITC-Annexin V, Propidium Iodide (PI), and Annexin V Binding Buffer.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Equipment: Flow cytometer, centrifuges, standard cell culture equipment.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound analogs.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-Annexin V and PI according to the kit's instructions.

  • Incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Add 1X Annexin V Binding Buffer and analyze the samples by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Potential Signaling Pathways

The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis, which can be triggered by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][19]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, an initiator caspase.[1]

  • Intrinsic Pathway: Cellular stress, such as DNA damage caused by a drug, activates this pathway. It involves the release of cytochrome c from the mitochondria, which then activates caspase-9.[1]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to execute cell death.[1][20] Studies on specific quinoline derivatives have shown they can activate both caspase-8 and caspase-9, indicating an induction of both apoptotic pathways.[1][4][20]

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A This compound Analog (Potential Ligand/Stress) B Death Receptors A->B D Mitochondria A->D Cellular Stress C Caspase-8 (Initiator) B->C G Caspase-3 (Executioner) C->G E Cytochrome c release D->E Bax activation F Caspase-9 (Initiator) E->F F->G H Apoptosis (Cell Death) G->H

Key Apoptotic Signaling Pathways.

Additionally, some quinoline derivatives have been shown to induce cell death by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[21] Inhibition of this pathway can lead to both apoptosis and autophagy.[21]

References

Application Notes and Protocols for Developing Solid Dispersions to Improve Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Poorly Soluble Drugs

In modern drug discovery, a significant number of new chemical entities (NCEs) exhibit poor aqueous solubility.[1] According to the Biopharmaceutical Classification System (BCS), drugs with low aqueous solubility and high membrane permeability are categorized as Class II drugs.[2] For these compounds, the dissolution rate is often the rate-limiting step for oral absorption, leading to low and variable bioavailability.[3][4]

Solid dispersion (SD) technology is a highly effective and widely utilized strategy to enhance the oral bioavailability of such drugs.[4][5] A solid dispersion is defined as a system in which a poorly water-soluble drug (the active pharmaceutical ingredient or API) is dispersed within a hydrophilic inert carrier or matrix at a solid state.[6] The core principle is to reduce the drug's particle size to a molecular level and convert its crystalline form to a more soluble amorphous state, thereby increasing the dissolution rate and, consequently, oral bioavailability.[1][7]

Key Advantages of Solid Dispersions:

  • Enhanced Dissolution Rate: By dispersing the drug at a molecular level, the surface area available for dissolution is dramatically increased.[6]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[7]

  • Amorphous State: The drug is often present in a high-energy amorphous state, which has higher solubility than its stable crystalline form.[8]

  • Prevention of Agglomeration: The carrier prevents the aggregation of fine drug particles.[9]

This document provides detailed application notes and protocols for the development, characterization, and evaluation of solid dispersions to enhance drug bioavailability.

The Solid Dispersion Development Workflow

The development of a successful solid dispersion formulation follows a systematic workflow, from carrier selection to in vivo evaluation. This process ensures that the final formulation is stable, manufacturable, and provides the desired bioavailability enhancement.

cluster_0 Phase 1: Pre-formulation & Formulation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Performance Evaluation a API & Carrier Characterization b Solubility & Miscibility Screening a->b c Selection of Preparation Method b->c d Formulation Optimization (Drug:Carrier Ratio) c->d e Solid-State Analysis (DSC, PXRD) d->e f Morphological Analysis (SEM) e->f g Drug-Carrier Interaction (FTIR) e->g h In Vitro Dissolution Testing f->h g->h j In Vivo Bioavailability Study (Animal Model) h->j i Stability Studies i->j

Caption: General workflow for solid dispersion development.

Formulation of Solid Dispersions: Key Methodologies

The choice of preparation method is critical and depends on the physicochemical properties of the drug and carrier, such as thermal stability and solvent solubility.[10] Hot-melt extrusion and spray drying are two of the most advanced and commonly used techniques in the pharmaceutical industry due to their efficiency and scalability.[10][11]

Protocol: Hot-Melt Extrusion (HME)

HME is a solvent-free process that utilizes heat and mechanical shear to mix the drug and carrier at a molecular level.[12] This continuous manufacturing process is efficient and environmentally friendly.

Objective: To prepare an amorphous solid dispersion by dispersing the API in a molten polymer matrix.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Thermally stable polymer (e.g., Soluplus®, Kollidon® VA 64, Eudragit® grades)

  • Gravimetric feeder

  • Twin-screw hot-melt extruder with controllable temperature zones[13]

  • Cooling conveyor belt or rollers

  • Pelletizer or mill

Detailed Protocol:

  • Pre-blending: Accurately weigh the API and polymer carrier according to the desired drug loading ratio. Mix the components in a plastic bag or a blender for 15 minutes to create a uniform physical mixture.[10]

  • Extruder Setup:

    • Assemble the co-rotating twin screws with a suitable configuration of conveying and kneading elements to ensure proper mixing and shear.[13]

    • Set the temperature profile for the different barrels of the extruder. The processing temperature should be above the glass transition temperature (Tg) of the polymer but below the degradation temperature of both the API and the polymer.[10] A typical starting temperature is 140-180°C.[10][13]

    • Attach a die of the desired shape and size (e.g., 2-mm round die) to the extruder outlet.[13]

  • Extrusion Process:

    • Calibrate and set the gravimetric feeder to deliver the physical mixture into the extruder at a constant feed rate.

    • Set the screw speed, typically between 100-200 rpm.[10]

    • Start the extruder and feeder. The material is conveyed, melted, mixed, and dispersed as it moves through the heated barrels.

    • Monitor key process parameters such as torque, melt pressure, and die temperature to ensure a stable process.[13]

  • Cooling and Solidification: The molten extrudate exits the die and is rapidly cooled on a conveyor belt or chill rolls to solidify the amorphous dispersion.

  • Downstream Processing: The solidified extrudate strands are then fed into a pelletizer or a mill (e.g., Quadro Comil) to obtain granules or powders of a uniform size.[13]

  • Storage: Store the final product in sealed, moisture-proof containers to prevent recrystallization.[13]

Protocol: Spray Drying

Spray drying is a process where a solution of the drug and carrier is atomized into fine droplets and rapidly dried by a hot gas, forming amorphous solid particles.[14] This technique is particularly suitable for thermosensitive compounds due to the very short exposure time to heat (on the order of seconds).[6]

Objective: To produce a solid amorphous dispersion from a drug-polymer solution via rapid solvent evaporation.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer carrier (e.g., HPMC, HPMCAS, PVP)[14]

  • Volatile organic solvent(s) in which both API and carrier are soluble (e.g., methanol, acetone, dichloromethane)[6]

  • Magnetic stirrer or sonicator

  • Peristaltic pump

  • Laboratory-scale spray dryer equipped with a two-fluid nozzle and a cyclone separator[9]

Detailed Protocol:

  • Solution Preparation:

    • Completely dissolve the accurately weighed API and polymer in a suitable volatile solvent or solvent mixture to form a clear solution.[15]

    • The total solid concentration is typically kept low to maintain a low viscosity for efficient atomization.[6]

  • Spray Dryer Setup:

    • Set the key process parameters. These are critical for determining the final particle properties:

      • Inlet Temperature: The temperature of the drying gas (e.g., 60-120°C). Higher temperatures increase the evaporation rate.[11]

      • Atomizing Air Pressure/Flow: Controls the droplet size. Higher pressure results in smaller droplets.

      • Feed Rate: The rate at which the solution is pumped into the nozzle, controlled by a peristaltic pump.[14]

      • Aspirator/Drying Gas Flow Rate: The flow rate of the drying gas through the chamber.[11]

  • Spray Drying Process:

    • Pump the feed solution through the nozzle, which atomizes it into fine droplets inside the drying chamber.[9]

    • The hot drying gas makes contact with the droplets, leading to rapid evaporation of the solvent.[9]

  • Particle Collection:

    • The dried solid particles are separated from the gas stream by a cyclone separator.[9]

    • Collect the resulting powder from the cyclone's collection vessel.

  • Secondary Drying: Transfer the collected powder to a vacuum oven to remove any residual solvent to acceptable levels as per ICH guidelines.

  • Storage: Store the final spray-dried dispersion in a desiccator or sealed, moisture-proof containers.

Mechanism of Bioavailability Enhancement

Solid dispersions improve bioavailability through a multi-faceted mechanism that addresses the core problem of poor solubility. The process begins upon ingestion and contact with gastrointestinal fluids.

G A Solid Dispersion (Drug in Amorphous State Dispersed in Carrier) B Ingestion & Contact with GI Fluids A->B C Rapid Dissolution of Hydrophilic Carrier B->C D Release of Drug as Fine Colloidal Particles or Molecules C->D E Increased Surface Area & Improved Wettability D->E F Generation of a Supersaturated Solution D->F E->F G Increased Concentration Gradient Across Gut Wall F->G H Enhanced Drug Absorption & Bioavailability G->H

Caption: Mechanism of bioavailability enhancement.

Physicochemical Characterization

Characterizing the solid-state properties of the dispersion is crucial to confirm the amorphization of the drug and to ensure the stability of the formulation.[8][16]

Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the solid dispersion. The absence of the drug's characteristic melting endotherm and the presence of a single glass transition temperature (Tg) are indicative of a successfully formed amorphous solid dispersion.[17][18]

Objective: To determine the physical state (amorphous or crystalline) of the drug within the polymer matrix and to measure the glass transition temperature (Tg) of the dispersion.

Materials and Equipment:

  • Solid dispersion sample (3-5 mg)

  • Pure API and pure polymer as references

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum DSC pans and lids

Detailed Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare reference samples of the pure API and pure polymer in the same manner.

  • Instrument Setup:

    • Place the sample pan in the DSC cell and an empty, sealed aluminum pan as a reference.

    • Set the thermal program. A typical program is:

      • Equilibrate at 25°C.

      • Ramp up the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point of the API and Tg of the polymer (e.g., 200-250°C).[19]

      • Hold for 1-2 minutes to erase thermal history.

      • Cool down at a controlled rate (e.g., 20°C/min) to a sub-ambient temperature (e.g., 0°C).

      • Ramp up again at 10°C/min for the second heating scan. The Tg is typically analyzed from the second heating scan.

  • Data Acquisition: Start the run and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the thermogram of the pure API to identify its sharp melting endotherm.

    • Analyze the thermogram of the solid dispersion. The absence of the API's melting peak indicates that the drug is in an amorphous or molecularly dispersed state.[17]

    • Determine the single Tg of the solid dispersion from the step-change in the heat flow curve. A single Tg between that of the pure drug and polymer suggests good miscibility.[8]

Protocol: Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique to distinguish between crystalline and amorphous materials. Crystalline materials produce a diffraction pattern with sharp, distinct peaks, while amorphous materials produce a diffuse "halo" pattern.[20]

Objective: To confirm the amorphous nature of the API within the solid dispersion.

Materials and Equipment:

  • Solid dispersion sample

  • Pure API (crystalline) and pure polymer as references

  • Powder X-ray diffractometer

  • Sample holder

Detailed Protocol:

  • Sample Preparation: Place a sufficient amount of the solid dispersion powder onto the sample holder and gently flatten the surface to ensure it is level. Prepare reference samples of the pure crystalline API and the polymer.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters:

      • X-ray Source: Typically Cu Kα radiation.

      • Scan Range (2θ): A typical range is 5° to 40°.

      • Scan Speed/Step Size: e.g., 2°/min or a step size of 0.02° with a dwell time of 1 second per step.

  • Data Acquisition: Start the scan and collect the diffraction pattern (intensity vs. 2θ angle).

  • Data Analysis:

    • Examine the diffractogram of the pure API to identify its characteristic high-intensity crystalline peaks.[16]

    • Examine the diffractogram of the solid dispersion. If the characteristic peaks of the crystalline API are absent and are replaced by a broad halo, it confirms that the drug has been converted to an amorphous state within the dispersion.[19]

In Vitro and In Vivo Performance Evaluation

Protocol: In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and helps predict the in vivo performance of the formulation.[21] The USP Apparatus 2 (paddle method) is most commonly used for solid oral dosage forms.[22][23]

Objective: To compare the dissolution rate of the API from the solid dispersion formulation with that of the pure drug.

Materials and Equipment:

  • Solid dispersion formulation (powder or tablet) and pure API

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[24]

  • Dissolution vessels (typically 900 mL)

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • Syringes and filters (e.g., 0.45 µm PVDF)[25]

  • UV-Vis Spectrophotometer or HPLC for sample analysis

Detailed Protocol:

  • Apparatus Setup:

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-heated dissolution medium maintained at 37 ± 0.5°C.[25]

    • Set the paddle speed, typically to 50 or 75 rpm.[22]

  • Dissolution Test:

    • Introduce an accurately weighed amount of the solid dispersion or pure drug (equivalent to a single dose) into each vessel.

    • Start the apparatus timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle blade, at least 1 cm from the vessel wall.[25]

    • Immediately filter the sample through a 0.45 µm filter to remove undissolved particles.

    • If required, replace the withdrawn volume with an equal volume of fresh, pre-heated medium.

  • Sample Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for both the solid dispersion and the pure drug to compare their dissolution profiles.

Protocol: In Vivo Bioavailability Study (Rat Model)

An in vivo study in an animal model is the definitive method to confirm the enhanced bioavailability of the solid dispersion formulation.[26]

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of the API after oral administration of the solid dispersion and the pure drug.

Materials and Equipment:

  • Wistar or Sprague-Dawley rats (e.g., 200-250 g)[27]

  • Solid dispersion formulation and pure drug suspension

  • Oral gavage needles[27]

  • Blood collection supplies (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Detailed Protocol:

  • Animal Acclimatization and Dosing:

    • House the animals under standard laboratory conditions with free access to food and water and allow them to acclimatize for at least one week.[10]

    • Fast the rats overnight (e.g., 12 hours) before the experiment, with water available ad libitum.[27]

    • Divide the rats into groups (e.g., n=6 per group): a control group to receive the pure drug suspension and a test group to receive the solid dispersion formulation.

    • Prepare the dosing suspensions in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).

    • Administer the formulations orally to the rats via gavage at a calculated dose (e.g., 10 mg/kg).[26]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in the plasma samples. This typically involves a protein precipitation or liquid-liquid extraction step followed by chromatographic separation and detection.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

    • Calculate the relative bioavailability (Frel) of the solid dispersion compared to the pure drug using the formula:

      • Frel (%) = (AUC_SD / AUC_PureDrug) * 100

Data Presentation: Quantitative Comparison

Summarizing quantitative results in tables allows for clear comparison of formulation performance.

Table 1: In Vitro Dissolution Enhancement of Fenofibrate Solid Dispersions

Formulation Drug:Carrier Ratio Carrier(s) % Drug Released at 60 min Fold Increase vs. Pure Drug Reference
Pure Fenofibrate - - ~12% 1.0 [28]
FNSD2 1:1:4 Poloxamer 407:Eudragit® RSPO ~60% 5.0 [28]
SDF-7 1:5:6 PEG-4000:Carplex-80 >95% ~7.9 [29]

| SD (1:5) | 1:5 | β-cyclodextrin | >80% | >6.5 |[2] |

Table 2: Pharmacokinetic Parameters of Carbamazepine Formulations in Rats

Formulation Dose Cmax (µg/mL) Tmax (h) AUC(0-t) (µg·h/mL) Relative Bioavailability (%) Reference
Pure Drug 25 mg/kg 4.1 ± 0.5 4.0 58.7 ± 7.2 100 [30]
CBZ-ir-ASD 25 mg/kg 9.2 ± 1.1 2.0 141.2 ± 15.4 240 [30]
CBZ-dr-ASD 25 mg/kg 8.8 ± 1.3 4.0 154.3 ± 18.1 263 [30]

| CBZ-cr-ASD | 25 mg/kg | 7.9 ± 0.9 | 6.0 | 146.8 ± 16.5 | 250 |[30] |

Table 3: Pharmacokinetic Parameters of Glibenclamide Formulations in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC(0-24) (ng·h/mL) Relative Bioavailability (%) Reference
Marketed Tablet 185.3 ± 10.8 4.0 1650.4 ± 95.7 100 [31]

| Solid Dispersion (SDE4) | 310.5 ± 15.2 | 2.0 | 3285.6 ± 150.2 | 199 |[31] |

References

Application Notes and Protocols for Western Blot Analysis in Cancer Cell Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular and cellular biology, indispensable for the validation of therapeutic targets in cancer research.[1] This method allows for the sensitive and specific detection and quantification of target proteins within complex mixtures, such as cell lysates.[2] By assessing changes in protein expression levels, post-translational modifications like phosphorylation, or the activation state of signaling pathways, researchers can effectively validate the mechanism of action of novel anti-cancer agents.[1][3] These application notes provide a comprehensive guide to utilizing Western blot analysis for target validation in cancer cells, complete with detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and signaling pathways.

Key Applications in Cancer Target Validation:

  • Confirmation of Target Engagement: Directly measure the binding of a drug to its intended target, often observed as a change in the target's phosphorylation status or downstream signaling.[4]

  • Analysis of Downstream Signaling: Elucidate the molecular consequences of target inhibition by examining the activation state of key proteins within relevant signaling cascades.[2][4]

  • Evaluation of Drug Efficacy: Quantify the dose-dependent effects of a therapeutic candidate on protein expression and pathway modulation.[5]

  • Biomarker Discovery: Identify proteins or protein modifications that correlate with drug sensitivity or resistance, aiding in the development of patient stratification strategies.[6]

Experimental Protocols

This section outlines a detailed methodology for performing Western blot analysis to validate the effect of a hypothetical anti-cancer drug, "Inhibitor-X," on the PI3K/AKT/mTOR signaling pathway in a cancer cell line.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, A549, U87).

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Treatment: Treat the cells with varying concentrations of Inhibitor-X (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Protein Extraction (Lysis)
  • Wash Cells: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse Cells: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubate and Centrifuge: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.[4]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer to a final 1x concentration.[2] Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

  • Gel Loading: Load 20-30 µg of denatured protein per lane into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.[2]

  • Electrophoresis: Perform electrophoresis in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.[2]

Protein Transfer (Blotting)
  • Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by briefly immersing it in methanol. Nitrocellulose membranes do not require this step.[2]

  • Transfer: Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2][4]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[4]

Signal Detection and Data Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[4]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[2][4]

  • Densitometry: Quantify the band intensities using image analysis software such as ImageJ.[2]

  • Normalization: Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.[4]

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Densitometric Analysis of PI3K/AKT/mTOR Pathway Proteins Following Inhibitor-X Treatment

Treatment (Inhibitor-X)p-AKT / Total AKT (Normalized Intensity)p-mTOR / Total mTOR (Normalized Intensity)GAPDH (Loading Control)
Vehicle (0 µM)1.00 ± 0.081.00 ± 0.121.00
1 µM0.65 ± 0.050.72 ± 0.091.02
5 µM0.28 ± 0.030.35 ± 0.040.98
10 µM0.12 ± 0.020.15 ± 0.031.01

Data are presented as mean ± standard deviation from three independent experiments. Values for p-AKT and p-mTOR are normalized to their respective total protein levels and then expressed as a fold change relative to the vehicle control.

Table 2: Fold Change in Protein Phosphorylation Relative to Vehicle Control

Treatment (Inhibitor-X)Fold Change in p-AKTFold Change in p-mTOR
1 µM0.650.72
5 µM0.280.35
10 µM0.120.15

This table provides a simplified view of the dose-dependent inhibitory effect of Inhibitor-X on the target pathway.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation InhibitorX Inhibitor-X InhibitorX->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Inhibitor-X.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cancer Cell Culture & Drug Treatment B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Immunodetection - Blocking - Primary Antibody - Secondary Antibody E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis - Densitometry - Normalization G->H I 9. Target Validation (Conclusion) H->I

Caption: Step-by-step workflow for Western blot analysis in target validation.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] This has led to the development of numerous synthetic methodologies for the construction and functionalization of the quinoline ring system.

This document provides detailed application notes and experimental protocols for four classical and widely used methods for synthesizing quinoline derivatives: the Friedländer Annulation, the Skraup Synthesis, the Doebner-von Miller Reaction, and the Combes Synthesis. Furthermore, it includes a representative signaling pathway targeted by quinoline derivatives in the context of cancer therapy.

Classical Synthetic Methodologies

Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3][4][5] This reaction can be catalyzed by either acids or bases and is amenable to various reaction conditions.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [6]

  • Materials:

    • 2-Aminobenzophenone

    • Ethyl acetoacetate

    • Zirconium(IV) chloride (ZrCl₄)

    • Ethanol

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[6]

    • Stir the reaction mixture at 60 °C for 1.5 hours.[6]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6]

    • Extract the product with ethyl acetate (3 x 20 mL).[6]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[6]

Quantitative Data:

Starting MaterialsCatalystSolventTemperature (°C)Time (h)ProductYield (%)
2-Aminobenzophenone, Ethyl acetoacetateZrCl₄EtOH/H₂O (1:1)601.5Ethyl 2-methyl-4-phenylquinoline-3-carboxylate92
2-Aminobenzophenone, Ethyl acetoacetateInCl₃EtOH/H₂O (1:1)602.0Ethyl 2-methyl-4-phenylquinoline-3-carboxylate88
2-Aminobenzophenone, AcetylacetoneCopper-based MOFToluene1002.02-Methyl-4-phenylquinoline95

Data sourced from BenchChem Application Notes.[6]

Experimental Workflow:

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminoaryl Ketone 2-Aminoaryl Ketone Mixing Mix & Add Catalyst 2-Aminoaryl Ketone->Mixing Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing Heating Heat & Stir Mixing->Heating Quench Quench Heating->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Friedländer Synthesis Workflow
Skraup Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][7][8] The reaction is highly exothermic and often requires a moderator to control its rate.[7][9]

Experimental Protocol: Synthesis of Quinoline [9]

  • Materials:

    • Aniline

    • Glycerol

    • Nitrobenzene (oxidizing agent and solvent)

    • Concentrated Sulfuric Acid

    • Ferrous sulfate heptahydrate (moderator)

    • Sodium hydroxide solution

    • Sodium nitrite solution

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling.

    • To this mixture, add anhydrous glycerol, ferrous sulfate heptahydrate, and nitrobenzene.[9]

    • Heat the mixture gently; the reaction is exothermic and will begin to boil. Remove the external heat and allow the reaction to proceed.[9]

    • After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.

    • Allow the mixture to cool and then carefully dilute with water.

    • Neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution.

    • Isolate the crude quinoline and unreacted nitrobenzene via steam distillation.[10]

    • Separate the organic layer and treat it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline.

    • Further purify the quinoline by distillation.

Quantitative Data:

Starting AnilineOxidizing AgentModeratorProductYield (%)
AnilineNitrobenzeneFerrous sulfateQuinoline84-91
3-Nitro-4-aminoanisoleArsenic pentoxide-6-Methoxy-8-nitroquinoline60
AnilineIodine-Quinoline92.8

Data sourced from Organic Syntheses and US Patent 6,103,904.[9]

Experimental Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing Mix & Add Moderator Aniline->Mixing Glycerol Glycerol Glycerol->Mixing Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Heating Gentle Heating & Reflux Mixing->Heating Neutralization Neutralization Heating->Neutralization Steam Distillation Steam Distillation Neutralization->Steam Distillation Purification Purification & Distillation Steam Distillation->Purification Product Product Purification->Product

Skraup Synthesis Workflow
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol and an oxidizing agent.[11][12] This method allows for the synthesis of a wider variety of substituted quinolines.[11]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [13][14]

  • Materials:

    • Aniline

    • Crotonaldehyde

    • Hydrochloric acid (6 M)

    • Toluene

    • Sodium hydroxide solution

    • Dichloromethane or ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine aniline and 6 M hydrochloric acid and heat the mixture to reflux.[13]

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.[13]

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[13]

    • Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[13]

    • After completion, cool the mixture to room temperature.[13]

    • Carefully neutralize the mixture with a concentrated sodium hydroxide solution.[13]

    • Extract the product with dichloromethane or ethyl acetate.[13]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[13]

    • Purify the product by distillation or column chromatography.

Quantitative Data:

Starting Anilineα,β-Unsaturated CarbonylAcid CatalystProductYield (%)
AnilineCrotonaldehydeHCl2-MethylquinolineModerate to Good
4-IsopropylanilinePulegoneNot specifiedSubstituted quinolineNot specified

Yields for the Doebner-von Miller reaction can be variable and are often reported as "moderate to good" due to potential side reactions like polymerization of the carbonyl compound.[11][13]

Experimental Workflow:

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Reflux Reflux & Stir Aniline->Reflux Unsaturated Carbonyl α,β-Unsaturated Carbonyl Unsaturated Carbonyl->Reflux Acid Acid Catalyst Acid->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Product Purification->Product

Doebner-von Miller Reaction Workflow
Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[3][15]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [16][17]

  • Materials:

    • Aniline

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Procedure:

    • Carefully add concentrated sulfuric acid to aniline with cooling.

    • To this mixture, add acetylacetone.

    • Heat the reaction mixture, typically at a temperature range of 100-140 °C, for several hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or hexane) to obtain the pure 2,4-dimethylquinoline.

Quantitative Data:

Starting Anilineβ-DiketoneAcid CatalystProductYield (%)
AnilineAcetylacetoneH₂SO₄2,4-Dimethylquinoline~89
m-ChloroanilineAcetylacetoneH₂SO₄2,4-Dimethyl-7-chloroquinolineNot specified
β-NaphthylamineAcetylacetoneHFBenzo[g]quinoline derivativeNot specified

Yield data for 2,4-dimethylquinoline is based on a modified procedure described in Organic Syntheses.[17]

Experimental Workflow:

Combes_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Heating Heat & Stir Aniline->Heating beta-Diketone β-Diketone beta-Diketone->Heating Acid Acid Catalyst Acid->Heating Precipitation Pour on Ice & Neutralize Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Combes Synthesis Workflow

Biological Activity and Signaling Pathways

Quinoline derivatives are of significant interest in drug discovery due to their ability to modulate the activity of various enzymes and receptors. A particularly important area of research is their application as kinase inhibitors in cancer therapy.[1][18] Many quinoline-based compounds have been developed to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[19] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis.[2]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinoline Derivatives:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

References

Application Notes & Protocols: In Vivo Xenograft Models for Testing Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer effects.[1][2][3] Quinoline derivatives have been shown to exhibit potent antitumor activity through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[4][5][6][7] As promising drug candidates advance from in vitro screening, robust preclinical evaluation is critical. In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, represent a cornerstone for assessing the efficacy, toxicity, and pharmacokinetic profile of novel quinoline-based agents in a whole-organism context.[1] This document provides detailed protocols and application notes for utilizing subcutaneous xenograft models to test these agents.

Key Signaling Pathways Targeted by Quinoline-Based Agents

Quinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways critical for tumor growth and survival.[4] Common mechanisms include the inhibition of tyrosine kinases (e.g., EGFR, c-Met), tubulin polymerization, and topoisomerases.[3][6][8]

One key pathway targeted by certain quinoline compounds is the Fork head box M1 (FoxM1) signaling cascade. FoxM1 is an oncogenic transcription factor that is frequently overexpressed in various cancers and plays a crucial role in cell cycle progression, proliferation, and migration.[9] Quinoline-based compounds like clioquinol (CQ) and nitroxoline (NQ) have been shown to suppress the expression of FoxM1, leading to the downregulation of its downstream targets and subsequent inhibition of cancer cell proliferation and migration.[9]

FoxM1_Inhibition_Pathway Quinoline Quinoline Compounds (e.g., Clioquinol, Nitroxoline) FoxM1 FoxM1 Quinoline->FoxM1 Inhibits Expression Cdc25b Cdc25b FoxM1->Cdc25b Activates CENPB CENP-B FoxM1->CENPB Activates Survivin Survivin FoxM1->Survivin Activates MMP2 MMP-2 FoxM1->MMP2 Activates MMP9 MMP-9 FoxM1->MMP9 Activates Proliferation Cell Proliferation Cdc25b->Proliferation CENPB->Proliferation Survivin->Proliferation Migration Cell Migration MMP2->Migration MMP9->Migration

Caption: Inhibition of the FoxM1 signaling pathway by quinoline compounds.

Another prevalent mechanism is the inhibition of receptor tyrosine kinases (RTKs) and their downstream pathways, such as the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and proliferation.[3][8]

RTK_Inhibition_Pathway General RTK Inhibition Pathway cluster_effects Cellular Processes Quinoline Quinoline-Based Kinase Inhibitor RTK RTK (e.g., EGFR, c-Met) Quinoline->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth Growth mTOR->Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway via RTK blockade.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the in vivo anticancer efficacy of a novel quinoline-based agent using a subcutaneous human tumor xenograft model in immunodeficient mice.

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Studies A 1. Cell Culture & Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. Drug Administration E->F G 7. Endpoint Analysis (Tumor Volume, Body Weight) F->G H 8. Tissue Collection & Downstream Analysis G->H

Caption: General experimental workflow for quinoline agent testing in xenograft models.

Materials
  • Cell Line: A human cancer cell line known to be sensitive to the quinoline agent in vitro (e.g., MGC-803 gastric cancer, NCI-H1975 non-small cell lung cancer).[10][11]

  • Animals: 6-8 week old female athymic nude mice (or other suitable immunodeficient strain like NOD/SCID).

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

    • Matrigel® (or similar basement membrane matrix).

    • Test Quinoline Agent.

    • Vehicle for drug formulation (e.g., DMSO, saline, polyethylene glycol).

    • Positive control drug (e.g., 5-Fluorouracil, Cisplatin, Osimertinib).[10][11]

    • Anesthetic (e.g., isoflurane).

  • Equipment:

    • Laminar flow hood, CO2 incubator, centrifuge.

    • 1 mL syringes with 27-gauge needles.

    • Digital calipers.

    • Animal balance.

    • Animal housing facility with appropriate caging.

Detailed Procedure

Step 1: Cell Culture and Preparation

  • Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer).

  • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a final concentration of 2.5 x 10⁷ cells/mL.

  • Keep the cell suspension on ice to prevent the Matrigel from solidifying.

Step 2: Tumor Cell Implantation

  • Allow mice to acclimatize for at least one week before the procedure.

  • Anesthetize a mouse and shave a small area on its right flank.

  • Using a 1 mL syringe with a 27-gauge needle, inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the shaved flank.

  • Monitor the animals until they have fully recovered from anesthesia.

Step 3: Tumor Growth Monitoring and Randomization

  • Monitor the animals daily for health and check for tumor formation starting ~5-7 days post-implantation.

  • Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

  • Monitor the body weight of each animal at the same frequency.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group), ensuring the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Standard-of-care drug)

    • Group 3+: Test Quinoline Agent (at one or more dose levels)

Step 4: Drug Formulation and Administration

  • Prepare a stock solution of the quinoline agent, typically in 100% DMSO.

  • On each treatment day, prepare the final dosing formulation by diluting the stock solution in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final DMSO concentration should typically be below 10%.

  • Administer the formulation to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) based on the compound's properties. The dosing schedule can vary (e.g., once daily, every other day) for a period of 2-4 weeks.

Step 5: Endpoint Analysis

  • Continue monitoring tumor volume and body weight throughout the treatment period.

  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

  • Euthanize the animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the planned treatment period.

  • After euthanasia, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot, or qRT-PCR to confirm target engagement, such as the downregulation of Lumican or FoxM1).[2][9][12]

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, structured tables to allow for objective comparison between different treatment groups.

Table 1: Example Efficacy of a Quinoline-Chalcone Derivative in a Gastric Cancer Xenograft Model This table presents hypothetical data based on a described study for a novel quinoline-chalcone compound compared to standard-of-care agents.[11]

CompoundAnimal ModelCancer Type (Cell Line)Dosing RegimenTumor Growth Inhibition (%)Survival Rate
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803)Not SpecifiedSignificant inhibition reportedNot Reported
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC790.1)Metronomic, every other day~75% (most effective schedule)Not Reported
Cisplatin Nude Mice (Xenograft)Gastric (Various)Standard DoseVariable, often used in combinationNot Reported

Table 2: Example Efficacy of Quinoline Derivatives Against Non-Small Cell Lung Cancer (NSCLC) Xenografts This table summarizes data for quinazoline derivatives, which are structurally related to quinolines and often target similar pathways.[10]

CompoundMouse ModelCell Line (Cancer Type)DosageEfficacy MetricComparatorComparator Efficacy
Compound 6d NCI-H1975 XenograftNCI-H1975 (NSCLC)Not SpecifiedPotent EGFR kinase inhibitory activity (L858R/T790M mutations)Afatinib, OsimertinibBetter than comparators in in-vitro assays
Compound 6h NCI-H1975 XenograftNCI-H1975 (NSCLC)Not SpecifiedShowed selectivity similar to Osimertinib (AZD9291)Afatinib, OsimertinibBetter than comparators in in-vitro assays

Table 3: Example Efficacy of Quinoline Compound 91b1 This table is based on a study evaluating the anticancer activity of compound 91b1, which was found to downregulate Lumican.[2][12]

CompoundAnimal ModelCancer TypeDosagePrimary OutcomeMechanism
Compound 91b1 Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificantly reduced tumor sizeDownregulation of Lumican

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) in Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, indispensable for determining the purity of drug substances and products.[1] Its high efficiency and precision enable the separation, identification, and quantification of the active pharmaceutical ingredient (API) from impurities and degradation products. This document provides detailed application notes and protocols for conducting purity analysis using HPLC, with a specific example of paracetamol.

Principle of HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] In the context of purity analysis, a sample of the drug substance is injected into the HPLC system. As the mobile phase carries the sample through the column, the API and any impurities are separated based on their physical and chemical properties, such as polarity. A detector then measures the concentration of each separated component as it elutes from the column, generating a chromatogram. The purity of the API is typically determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram.[1]

Experimental Workflow for HPLC Purity Analysis

The general workflow for performing HPLC purity analysis involves several key stages, from initial sample preparation to final data analysis and reporting. This process ensures that the results are accurate, reproducible, and compliant with regulatory standards.

HPLC_Workflow cluster_Prep 1. Preparation Phase cluster_Analysis 2. Analytical Phase cluster_Data 3. Data Processing & Reporting Prep_Solutions Prepare Mobile Phase, Standard, and Sample Solutions Instrument_Setup Instrument Setup & Column Equilibration Prep_Solutions->Instrument_Setup SST System Suitability Test (SST) Instrument_Setup->SST Check_Criteria Check Acceptance Criteria SST->Check_Criteria Check_Criteria->SST Fail Inject_Samples Inject Blank, Standards, and Samples Check_Criteria->Inject_Samples Pass Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Percent Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: A logical workflow for conducting HPLC purity analysis.

Application Note: Purity Analysis of Paracetamol by Reverse-Phase HPLC (RP-HPLC)

This application note details a validated RP-HPLC method for determining the purity of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic drug.

Objective: To quantify the purity of a Paracetamol sample and identify any potential impurities using a gradient RP-HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Paracetamol Reference Standard (USP or Ph. Eur. grade).

  • HPLC-grade methanol and acetonitrile.

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • High-purity water.

  • Paracetamol tablets or API powder.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 2.72 g/L Potassium Dihydrogen Phosphate in water, pH 3.0 with Orthophosphoric Acid[1]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 243 nm[2]
Injection Volume 20 µL
Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high-purity water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the initial mobile phase composition (90% A, 10% B).[1]

  • Sample Preparation (from API): Accurately weigh about 100 mg of the Paracetamol sample, dissolve in and dilute to 100 mL with methanol. Further dilute 10 mL of this solution to 100 mL with the initial mobile phase. Filter through a 0.22 µm syringe filter.

  • Sample Preparation (from Tablets): Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol and proceed as for the API sample preparation.[1]

Detailed Protocol for HPLC Purity Analysis

  • System Preparation:

    • Prepare the mobile phases and all solutions as described above.

    • Degas the mobile phases using an ultrasonic bath or online degasser.

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Perform five replicate injections of the Working Standard Solution.

    • The system is deemed suitable for analysis if the acceptance criteria in the table below are met.[3]

System Suitability ParameterAcceptance Criteria
Precision (%RSD) ≤ 2.0% for peak areas[3]
Tailing Factor (T) ≤ 2.0[3]
Resolution (Rs) ≥ 2.0 between Paracetamol and the nearest impurity peak[1]
  • Analysis Sequence:

    • Inject the diluent (mobile phase) as a blank to ensure no interference.

    • Inject the Working Standard Solution.

    • Inject the prepared sample solutions in duplicate.[1]

  • Data Analysis and Purity Calculation:

    • Integrate the peaks in the chromatograms obtained from the sample injections.

    • Calculate the percentage purity using the area normalization method with the following formula:[1]

    % Purity = (Area of Paracetamol Peak / Total Area of All Peaks) x 100

    The total area includes the main API peak and all impurity peaks.[1]

Method Validation Data for Paracetamol Purity Analysis

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1] The following table summarizes typical validation data for a Paracetamol purity analysis method.

Validation ParameterTypical ResultAcceptance Criteria
Precision (%RSD) 0.25%≤ 2.0%[1]
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%[1]
Limit of Detection (LOD) 0.05 µg/mLReportable value[1]
Limit of Quantitation (LOQ) 0.15 µg/mLReportable value[1]
Linearity (r²) > 0.999≥ 0.999

Signaling Pathway for Method Validation

The validation of an analytical method is a critical process that ensures the reliability of the data generated. The following diagram illustrates the logical relationship between key validation parameters.

Validation_Pathway Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision Precision->Accuracy Precision->Range Accuracy->Range Validated_Method Validated Method Range->Validated_Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Validated_Method

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

This document provides a comprehensive guide to performing HPLC for purity analysis, including a detailed protocol for Paracetamol. Adherence to the outlined procedures, system suitability criteria, and method validation principles is crucial for generating accurate and reliable data in a research and drug development setting.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Methoxy-4-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 7-Methoxy-4-methylquinoline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Combes quinoline synthesis and the Conrad-Limpach synthesis. Both methods utilize m-anisidine as the starting material to introduce the 7-methoxy group. The Combes synthesis typically employs acetylacetone to form the 2,4-dimethylquinoline core, which is then selectively functionalized, while the Conrad-Limpach reaction uses ethyl acetoacetate to directly yield a 4-hydroxyquinoline intermediate that can be subsequently converted to the target molecule.

Q2: What is the primary challenge when using m-anisidine as a starting material?

A2: The main challenge is controlling regioselectivity. The cyclization step in both the Combes and Conrad-Limpach syntheses can potentially yield two isomeric products: the desired this compound and the undesired 5-Methoxy-4-methylquinoline. The methoxy group at the meta position of the aniline can direct cyclization to either the ortho or para position.

Q3: How can I minimize the formation of the 5-methoxy isomer?

A3: Controlling the formation of the 5-methoxy isomer is influenced by both steric and electronic effects[1]. In the Combes synthesis, the choice of acid catalyst and reaction temperature can influence the isomeric ratio. Polyphosphoric acid (PPA) is often more effective than sulfuric acid in promoting regioselectivity[1]. In the Conrad-Limpach synthesis, the high temperatures required for cyclization can also affect the product distribution. Careful optimization of the heating rate and final temperature is crucial.

Q4: What are the best practices for purifying this compound?

A4: Purification can be challenging due to the similar physical properties of the 7-methoxy and 5-methoxy isomers. Column chromatography on silica gel is the most effective method for separation. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically employed. Monitoring the separation with thin-layer chromatography (TLC) is essential to ensure a clean separation. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification of the isolated product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Formation of side products (e.g., tars, polymers).- Monitor the reaction progress using TLC to ensure completion. - Carefully control the reaction temperature, especially during the exothermic phases of the reaction. - For the Combes synthesis, consider using a stronger dehydrating agent and catalyst like polyphosphoric acid (PPA). - For the Conrad-Limpach synthesis, ensure the cyclization temperature is high enough but avoid excessive heating that can lead to decomposition. Use a high-boiling inert solvent like mineral oil or Dowtherm A to maintain a consistent high temperature[2].
Formation of a mixture of 7-methoxy and 5-methoxy isomers - Lack of regiochemical control during the cyclization step.- In the Combes synthesis, the choice of a bulkier beta-diketone (if the synthesis allows) can sterically hinder cyclization at one position. - Vary the acid catalyst (e.g., H₂SO₄, PPA, Eaton's reagent) and reaction temperature to find the optimal conditions for the desired isomer. - For the Conrad-Limpach synthesis, precise temperature control during the thermal cyclization is critical.
Difficulty in Purifying the Product - Co-elution of the 7-methoxy and 5-methoxy isomers during column chromatography. - Presence of tarry byproducts.- Use a long chromatography column with a shallow solvent gradient for better separation of isomers. - If tar formation is significant, consider a preliminary purification step such as steam distillation or washing the crude product with a non-polar solvent to remove some of the impurities before chromatography. - Recrystallization of the semi-purified product can help in obtaining a highly pure compound.
Reaction is too vigorous and difficult to control - The reaction is highly exothermic, particularly in the Skraup synthesis (a related quinoline synthesis).- For highly exothermic reactions, add the acid catalyst or oxidizing agent slowly and with efficient cooling in an ice bath. - Ensure vigorous stirring to dissipate heat and prevent localized hotspots. - In some cases, using a reaction moderator like ferrous sulfate can help control the reaction rate.

Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for quinoline synthesis based on related procedures. Note that specific yields for this compound may vary and require experimental optimization.

ParameterCombes SynthesisConrad-Limpach Synthesis
Starting Materials m-Anisidine, Acetylacetonem-Anisidine, Ethyl acetoacetate
Catalyst Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)Catalytic amount of strong acid (e.g., H₂SO₄) for the initial condensation.
Solvent Often neat, or a high-boiling solvent for the cyclization step.A high-boiling inert solvent (e.g., Mineral Oil, Dowtherm A) for the cyclization step is recommended for higher yields[2].
Temperature - Condensation: Room temperature to 100 °C - Cyclization: 100-150 °C (may vary with catalyst)- Condensation: Room temperature to 120 °C - Cyclization: ~250 °C[2]
Reaction Time 1-4 hours- Condensation: 1-2 hours - Cyclization: 30-60 minutes
Typical Yield 60-80% (general for Combes synthesis)70-95% (general for Conrad-Limpach with optimized conditions)[2]

Detailed Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine m-anisidine (1.0 eq) and acetylacetone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Conrad-Limpach Synthesis of 7-Methoxy-4-hydroxy-2-methylquinoline (Intermediate)

This protocol describes the synthesis of the 4-hydroxyquinoline intermediate, which can be subsequently converted to this compound.

Materials:

  • m-Anisidine

  • Ethyl acetoacetate

  • Mineral Oil (or Dowtherm A)

  • Toluene

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.05 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Remove the toluene under reduced pressure to obtain the crude enamine intermediate.

  • In a separate flask, heat mineral oil to 250 °C.

  • Slowly add the crude enamine intermediate to the hot mineral oil with vigorous stirring.

  • Maintain the temperature at 250 °C for 30-45 minutes.

  • Allow the mixture to cool to below 100 °C and then add hexane to precipitate the product.

  • Filter the solid product, wash thoroughly with hexane, and dry under vacuum.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

G Experimental Workflow for Combes Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine m-Anisidine and Acetylacetone acid_add Slowly add H₂SO₄ at 0°C start->acid_add Stir 30 min heating Heat to 110-120°C for 2-3h acid_add->heating monitoring Monitor by TLC heating->monitoring quench Pour onto ice & neutralize monitoring->quench Reaction complete extract Extract with Ethyl Acetate quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: A flowchart of the Combes synthesis workflow.

G Troubleshooting Decision Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_tlc Is the starting material consumed (TLC)? start->check_tlc incomplete Incomplete Reaction: Increase reaction time or temperature. check_tlc->incomplete No side_products Are there significant side products/tar? check_tlc->side_products Yes optimize_temp Optimize temperature. Consider a moderator if reaction is too vigorous. side_products->optimize_temp Yes isomers Isomeric mixture detected (e.g., by NMR)? side_products->isomers No regio_control Modify catalyst and/or temperature to improve regioselectivity. isomers->regio_control Yes purification_issue Difficulty in separation? isomers->purification_issue No optimize_chroma Optimize column chromatography: use a longer column and a shallower solvent gradient. purification_issue->optimize_chroma Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Overcoming Solubility Challenges of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline derivatives exhibit poor aqueous solubility?

Quinoline derivatives are often characterized by their rigid, aromatic, and heterocyclic structures, which contribute to high crystal lattice energy and low aqueous solubility. Their planarity can lead to strong intermolecular π-π stacking interactions in the solid state, making it energetically unfavorable for individual molecules to be solvated by water. Furthermore, many quinoline derivatives possess a high logP value, indicating their lipophilic nature, which further limits their solubility in aqueous media.

Q2: What are the primary strategies for improving the solubility of quinoline derivatives?

The main approaches to enhance the solubility of quinoline derivatives can be categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.

    • Crystal Form Modification: Identifying and preparing polymorphs, solvates, or amorphous solid dispersions can disrupt the crystal lattice energy, leading to enhanced solubility.

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the lipophilic quinoline derivative, increasing its apparent solubility.

  • Chemical Modifications:

    • Salt Formation: For quinoline derivatives with ionizable groups, forming a salt is often the most effective way to significantly increase aqueous solubility.

    • Prodrug Synthesis: Attaching a hydrophilic promoiety to the parent drug can improve solubility. This promoiety is later cleaved in vivo to release the active drug.

    • Structural Modification: Introducing polar functional groups (e.g., -OH, -COOH, -NH2) to the quinoline scaffold can increase hydrophilicity.

Q3: How does pH influence the solubility of quinoline derivatives?

The quinoline ring system contains a basic nitrogen atom, making the solubility of most quinoline derivatives pH-dependent. At a pH below the pKa of the quinoline nitrogen, the molecule becomes protonated and forms a more soluble cationic species. Conversely, at a pH above the pKa, the molecule is in its neutral, less soluble form. Therefore, acidic conditions generally favor the solubilization of basic quinoline derivatives.

Troubleshooting Guides

Problem 1: My quinoline derivative is precipitating out of my cell culture medium during an in vitro assay.

  • Immediate Action:

    • Check the final concentration of your organic solvent (e.g., DMSO). Many cell lines are sensitive to DMSO concentrations above 0.5-1%. If your stock solution is not concentrated enough, the final DMSO percentage might be too low to maintain solubility.

    • Lower the final compound concentration. Your compound may be supersaturated in the assay medium. Perform a dose-response experiment starting from a lower concentration.

    • Incorporate a solubilizing excipient. Consider pre-complexing your compound with a non-toxic excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the medium.

  • Workflow for Troubleshooting Precipitation:

    G start Precipitation Observed in Cell Culture check_dmso Is final DMSO concentration <0.5%? start->check_dmso inc_stock Increase stock concentration check_dmso->inc_stock No lower_conc Lower final compound concentration in assay check_dmso->lower_conc Yes inc_stock->lower_conc use_excipient Use a solubilizing excipient (e.g., HP-β-CD) lower_conc->use_excipient success Problem Resolved use_excipient->success

    Caption: Troubleshooting workflow for compound precipitation in vitro.

Problem 2: I cannot achieve a high enough concentration of my quinoline derivative for an in vivo animal study using a simple aqueous vehicle.

  • Formulation Strategies:

    • pH Adjustment: If your compound is basic, using an acidic vehicle (e.g., citrate buffer, pH 3-4) can significantly increase solubility. Verify the stability of your compound at this pH.

    • Co-solvents: Employ a mixture of water and a biocompatible organic solvent. See the table below for common co-solvent systems.

    • Complexation: Formulations with cyclodextrins (e.g., 20-40% w/v HP-β-CD in water) can be highly effective for intravenous or oral administration.

    • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be an excellent option for highly lipophilic compounds.

Quantitative Data Summary

Table 1: Solubility of a Model Quinoline Derivative (Compound X) in Various Solvents

Solvent/VehicleSolubility (µg/mL)
Deionized Water< 1
Phosphate-Buffered Saline (PBS), pH 7.4< 1
0.1 N HCl (pH 1.2)150
10% DMSO / 90% Saline50
20% PEG 400 / 80% Water120
40% (w/v) Hydroxypropyl-β-cyclodextrin in Water> 1000

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol describes the preparation of a 1 mg/mL solution of a quinoline derivative in a vehicle containing PEG 400, ethanol, and saline.

  • Materials:

    • Quinoline derivative

    • Polyethylene glycol 400 (PEG 400)

    • Absolute Ethanol

    • 0.9% Saline solution

    • Sterile vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the required amount of the quinoline derivative and place it in a sterile vial.

    • Prepare the co-solvent vehicle by mixing PEG 400 and ethanol in the desired ratio (e.g., 60:40 v/v).

    • Add a small volume of the PEG 400/ethanol mixture to the compound and vortex until the solid is fully dissolved. This creates a concentrated stock.

    • Slowly add the 0.9% saline solution dropwise to the vortexing stock solution until the final desired volume and vehicle composition (e.g., 10% PEG 400, 5% Ethanol, 85% Saline) are reached.

    • Visually inspect the final solution for any signs of precipitation. If the solution is hazy, gentle warming or sonication may be required.

    • Filter the final solution through a 0.22 µm sterile filter if intended for parenteral administration.

  • Workflow for Co-solvent Formulation:

    G cluster_0 Preparation Steps weigh 1. Weigh Compound dissolve 2. Dissolve in PEG 400/Ethanol weigh->dissolve titrate 3. Add Saline Dropwise dissolve->titrate inspect 4. Visual Inspection & Sonication titrate->inspect filter 5. Sterile Filter inspect->filter

    Caption: Step-by-step workflow for preparing a co-solvent formulation.

Protocol 2: Screening for Optimal pH for Solubilization

This protocol provides a method to determine the pH at which a quinoline derivative achieves maximum solubility.

  • Materials:

    • Quinoline derivative

    • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)

    • Microcentrifuge tubes

    • Shaker/incubator

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of the quinoline derivative to a microcentrifuge tube containing a known volume of each buffer.

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

    • Plot the measured solubility against the pH of the buffer to identify the optimal pH range.

Signaling Pathway Context

Many quinoline derivatives act as kinase inhibitors. Achieving sufficient solubility is critical for the compound to reach its intracellular target and exert its biological effect.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream P ATP ATP ATP->Receptor Quinoline Quinoline Derivative (Inhibitor) Quinoline->Receptor Inhibition Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of bioavailability for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of a drug candidate?

A1: Poor oral bioavailability is most commonly attributed to two main factors: low aqueous solubility and poor membrane permeability.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[2] If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, with BCS Class II (high permeability, low solubility) and Class IV (low permeability, low solubility) drugs being the most challenging in terms of bioavailability due to their poor solubility.[1][3]

Q2: What are the main strategies to improve the bioavailability of poorly soluble drugs?

A2: Several techniques can be employed to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size, which enhances the dissolution rate.[1][4] This includes micronization and nanosuspension technologies.

  • Solid-State Modification: Altering the solid-state properties of the drug to a more soluble form. This is often achieved by creating amorphous solid dispersions (ASDs).[5][6]

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule. Cyclodextrin complexation is a common example.[7][8]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), to improve its solubilization in the gastrointestinal tract.[9]

Q3: How do I choose the most appropriate bioavailability enhancement technique for my compound?

A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of the drug (e.g., melting point, logP, ionizability), the required dose, and the desired release profile.[1] For instance, thermally stable compounds with a high melting point might be suitable for spray drying to form an ASD, while highly lipophilic drugs may benefit from a lipid-based formulation like SEDDS.[9][10]

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)

Q: My amorphous solid dispersion is physically unstable and recrystallizes over time. What can I do?

A: Physical instability, leading to recrystallization, is a common challenge with ASDs due to their high-energy amorphous state.[11][12] Here are some troubleshooting steps:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.[13] Ensure the polymer has good miscibility with the drug and a high glass transition temperature (Tg) to reduce molecular mobility.[12][13] Consider polymers that can form specific interactions, like hydrogen bonds, with the drug.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Storage Conditions: Store the ASD at low temperatures and humidity to minimize molecular mobility and prevent moisture-induced crystallization.[12]

  • Manufacturing Process: The method of preparation can influence stability. For instance, spray drying often results in a more homogeneous dispersion compared to hot-melt extrusion, which can be crucial for stability.[14]

Nanosuspensions

Q: I'm observing particle aggregation and sedimentation in my nanosuspension. How can I improve its stability?

A: The physical stability of nanosuspensions is a primary concern, often leading to particle growth and settling.[15][16] Consider the following:

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial.[15][17] A combination of steric and electrostatic stabilizers can be more effective. Ensure the stabilizer concentration is optimal to sufficiently cover the nanoparticle surface.

  • Milling/Homogenization Parameters: For top-down methods like wet milling or high-pressure homogenization, optimize process parameters such as milling time, speed, and pressure to achieve a narrow particle size distribution.[9][16]

  • Solidification: For long-term stability, consider converting the nanosuspension into a solid dosage form by spray-drying or lyophilization.[16][17] This requires the addition of a cryoprotectant or matrix former.

Lipid-Based Formulations (SEDDS)

Q: My SEDDS formulation shows poor self-emulsification or drug precipitation upon dilution. What could be the issue?

A: Inefficient emulsification or drug precipitation can negate the benefits of a SEDDS formulation.[17] Here's how to troubleshoot:

  • Excipient Selection: The solubility of the drug in the oil phase is critical. Screen various oils, surfactants, and co-surfactants to find a combination that provides good drug solubility and efficient emulsification.[18][19] The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a key parameter.[18]

  • Component Ratios: The ratio of oil, surfactant, and co-surfactant is crucial for forming a stable microemulsion.[17] Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for self-emulsification.[15][17][20]

  • Supersaturation: For some drugs, the formulation may lead to a supersaturated state upon dispersion, followed by precipitation. Including a precipitation inhibitor (a polymer like HPMC) in the formulation can help maintain the supersaturated state.

Cyclodextrin Complexation

Q: The inclusion complex I prepared shows low complexation efficiency and minimal solubility enhancement. What went wrong?

A: Low efficiency in cyclodextrin complexation can stem from several factors.[7] A systematic approach is needed for troubleshooting:

  • Cyclodextrin and Guest Matching: The size of the drug molecule (guest) must be compatible with the cyclodextrin (host) cavity.[7] If the guest is too large or too small, the inclusion will be weak.

  • Method of Preparation: The preparation method significantly impacts complexation efficiency. The kneading and co-precipitation methods often yield better results than simple physical mixing.[11][21][22] Freeze-drying can also be effective, especially for thermolabile compounds.[23]

  • Stoichiometry: The molar ratio of the drug to cyclodextrin is important. A 1:1 molar ratio is common, but other stoichiometries are possible.[8][23] Perform a phase solubility study to determine the optimal ratio.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the reported improvements in solubility and bioavailability for various techniques.

Table 1: Enhancement of Solubility and Bioavailability with Different Techniques

TechniqueDrugCarrier/SystemFold Increase in SolubilityFold Increase in Bioavailability (AUC)Reference
Solid Dispersion GlibenclamidePoloxamer-188-~2[16]
EzetimibeHPMC-2.5[24]
AndrographolideHPMC-Significant (p<0.05)[24]
RitonavirGelucire 44/14220-[10]
ClotrimazoleMannitol806-[12]
TadalafilAcidifier/Solubilizer-2.3[12]
Nanosuspension Gamma secretase inhibitor--7.9 (87% vs 11%)[25]
CilnidipinePVP VA64/SLS-Marked increase[13]
SEDDS TenofovirEucalyptus oil/Kolliphor EL/Kollisolv MCT 70-21.5 (vs. tablet), 66.3 (vs. pure drug)[15]
CepharanthineIPP/Cremophor RH40/PEG 200-2.03[20]
Cyclodextrin Complexation AlbendazoleMethyl-β-cyclodextrin150,0002.36[2]
Diclofenac SodiumSBE-β-CDSignificant-[23]
Micronization & Solid Dispersion ButeinSolid Dispersion36.4 (vs. pure), 27.3 (vs. micronized)Faster Tmax, higher Cmax and AUC for SD[26]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol describes a laboratory-scale method for preparing an amorphous solid dispersion using a spray dryer.

Materials:

  • Poorly soluble drug

  • Amorphous polymer carrier (e.g., PVP, HPMC, Soluplus®)[5]

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)[14]

Equipment:

  • Laboratory-scale spray dryer

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Dissolve the polymer in the selected solvent with stirring.

    • Once the polymer is fully dissolved, add the drug to the polymer solution and continue stirring until a clear solution is obtained.[14]

  • Spray Drying Process:

    • Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These parameters need to be optimized for each specific formulation.

    • Pump the feed solution through the atomizer into the drying chamber.[14]

    • The hot drying gas rapidly evaporates the solvent, forming solid particles.[14]

  • Product Collection:

    • The dried particles are separated from the gas stream by a cyclone separator and collected.[14]

  • Characterization:

    • Characterize the resulting powder for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spray_Drying_Workflow cluster_prep Solution Preparation cluster_process Spray Drying cluster_collection Product Collection & Characterization dissolve_polymer Dissolve Polymer in Solvent add_drug Add Drug to Polymer Solution dissolve_polymer->add_drug dissolve_drug Stir until Clear Solution add_drug->dissolve_drug pump_solution Pump Solution to Atomizer dissolve_drug->pump_solution Feed Solution atomize Atomize into Droplets pump_solution->atomize dry Rapid Solvent Evaporation atomize->dry collect Collect Solid Dispersion Powder dry->collect Dried Particles characterize Characterize (DSC, XRPD) collect->characterize

Diagram 1: Experimental workflow for preparing an amorphous solid dispersion by spray drying.
Protocol 2: Preparation of Nanosuspension by Wet Milling

This protocol outlines a general procedure for preparing a nanosuspension using a laboratory-scale wet media mill.

Materials:

  • Poorly soluble drug

  • Stabilizer (e.g., Poloxamer, PVP, TPGS)[9]

  • Deionized water

  • Milling media (e.g., zirconium oxide beads)[9]

Equipment:

  • Planetary ball mill or other suitable wet media mill

  • Mechanical stirrer

  • Sieve

Procedure:

  • Preparation of Dispersion:

    • Dissolve the stabilizer in deionized water.[9]

    • Disperse the drug powder in the aqueous stabilizer solution and stir to ensure adequate wetting.[9]

  • Milling Process:

    • Transfer the suspension to the milling chamber containing the milling media.[9]

    • Perform the milling at a specified speed for a defined duration. The process often involves cycles of milling followed by breaks to prevent overheating.[9]

  • Separation:

    • After milling, separate the nanosuspension from the milling media using a sieve.[9]

  • Characterization:

    • Analyze the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Assess the physical stability by monitoring particle size over time.

Wet_Milling_Workflow cluster_prep Dispersion Preparation cluster_milling Wet Milling cluster_separation Separation & Characterization dissolve_stabilizer Dissolve Stabilizer in Water disperse_drug Disperse Drug in Stabilizer Solution dissolve_stabilizer->disperse_drug add_to_mill Transfer Suspension to Mill disperse_drug->add_to_mill Premix mill Mill with Media add_to_mill->mill sieve Separate Nanosuspension from Media mill->sieve Milled Suspension characterize Characterize (DLS) sieve->characterize

Diagram 2: Experimental workflow for preparing a nanosuspension by wet milling.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a liquid SEDDS formulation.

Materials:

  • Poorly soluble drug

  • Oil (e.g., eucalyptus oil, isopropyl palmitate)[15][20]

  • Surfactant (e.g., Kolliphor EL, Cremophor RH40)[15][20]

  • Co-surfactant/Co-solvent (e.g., Kollisolv MCT 70, PEG 200)[15][20]

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Glass vials

Procedure:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[18]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of surfactant and co-surfactant (Smix) at different ratios.

    • Titrate mixtures of oil and Smix with water to identify the self-emulsifying region.[15][17]

  • Formulation Preparation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Dissolve the drug in the oil phase, then add the surfactant and co-surfactant. Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed.[18] Mild heating may be applied to aid dissolution.[18]

  • Characterization:

    • Evaluate the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.[15][19]

    • Assess the physical stability of the formulation.

SEDDS_Formulation_Workflow start Start: Poorly Soluble Drug screen Screen Excipients (Oil, Surfactant, Co-surfactant) start->screen phase_diagram Construct Pseudo-Ternary Phase Diagram screen->phase_diagram optimize Select Optimal Component Ratios phase_diagram->optimize prepare Prepare Isotropic Mixture (Drug + Excipients) optimize->prepare characterize Characterize (Emulsification Time, Droplet Size) prepare->characterize end Optimized SEDDS Formulation characterize->end

Diagram 3: Logical workflow for SEDDS formulation development.
Protocol 4: Preparation of Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes a simple and efficient method for preparing a drug-cyclodextrin inclusion complex.

Materials:

  • Poorly soluble drug

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Ethanol-water mixture (e.g., 50% ethanol)[27]

Equipment:

  • Mortar and pestle

  • Oven or desiccator for drying

  • Sieve

Procedure:

  • Slurry Formation:

    • Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a slurry or paste-like consistency by triturating with the pestle.[27]

  • Incorporation of Drug:

    • Slowly add the drug to the cyclodextrin slurry while continuously kneading for a specific period (e.g., 1 hour).[21][27]

  • Drying and Pulverization:

    • Dry the resulting paste in an oven at a controlled temperature or in a desiccator.

    • Pulverize the dried mass and pass it through a sieve to obtain a fine powder.[27]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.

Kneading_Method_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis slurry Form Cyclodextrin Slurry with Solvent add_drug Add Drug and Knead slurry->add_drug dry Dry the Kneaded Mass add_drug->dry Paste sieve Pulverize and Sieve dry->sieve characterize Characterize Complex (DSC, XRPD, FTIR) sieve->characterize Inclusion Complex Powder

Diagram 4: Experimental workflow for preparing a cyclodextrin inclusion complex by the kneading method.

References

Stability and degradation pathways of 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 7-Methoxy-4-methylquinoline. The information herein is designed to address common experimental challenges and provide a framework for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the behavior of structurally similar quinoline derivatives, the primary factors influencing the stability of this compound are likely to be:

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. Many quinoline compounds are photosensitive.[1][2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be initiated by atmospheric oxygen or other oxidizing agents.[1][2][3] The presence of an electron-donating methoxy group might influence this susceptibility.[4]

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions (strong acids or bases), particularly at elevated temperatures, could potentially lead to hydrolysis of the methoxy group or other degradative reactions.[1][2][3]

Q2: My solution of this compound has changed color. What does this indicate?

A2: A change in color, often to yellow or brown, is a common sign of degradation in quinoline compounds.[1] This is frequently attributed to photodegradation or oxidation.[1] It is crucial to store solutions of this compound protected from light to minimize this.[1]

Q3: I am observing inconsistent results in my biological assays using this compound. Could this be a stability issue?

A3: Yes, inconsistent assay results or a loss of potency are classic indicators of compound degradation.[1] To mitigate this, it is recommended to prepare fresh stock solutions for each experiment, store them at low temperatures (e.g., -20°C or -80°C) in light-protected containers, and avoid repeated freeze-thaw cycles by preparing aliquots.[5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) in a cool, dry, and well-ventilated place.[2] For solutions, it is best to use anhydrous solvents, prepare fresh, and if storage is necessary, keep them in tightly capped vials, protected from light at low temperatures.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected change in physical appearance (e.g., color change from colorless/white to yellow/brown). Photodegradation or Oxidation.[1]Store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect from light.[4] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
Precipitation of the compound in aqueous buffers or cell culture media. Low aqueous solubility.This is a common issue with hydrophobic compounds.[5] Consider preparing a less concentrated stock solution in a suitable organic solvent (like DMSO) and performing stepwise dilutions into your aqueous medium.[5]
Inconsistent or poor results in biological assays. Degradation of stock solutions.[5]Prepare fresh stock solutions before each experiment.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Validate the stability of the compound in your specific assay medium over the duration of the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of the compound.This indicates the formation of degradation products. A forced degradation study can help identify these products and develop a stability-indicating analytical method to monitor them.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on related quinoline structures, the following pathways are plausible.[2][3][4]

Degradation_Pathways_of_this compound Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Forced Conditions) This compound This compound N-Oxide_Derivative N-Oxide Derivative This compound->N-Oxide_Derivative H2O2 Hydroxylated_Derivatives Hydroxylated Derivatives This compound->Hydroxylated_Derivatives H2O2 Photoisomers Photoisomers This compound->Photoisomers UV/Vis Light Ring_Cleavage_Products Ring Cleavage Products This compound->Ring_Cleavage_Products UV/Vis Light Demethylated_Product 7-Hydroxy-4-methylquinoline This compound->Demethylated_Product Acid/Base, Heat

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[2][4]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products for analytical method development.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for 8 hours.[2][4]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature or heat at 60-80°C for 4-8 hours.[2][4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2][4]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[2][4]

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][6][7] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.[4]

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[2]

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Start Prepare_Stock_Solution Prepare 1 mg/mL Stock Solution Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (1M HCl, 80°C, 8h) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (1M NaOH, 80°C, 8h) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (30% H2O2, RT, 24h) Stress_Conditions->Oxidation Thermal_Degradation Thermal Degradation (Solid, 80°C, 48h) Stress_Conditions->Thermal_Degradation Photodegradation Photodegradation (ICH Q1B) Stress_Conditions->Photodegradation Sample_Processing Neutralize & Dilute Samples Acid_Hydrolysis->Sample_Processing Base_Hydrolysis->Sample_Processing Oxidation->Sample_Processing Thermal_Degradation->Sample_Processing Photodegradation->Sample_Processing Analysis Analyze by Stability-Indicating HPLC-UV/MS Sample_Processing->Analysis End End Analysis->End

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products generated during the forced degradation study.

Methodology:

  • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and an organic solvent like acetonitrile or methanol.[4]

  • Initial Analysis: Inject the samples from the forced degradation study to observe the separation of the parent compound and any degradation products.

  • Method Optimization: Adjust the gradient profile, flow rate, column temperature, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks. A photodiode array (PDA) detector is recommended to assess peak purity.[4]

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Illustrative HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Note: These are starting conditions and will likely require optimization for this compound.

Quantitative Data Summary

Stress Condition Conditions Duration Illustrative Degradation (%) Illustrative No. of Degradants
Acid Hydrolysis 1 M HCl8 hours15.2%2
Base Hydrolysis 1 M NaOH4 hours21.5%3
Oxidative 30% H₂O₂24 hours12.8%4
Photolytic 1.2 million lux hours7 days18.7%2
Thermal 80 °C48 hours5.1%1

References

Technical Support Center: Synthesis of 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Combes and Doebner-von Miller reactions.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of compounds with only a minor spot/peak corresponding to this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using TLC until the starting materials are consumed.
- Reaction Temperature: Maintain the optimal reaction temperature. For the Combes synthesis, this is typically around 110-140°C for the initial condensation and cyclization. For the Doebner-von Miller reaction, reflux conditions are often employed.
- Catalyst Activity: Use a fresh or properly stored acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid). The activity of the catalyst is crucial for efficient cyclization.
Side Reactions - Polymerization/Tar Formation: This is a common issue, especially in the Doebner-von Miller synthesis. Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly to the reaction mixture to maintain a low concentration and minimize polymerization. Using a biphasic reaction medium can also sequester the carbonyl compound and reduce tar formation.[1]
- Formation of Regioisomers: The use of m-anisidine as a starting material can lead to the formation of the undesired 5-Methoxy-4-methylquinoline isomer. While difficult to completely avoid, optimizing the reaction conditions (e.g., choice of acid catalyst, temperature) can influence the regioselectivity.
Product Loss During Workup - Incomplete Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either acidic or basic to ensure the quinoline product is in its free base form for efficient extraction with an organic solvent. Perform multiple extractions to maximize recovery.
- Purification Losses: Optimize the purification method. If using column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Problem 2: Formation of a Major Side Product

Symptoms:

  • NMR or GC-MS analysis indicates the presence of a significant amount of an unexpected compound.

  • The isolated product has a different melting point or spectroscopic data than expected for this compound.

Possible Side Products and Identification:

Side ProductIdentificationMitigation Strategies
5-Methoxy-4-methylquinoline (Regioisomer) - NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will show a different splitting pattern compared to the 7-methoxy isomer. The chemical shifts of the methoxy and methyl groups may also differ slightly.- Reaction Conditions: The choice of acid catalyst and reaction temperature can influence the ratio of regioisomers. For instance, in some modified Combes syntheses, the use of methoxy-substituted anilines has been shown to favor the formation of the 2-substituted product, which in this case would be the desired cyclization pathway.
- GC-MS: The two isomers will likely have similar mass spectra but may have different retention times.- Purification: Careful column chromatography with an optimized eluent system is the most effective way to separate the regioisomers.
Unreacted Starting Materials (m-anisidine, acetylacetone/crotonaldehyde) - TLC and NMR: Compare the crude product with the starting materials by TLC. The presence of unreacted starting materials will be evident in the 1H NMR spectrum.- Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC.
- Workup: An acidic wash during the workup can remove unreacted m-anisidine.
Polymeric/Tar-like Substances - Appearance: The reaction mixture becomes a dark, viscous tar.- Slow Addition of Reagents: Add the carbonyl compound slowly to the reaction mixture.
- Temperature Control: Avoid excessively high temperatures.
- Biphasic Medium: Consider using a biphasic solvent system to reduce polymerization of the carbonyl compound.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Combes or Doebner-von Miller?

A1: Both the Combes and Doebner-von Miller reactions are viable methods. The Combes synthesis, which utilizes m-anisidine and acetylacetone, is often favored for its operational simplicity and the direct formation of the 2,4-disubstituted quinoline core. The Doebner-von Miller reaction, using m-anisidine and an α,β-unsaturated carbonyl compound like crotonaldehyde, is also effective but can be more prone to polymerization and tar formation.

Q2: What is the most common side product in the synthesis of this compound and how can it be identified?

A2: The most common and challenging side product is the regioisomer, 5-Methoxy-4-methylquinoline. This arises from the two possible cyclization pathways of the intermediate formed from m-anisidine. The isomers can be distinguished by careful analysis of their NMR spectra, particularly the coupling patterns in the aromatic region. GC-MS can also be used for separation and identification based on retention times.

Q3: How can I minimize the formation of tar in my reaction?

A3: Tar formation is primarily due to the acid-catalyzed self-condensation or polymerization of the carbonyl reactant (acetylacetone or crotonaldehyde). To minimize this, you can:

  • Add the carbonyl compound slowly to the reaction mixture.

  • Ensure efficient stirring to prevent localized overheating.

  • Use a moderate reaction temperature.

  • In the Doebner-von Miller synthesis, employing a biphasic reaction medium can be particularly effective at reducing polymerization.[1]

Q4: What is a suitable purification method for this compound?

A4: The choice of purification method depends on the impurities present.

  • Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an efficient way to obtain highly pure material.

  • Acid-Base Extraction: This can be used during the workup to remove basic (unreacted aniline) or acidic impurities.

Experimental Protocols

Combes Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Sodium Hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, mix equimolar amounts of m-anisidine and acetylacetone.

  • Heat the mixture with stirring to approximately 110-120°C for 1-2 hours to form the enamine intermediate. Water will be formed and can be removed by a Dean-Stark trap if desired.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) with cooling in an ice bath.

  • Heat the mixture to the temperature recommended for the specific acid catalyst (typically 100-140°C) for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/GC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity Incomplete->OptimizeConditions AnalyzeCrude Analyze Crude Product (NMR/GC-MS) Complete->AnalyzeCrude SideProducts Significant Side Products? AnalyzeCrude->SideProducts NoSideProducts Minimal Side Products SideProducts->NoSideProducts No IdentifySideProducts Identify Side Products: - Regioisomers - Polymers - Unreacted starting materials SideProducts->IdentifySideProducts Yes CheckWorkup Review Workup and Purification Procedure NoSideProducts->CheckWorkup MinimizeSideReactions Implement Strategies to Minimize Side Reactions (see guide) IdentifySideProducts->MinimizeSideReactions OptimizeWorkup Optimize Workup: - Adjust pH for extraction - Use appropriate purification method CheckWorkup->OptimizeWorkup

Caption: A flowchart outlining the logical steps to diagnose and resolve low product yields.

Reaction Pathway for the Formation of Regioisomers

RegioisomerFormation Formation of Regioisomers in Combes Synthesis cluster_reactants Reactants mAnisidine m-Anisidine Intermediate Enamine Intermediate mAnisidine->Intermediate Acetylacetone Acetylacetone Acetylacetone->Intermediate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Intermediate->AcidCatalyst Cyclization Electrophilic Cyclization AcidCatalyst->Cyclization Product7 This compound (Desired Product) Cyclization->Product7 Pathway A Product5 5-Methoxy-4-methylquinoline (Side Product) Cyclization->Product5 Pathway B

References

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address challenges in achieving high yields in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?

A1: The SNAr reaction is a two-step addition-elimination mechanism.[1][2] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[1][3]

Q2: What is the role of electron-withdrawing groups (EWGs) in SNAr reactions?

A2: Electron-withdrawing groups are crucial for activating the aromatic ring towards nucleophilic attack.[3] They achieve this by reducing the electron density of the aromatic ring, making it more electrophilic. EWGs, especially those positioned ortho or para to the leaving group, stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[2][4] Common activating groups include nitro (-NO2), cyano (-CN), and acyl groups.[3]

Q3: How can I monitor the progress of my SNAr reaction?

A3: The most common and convenient method for monitoring the progress of an SNAr reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Q4: What is a Meisenheimer complex, and is it possible to observe it experimentally?

A4: A Meisenheimer complex is the anionic, resonance-stabilized intermediate formed during an SNAr reaction when the nucleophile adds to the aromatic ring.[1] While often a transient species, in reactions involving highly activated aromatic systems and potent nucleophiles, the Meisenheimer complex can be stable enough to be detected and even isolated. Spectroscopic methods like NMR and UV-Vis are used for their characterization.[1] The development of a deep color in the reaction mixture can sometimes indicate the formation of a Meisenheimer complex.[1]

Troubleshooting Guide for Low Yield

Q5: My SNAr reaction is giving a low yield. What are the common causes and how can I improve it?

A5: Low yield in SNAr reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The aromatic ring may not be sufficiently activated. Ensure the presence of strong electron-withdrawing groups, preferably at the ortho and/or para positions relative to the leaving group.[1][4]

  • Leaving Group: The choice of the leaving group is critical. Contrary to S_N_2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1][5] Fluoride is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[5]

  • Nucleophile Strength: A weak nucleophile may not be reactive enough. Consider using a stronger nucleophile or increasing its concentration. The use of a base can deprotonate a neutral nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[1] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress can significantly improve the rate and yield.[1]

  • Presence of Water: Trace amounts of water can protonate the nucleophile, reducing its effectiveness. Ensure that the reagents and solvent are anhydrous, especially when using strong bases like NaH.

Q6: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions in SNAr, and how can they be minimized?

A6: The formation of side products is a common issue. Here are some potential side reactions and their remedies:

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent itself can act as a nucleophile, competing with the intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If the aromatic substrate contains more than one leaving group, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature.[1]

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) might be too harsh, leading to the decomposition of your starting material or product.[7] Consider milder reaction conditions (lower temperature, weaker base).

  • Hydrolysis of Electron-Withdrawing Groups: Certain electron-withdrawing groups, like nitriles or esters, can be susceptible to hydrolysis under basic or acidic conditions. Careful control of the reaction pH is necessary.

Q7: My product is difficult to purify. What are some effective purification strategies for SNAr products?

A7: Purification can be challenging, particularly with high-boiling solvents like DMSO or DMF.

  • Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble byproducts and inorganic salts. Washing with a dilute acid or base can help remove basic or acidic impurities, respectively.[1] To remove residual DMSO or DMF, repeated washing of the organic layer with brine is effective due to their high water solubility.[1]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical and may require some screening.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a versatile purification technique. A suitable eluent system should be determined beforehand using TLC analysis.[1]

  • Precipitation: In some cases, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent can induce precipitation of the desired product, leaving impurities in the solution.[8]

Quantitative Data

For a more quantitative understanding, the following tables summarize the relative reactivity based on the leaving group and the solvent.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1
Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.[1]

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic
Data illustrates the general trend for nucleophilic substitution reactions and is based on the S_N_2 reaction of n-butyl bromide with azide.[1]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general method for the reaction of an activated aryl halide with a primary or secondary amine.

  • Materials:

    • Activated aryl halide (e.g., 2-fluoro-5-nitrobenzene) (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve the activated aryl halide in the chosen anhydrous solvent.

    • Add the amine nucleophile to the solution.

    • Add the base to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 50-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: SNAr with an Alcohol or Phenol Nucleophile

This protocol outlines a general procedure for the reaction of an activated aryl halide with an alcohol or phenol.

  • Materials:

    • Activated aryl halide (1.0 eq)

    • Alcohol or phenol (1.5 eq)

    • Strong base (e.g., NaH or K-t-BuOK) (1.2 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

    • At 0 °C, add the strong base portion-wise.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

    • Add the activated aryl halide to the reaction mixture.

    • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

    • After completion, carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure and purify the crude product by flash chromatography.[9]

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Ar-X (EWG activated) Meisenheimer [Ar(X)Nu]⁻ Meisenheimer Complex ArylHalide->Meisenheimer + Nu⁻ (slow, rds) Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - X⁻ (fast) LeavingGroup X⁻

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low SNAr Yield Check_Substrate Is the aromatic ring sufficiently activated? (ortho/para EWGs) Start->Check_Substrate Check_LG Is the leaving group optimal? (F > Cl > Br > I) Check_Substrate->Check_LG Yes Modify_Substrate Consider Substrate Modification: - Add more EWGs - Change Leaving Group Check_Substrate->Modify_Substrate No Check_Solvent Is a polar aprotic solvent being used? (DMSO, DMF, MeCN) Check_LG->Check_Solvent Yes Check_LG->Modify_Substrate No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Screen Solvents/Bases - Use Stronger Nucleophile Check_Solvent->Optimize_Conditions No Check_Side_Reactions Are there side reactions? (TLC analysis) Check_Temp->Check_Side_Reactions Yes Check_Temp->Optimize_Conditions No Purification_Strategy Review Purification Strategy: - Aqueous Wash to remove DMF/DMSO - Recrystallization - Chromatography Check_Side_Reactions->Purification_Strategy Yes End Improved Yield Check_Side_Reactions->End No Optimize_Conditions->Start Modify_Substrate->Start Purification_Strategy->End

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

EWG_Position A EWG Position ortho meta para B Resonance Stabilization of Meisenheimer Complex Strong Weak (Inductive only) Strong A:f1->B:f1 A:f2->B:f2 A:f3->B:f3 C Reaction Rate Fast Very Slow Fast B:f1->C:f1 B:f2->C:f2 B:f3->C:f3

Caption: The relationship between EWG position, intermediate stability, and reaction rate.

References

Identifying and removing impurities from synthetic quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Quinolines

Welcome to the technical support center for the synthesis and purification of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and removing impurities from your synthetic products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthetic quinoline product?

A1: Impurities in quinoline synthesis are typically categorized as follows:

  • Unreacted Starting Materials : Depending on the synthesis route, these can include compounds like anilines, glycerol, β-diketones, or β-ketoesters.[1]

  • Side-Reaction Products : These vary significantly with the named reaction used. For instance, in Skraup or Doebner-von Miller syntheses, tar and polymeric materials are common due to the harsh acidic conditions.[2][3] The Friedländer synthesis may produce self-condensation (aldol) products from the ketone reactant.[2]

  • Isomeric Impurities : The formation of undesired regioisomers is a key challenge, especially in reactions like the Combes synthesis using unsymmetrical β-diketones.[2] For example, 5-hydroxyquinoline can be a significant impurity in the synthesis of 8-hydroxyquinoline.[4]

  • Degradation Products : Quinolines can be sensitive to harsh reaction conditions, leading to decomposition. Many derivatives are also prone to oxidation upon exposure to air and light, causing discoloration.[1][4]

  • Residual Solvents : Solvents used during the reaction or purification steps can be retained in the final product.[1]

Q2: My purified quinoline derivative is yellow or brown, but I expect it to be colorless. Is it impure?

A2: While pure quinoline is a colorless liquid, it and many of its derivatives are known to turn yellow and then brown when exposed to air and light.[4][5] This color change is often due to the formation of trace amounts of oxidized impurities and may not signify a major loss of purity.[4] For applications requiring very high purity, storage under an inert atmosphere (like nitrogen or argon) and in the dark is recommended. Further purification may be necessary if the color is intense or if high purity is critical.[4]

Q3: I'm trying to purify my quinoline derivative using a silica gel column, but the product seems to be decomposing. What should I do?

A3: This is a common issue arising from the acidic nature of standard silica gel, which can react with the basic quinoline nitrogen.[4] To prevent decomposition, you should deactivate the silica gel. This can be achieved by:

  • Adding a Basic Modifier to the Eluent : A common and effective method is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your solvent system.[4]

  • Pre-treating the Silica Gel : You can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[4]

Q4: Can I use distillation for purification?

A4: Yes, vacuum distillation is a highly effective method for purifying liquid quinoline derivatives that are thermally stable.[4] It is particularly useful for removing non-volatile impurities and is a standard technique for purifying quinoline itself.[4][6]

Q5: What are the best analytical techniques for assessing the purity of my compound?

A5: A multi-faceted approach is often best for a comprehensive purity assessment. The most common and powerful techniques are:

  • High-Performance Liquid Chromatography (HPLC) : A versatile method for analyzing the main component and a wide range of non-volatile impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Offers excellent resolution for identifying volatile and semi-volatile impurities.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) : A primary method for obtaining a highly accurate purity value without needing a specific reference standard for the analyte.[7]

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar Formation in Skraup Synthesis
  • Question: My Skraup reaction is highly exothermic and produces a large amount of black tar, resulting in a very low yield. How can I improve this?

  • Answer: The Skraup synthesis is notoriously vigorous.[3] To moderate the reaction and reduce tarring, you should:

    • Use a Moderator : Add ferrous sulfate (FeSO₄) to make the reaction less violent and control the rate.[3]

    • Control Acid Addition : Add concentrated sulfuric acid slowly while providing efficient cooling (e.g., in an ice bath).[3]

    • Ensure Efficient Stirring : Good agitation helps dissipate heat and prevent localized hotspots that lead to polymerization.[3]

    • Optimize Temperature : Gently heat the mixture to initiate the reaction, and then remove the heat source to allow the exotherm to proceed under control.[3]

Issue 2: Product is a Complex Mixture and Difficult to Separate
  • Question: My final product is a complex mixture containing isomers and other byproducts that are very difficult to separate by standard column chromatography. What are my options?

  • Answer: For challenging separations of closely related quinoline derivatives, advanced techniques are recommended:

    • Preparative HPLC : Both normal-phase and reversed-phase preparative HPLC can provide the high resolution needed to separate complex mixtures.[4]

    • High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition technique avoids solid stationary phases, thus eliminating issues of irreversible adsorption and decomposition on silica or alumina.[4]

    • Crystallization via Salt Formation : Converting the quinoline base into a salt (e.g., hydrochloride, phosphate, or picrate) can significantly enhance its crystallinity.[6][8] The highly ordered crystal lattice of the salt tends to exclude impurities, allowing for purification by recrystallization. The pure quinoline base can then be regenerated by neutralization.[6][8]

Data Presentation: Comparison of Analytical & Purification Methods

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedKey Considerations
HPLC Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[7]Quantitative purity (area %), detection of non-volatile impurities.Method development (column, mobile phase) is crucial.
GC-MS Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.[7]Identification of volatile and semi-volatile impurities and byproducts.Analyte must be volatile and thermally stable.
qNMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural elucidation and a highly accurate, absolute purity value against a certified internal standard.[7]Requires a high-purity internal standard for accurate quantification.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and other elements.Confirms the elemental composition of the bulk material.Does not identify or quantify individual impurities.

Table 2: Summary of Common Quinoline Purification Techniques

Purification TechniquePrimary ApplicationAdvantagesLimitations
Vacuum Distillation Thermally stable liquid quinolines.Excellent for removing non-volatile impurities; scalable.[4][8]Not suitable for thermally unstable compounds.
Crystallization via Salt Formation Solid or liquid quinolines where high purity is critical.Can achieve very high purity by excluding impurities from the crystal lattice.[8]Requires an additional step to liberate the free base.
Extraction Initial cleanup of crude reaction mixtures.Highly effective for separating basic quinolines from neutral/acidic components.[8]May not separate closely related quinoline derivatives.
Column Chromatography General purpose purification for most derivatives.Versatile and widely applicable.Can cause decomposition of sensitive compounds on acidic silica gel.[4]
Preparative HPLC Complex mixtures of closely related derivatives.Offers the highest resolution for difficult separations.[4]Less scalable and more expensive for large quantities.[8]

Experimental Protocols

Protocol 1: Purification by Deactivated Silica Gel Column Chromatography

This protocol provides a general method for purifying a quinoline derivative while minimizing on-column decomposition.

  • Preparation of Deactivated Eluent : Prepare your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). To this solvent mixture, add 1% triethylamine (NEt₃) by volume.

  • Slurry Preparation : In a beaker, add the calculated amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product). Pour the initial, least polar eluent containing NEt₃ into the beaker and stir to create a uniform slurry.[9]

  • Column Packing : Pour the slurry into your chromatography column. Use gentle pressure or tapping to ensure the silica packs into a stable, level bed free of air bubbles or cracks.[9]

  • Sample Loading : Dissolve your crude quinoline product in a minimal amount of the initial eluent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution : Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.[9]

  • Fraction Collection : Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified quinoline derivative.[9]

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol outlines a general method for analyzing the purity of a synthesized quinoline product.

  • Instrumentation : An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation : Prepare two solvents.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation : Accurately weigh and dissolve the quinoline sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV at 254 nm.

    • Gradient Program : A typical gradient might be: 0-5 min (95% A, 5% B), 5-25 min (linear gradient to 5% A, 95% B), 25-30 min (hold at 5% A, 95% B).

  • Data Analysis : Calculate the purity by determining the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[1]

Visualizations

Caption: Workflow for quinoline purification.

Caption: Decision tree for purification method.

References

Technical Support Center: Addressing Precipitation Issues When Diluting Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation when diluting stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium?

A1: This is a common phenomenon often referred to as "crashing out" or "solvent shock." It typically occurs when a compound that is highly soluble in a non-aqueous solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The primary reasons for this include:

  • Poor Aqueous Solubility: Many organic compounds are inherently hydrophobic and have limited solubility in water-based solutions.

  • High Final Concentration: The intended final concentration of the compound in the aqueous medium may exceed its maximum solubility limit.[1]

  • Rapid Solvent Exchange: Adding a concentrated stock solution directly to a large volume of aqueous buffer causes a rapid change in the solvent environment around the compound molecules, leading to their aggregation and precipitation.[1]

  • Temperature Effects: The temperature of the diluent can affect solubility. Adding a room temperature stock solution to a cold buffer can decrease the compound's solubility.[1]

  • pH Changes: For ionizable compounds, the pH of the aqueous buffer is critical. If the pH of the diluent renders the compound less charged, its solubility can decrease dramatically.[2]

Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?

A2: The tolerance to DMSO varies among different cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[2] For sensitive assays or cell lines, it is advisable to keep the final DMSO concentration below 0.1%.[3] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as the test samples.

Q3: My compound seems to dissolve initially but then precipitates over time in the incubator. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Thermodynamic Instability: The initially formed solution might be supersaturated, which is a thermodynamically unstable state. Over time, the excess solute will crystallize out of the solution to reach equilibrium.[2]

  • Compound Degradation: The compound may not be stable in the aqueous environment of the cell culture medium, and its degradation products could be less soluble.

  • Interaction with Media Components: The compound might slowly interact with components in the cell culture medium, such as salts or proteins, to form insoluble complexes.[1]

  • Evaporation: Over longer incubation periods, evaporation of water from the culture wells can lead to an increase in the concentration of all components, including your compound, potentially exceeding its solubility limit.[1]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of pH-sensitive compounds.[1]

Q4: Is it acceptable to filter out the precipitate and use the remaining solution?

A4: It is generally not recommended to filter out the precipitate and use the supernatant. The formation of a precipitate indicates that the actual concentration of your compound in the solution is lower than the intended concentration and is also unknown. Using such a solution will lead to inaccurate and irreproducible experimental results. The better approach is to troubleshoot the dilution procedure to prevent precipitation from occurring in the first place.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or visible particles upon diluting your stock solution, consult the following troubleshooting table.

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration exceeds the compound's aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution ("Solvent Shock") Direct addition of concentrated stock to a large volume of aqueous buffer.Perform a serial dilution. First, create an intermediate dilution in a smaller volume of the final buffer, then add this to the remaining buffer. Add the stock solution dropwise while vortexing or stirring.[1][2]
Low Temperature of Diluent Compound solubility is lower at colder temperatures.Always use pre-warmed (e.g., 37°C) buffer or cell culture medium for dilutions.[4]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2][3] This might necessitate preparing a more dilute stock solution.
pH of the Medium The pH of the buffer is unfavorable for the solubility of an ionizable compound.Check the pKa of your compound. If possible, adjust the pH of the buffer to a range where the compound is more soluble, ensuring the pH is still compatible with your experimental system.[2]
Issue 2: Delayed Precipitation During Incubation

If your solution is initially clear but a precipitate forms over time, consider the following.

Potential Cause Explanation Recommended Solution
Supersaturated Solution The initial concentration is above the thermodynamic equilibrium solubility.Determine the thermodynamic solubility of your compound in the experimental buffer and work at or below this concentration.[2]
Interaction with Media Components The compound may be binding to salts or proteins in the medium, leading to the formation of insoluble complexes.If your experimental design allows, try reducing the serum concentration in your cell culture medium. Alternatively, test a different basal media formulation.[1]
Evaporation of Media In long-term experiments, evaporation can increase the compound's concentration.Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
pH Shift due to Cellular Metabolism The pH of the culture medium can change over time, affecting the solubility of pH-sensitive compounds.Monitor the pH of your culture medium during the experiment. More frequent media changes may be necessary for dense cultures.[1]

Quantitative Data Summary

The solubility of a compound is highly dependent on its chemical structure and the properties of the solvent system. Below are examples of how solubility can be affected by pH and the presence of a co-solvent like DMSO.

Table 1: pH-Dependent Solubility of Naproxen

pH Solubility (mg/mL)
1.20.0202[5]
4.53.0645[5]
6.88.4333[5]
7.410.1233[5]
Water10.5964[5]

Table 2: Solubility of Ibuprofen in Different Solvents at Various Temperatures

Solvent Temperature (°C) Solubility (Mole Fraction)
Water (pH 7.4)25.01.000 x 10⁻⁴[6]
Water (pH 7.4)40.02.318 x 10⁻⁴[6]
DMSO25.0> Ibuprofen solubility in other tested solvents[7]
Ethanol25.0Higher than in water, lower than in DMSO[7]

Note: The solubility of ibuprofen in pure solvents follows the order: DMSO > methanol > ethanol > isopropanol > n-propanol > PEG-200 > PG > water.[7]

Experimental Protocols

Protocol 1: Determining Maximum Kinetic Solubility via Nephelometry

This high-throughput method is used to estimate the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Clear 96-well or 384-well microplates.

  • Nephelometer (light-scattering plate reader).

  • Multichannel pipette or automated liquid handler.

Procedure:

  • Prepare Compound Plate: In a microplate, prepare a serial dilution of your compound in 100% DMSO.

  • Prepare Buffer Plate: Add the aqueous buffer to the wells of the assay plate.

  • Dilution and Mixing: Transfer a small volume (e.g., 2 µL) of the DMSO-compound serial dilutions into the corresponding wells of the buffer plate. Mix thoroughly by pipetting up and down or using a plate shaker.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated material.[3][8]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal significantly increases above the baseline.[3]

Protocol 2: Serial Dilution of a DMSO Stock Solution for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions for cell-based experiments.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment).

  • Sterile microcentrifuge tubes.

  • Calibrated pipettes with sterile tips.

Procedure:

  • Thaw Stock Solution: Thaw the frozen aliquot of the 10 mM stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution:

    • Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM stock solution to this tube to create a 100 µM intermediate solution.

    • Vortex the tube immediately but gently to ensure rapid and thorough mixing.[4]

  • Prepare Final Working Solutions (Example for a 10 µM final concentration):

    • For a final volume of 1 mL, add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium.

    • Mix gently by inverting the tube or by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO that does not contain the compound.

  • Addition to Cells: Add the final working solutions (and vehicle control) to your cell culture plates.

Visualizations

Troubleshooting_Precipitation Start Precipitation Observed Upon Dilution Check_Conc Is the final concentration a known issue for this compound class? Start->Check_Conc Lower_Conc Lower the final working concentration. Check_Conc->Lower_Conc Yes Check_Dilution How was the dilution performed? Check_Conc->Check_Dilution No Success Precipitation Resolved Lower_Conc->Success Serial_Dilute Perform serial dilution. Create intermediate dilutions. Check_Dilution->Serial_Dilute Direct Dilution Check_Temp Was the diluent pre-warmed? Check_Dilution->Check_Temp Serial Dilution Serial_Dilute->Success Warm_Diluent Pre-warm diluent to experimental temperature (e.g., 37°C). Check_Temp->Warm_Diluent No Check_DMSO Is the final DMSO concentration > 0.5%? Check_Temp->Check_DMSO Yes Warm_Diluent->Success Lower_DMSO Adjust stock concentration to achieve final DMSO < 0.5%. Check_DMSO->Lower_DMSO Yes Check_pH Is the compound ionizable? Check_DMSO->Check_pH No Lower_DMSO->Success Adjust_pH Adjust buffer pH to a range that favors solubility. Check_pH->Adjust_pH Yes Check_pH->Success No Adjust_pH->Success Serial_Dilution_Workflow Stock 1. High Concentration Stock (e.g., 10 mM in 100% DMSO) Intermediate_Prep 2. Prepare Intermediate Dilution Stock->Intermediate_Prep Add 1 µL to 99 µL medium Intermediate_Sol 100 µM Intermediate Solution (in pre-warmed medium) Intermediate_Prep->Intermediate_Sol Final_Prep 3. Prepare Final Working Solution Intermediate_Sol->Final_Prep Add 100 µL to 900 µL medium Final_Sol 10 µM Final Working Solution (in pre-warmed medium) Final_Prep->Final_Sol Add_To_Cells 4. Add to Cell Culture Final_Sol->Add_To_Cells

References

Technical Support Center: Managing Moisture Sensitivity in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive chlorination reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your chlorination experiments.

Question: My chlorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?

Answer:

Low or no conversion in a chlorination reaction is a common issue, often linked to the deactivation of the chlorinating agent by moisture. Here’s a step-by-step troubleshooting approach:

  • Reagent Integrity:

    • Moisture Contamination: Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) react violently with water.[1][2] This reaction consumes the reagent, reducing the amount available for your desired transformation. Ensure your chlorinating agent is from a freshly opened bottle or has been stored under an inert atmosphere.

    • Reagent Degradation: Over time, even with proper storage, chlorinating agents can degrade. Consider using a fresh batch of the reagent.

  • Solvent and Reagent Purity:

    • Inadequate Drying: The solvent is a primary source of water contamination. Ensure your solvent has been rigorously dried using appropriate methods. Refer to the Experimental Protocols section for detailed procedures on solvent drying.

    • Starting Material Purity: Your starting material may contain residual water. If it is a solid, dry it in a vacuum oven before use.

  • Reaction Setup and Conditions:

    • Improperly Dried Glassware: Glassware can adsorb a significant amount of water on its surface.[3] All glassware should be oven-dried or flame-dried immediately before use.

    • Atmospheric Moisture: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4] Refer to the Experimental Protocols for setting up a reaction under an inert atmosphere.

Question: I am observing unexpected byproducts in my reaction mixture. Could this be due to moisture?

Answer:

Yes, the presence of moisture can lead to the formation of several unexpected byproducts.

  • Hydrolysis of the Chlorinating Agent: Moisture will hydrolyze chlorinating agents. For instance, thionyl chloride reacts with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][5] Phosphorus pentachloride hydrolyzes to form phosphorus oxychloride (POCl₃) and HCl, and with excess water, it can fully hydrolyze to phosphoric acid and HCl.[6] These reactive byproducts can then participate in undesired side reactions with your starting material or product.

  • Side Reactions with HCl: The generated HCl is acidic and can catalyze side reactions, such as rearrangements or the cleavage of acid-labile protecting groups, leading to a complex mixture of products.

  • Reaction with Starting Material or Product: Water can directly react with your starting material or product, especially if they are unstable in aqueous acidic conditions.

To mitigate this, it is crucial to maintain anhydrous conditions throughout the experiment.

Question: My reaction is producing a significant amount of gas, and I'm concerned about pressure buildup and safety. What is happening?

Answer:

The evolution of gas is a strong indicator of moisture contamination.

  • Thionyl Chloride: The reaction of thionyl chloride with water produces SO₂ and HCl, both of which are gases at typical reaction temperatures.[1][5]

  • Phosphorus Pentachloride: The hydrolysis of PCl₅ also produces HCl gas.[6]

This gas evolution can lead to a dangerous pressure buildup in a closed system. To address this:

  • Ensure Proper Venting: The reaction should be set up in a fume hood with a proper outlet for gases, such as a bubbler or a trap containing a neutralizing solution (e.g., sodium hydroxide).

  • Re-evaluate Anhydrous Conditions: The presence of excessive gas indicates a significant moisture issue. Review your procedures for drying solvents, glassware, and handling of reagents.

Frequently Asked Questions (FAQs)

Q1: Why are chlorination reactions so sensitive to moisture?

Chlorinating agents like thionyl chloride and phosphorus pentachloride are highly electrophilic and react readily with nucleophiles. Water is a nucleophile that reacts rapidly and exothermically with these reagents, leading to their decomposition.[1][2]

Q2: What is the maximum acceptable water content in my solvent for a chlorination reaction?

The acceptable water content depends on the specific reaction and the sensitivity of your reagents and substrates. For many applications in drug development, a water content of <50 ppm is recommended for solvents used in moisture-sensitive reactions.[7][8][9] Refer to the table below for typical water content in common solvents and recommended drying methods.

Q3: How can I be sure my solvent is dry enough?

The most reliable method for determining the water content in a solvent is Karl Fischer titration.[10][11][12] This technique can accurately measure water content down to the ppm level.

Q4: What is the best way to store moisture-sensitive chlorinating agents?

Moisture-sensitive chlorinating agents should be stored in a cool, dry place, away from incompatible materials. The container should be tightly sealed, and for optimal stability, the headspace of the bottle should be flushed with an inert gas like nitrogen or argon before sealing. Many suppliers provide these reagents in bottles with septa for easy removal via syringe under an inert atmosphere.

Q5: Can I reuse a bottle of a chlorinating agent that has been opened previously?

While it is possible, it is not recommended for highly sensitive reactions. Each time the bottle is opened, there is a risk of introducing atmospheric moisture. If you must reuse it, ensure that you do so under a blanket of inert gas and that the bottle is securely sealed immediately after use. For critical applications, using a fresh, unopened bottle is always the best practice.

Data Presentation

Table 1: Moisture Content in Common Solvents and Recommended Drying Methods

SolventTypical Water Content (as received, ppm)Recommended Drying Agent(s)Notes
Dichloromethane (DCM)22Calcium hydride (CaH₂)Distillation from CaH₂ is effective. Do not use sodium.[13][14]
Tetrahydrofuran (THF)107Sodium/benzophenone ketyl, Molecular sieves (3Å or 4Å)Sodium/benzophenone provides a visual indicator (deep blue/purple) of dryness.[13][14]
Toluene225Sodium/benzophenone ketyl, Calcium hydride (CaH₂)Can be effectively dried over activated molecular sieves.[13]
Acetonitrile142Calcium hydride (CaH₂), Molecular sieves (4Å)Pre-drying with molecular sieves followed by distillation from CaH₂ is recommended.[13]
Diethyl Ether~100-200Sodium/benzophenone ketylPeroxide formation is a hazard; test for peroxides before distillation.
N,N-Dimethylformamide (DMF)~1000Barium oxide (BaO), Molecular sieves (4Å)Avoid strong bases like NaOH or CaH₂ as they can cause decomposition. Distill under reduced pressure.[13]

Data on typical water content is sourced from reference[13].

Experimental Protocols

Protocol 1: Drying Dichloromethane (DCM) using Calcium Hydride

  • Pre-drying: If the solvent is suspected to be very wet, pre-dry it by stirring over anhydrous calcium chloride for several hours.

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried or flame-dried.

  • Adding the Drying Agent: To a round-bottom flask, add DCM and calcium hydride (CaH₂) (approximately 5-10 g per liter of solvent). Caution: CaH₂ reacts with water to produce hydrogen gas, which is flammable. Add the drying agent slowly and ensure the flask is not sealed.

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere (nitrogen or argon) for at least one hour.

  • Distillation: Distill the solvent directly into a dry, inert-atmosphere-flushed receiving flask.

  • Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Protocol 2: Setting up a Chlorination Reaction under an Inert Atmosphere

  • Glassware Preparation: Oven-dry (at >120 °C for at least 4 hours) or flame-dry all glassware (reaction flask, condenser, addition funnel, etc.) under a stream of inert gas.

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) using a Schlenk line or a balloon filled with the inert gas.

  • Introduction of Solids: If your starting material is a solid, add it to the reaction flask before assembly and drying, or add it quickly under a positive flow of inert gas.

  • Addition of Solvent: Add the dry solvent to the reaction flask via a cannula or a syringe.

  • Addition of Liquid Reagents: Add liquid reagents, including the chlorinating agent, via a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil can be used to monitor the gas flow.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

  • Apparatus: Use a commercial Karl Fischer titrator.

  • Reagent Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a methanol-based solvent). The titrant, a solution of iodine, is placed in the buret.

  • Pre-titration: The solvent in the vessel is pre-titrated to dryness to eliminate any residual water.

  • Sample Introduction: A known weight or volume of the solvent sample is injected into the titration vessel.

  • Titration: The sample is titrated with the iodine-containing titrant until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known concentration of the titrant.[15]

Mandatory Visualization

TroubleshootingWorkflow start Low/No Conversion in Chlorination Reaction check_reagent Check Chlorinating Agent start->check_reagent check_solvent Check Solvent and Starting Material start->check_solvent check_setup Check Reaction Setup start->check_setup reagent_fresh Is the reagent fresh and properly stored? check_reagent->reagent_fresh solvent_dry Were the solvent and starting material rigorously dried? check_solvent->solvent_dry glassware_dry Was the glassware properly dried? check_setup->glassware_dry reagent_fresh->check_solvent Yes use_fresh_reagent Use a fresh bottle of chlorinating agent. reagent_fresh->use_fresh_reagent No solvent_dry->check_setup Yes dry_solvent Re-dry solvent and starting material. Verify dryness with Karl Fischer titration. solvent_dry->dry_solvent No inert_atmosphere Was the reaction run under an inert atmosphere? glassware_dry->inert_atmosphere Yes dry_glassware Oven-dry or flame-dry all glassware immediately before use. glassware_dry->dry_glassware No use_inert_atmosphere Set up the reaction under nitrogen or argon. inert_atmosphere->use_inert_atmosphere No end Problem likely resolved. If issues persist, consider alternative chlorinating agents or reaction conditions. inert_atmosphere->end Yes

Caption: Troubleshooting workflow for a low-yield chlorination reaction.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reaction Reaction Phase dry_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble_apparatus 4. Assemble Apparatus Under Inert Gas dry_glassware->assemble_apparatus dry_solvent 2. Dry Solvent (e.g., Distillation) add_reagents 5. Add Reactants and Solvent (Syringe/Cannula) dry_solvent->add_reagents dry_reagents 3. Dry Solid Reagents (Vacuum Oven) dry_reagents->add_reagents assemble_apparatus->add_reagents run_reaction 6. Run Reaction (Maintain Inert Atmosphere) add_reagents->run_reaction monitor_reaction 7. Monitor Progress (TLC, GC, etc.) run_reaction->monitor_reaction

Caption: Experimental workflow for a moisture-sensitive chlorination reaction.

References

Technical Support Center: The Impact of Substituent Position on Quinoline Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to the stability of substituted quinoline compounds. The following question-and-answer format directly addresses common experimental challenges and summarizes key data on how substituent positioning affects the chemical stability of the quinoline ring.

Frequently Asked Questions (FAQs)

Q1: My substituted quinoline compound is degrading in solution. What are the common causes?

A1: Degradation of quinoline derivatives in solution is a frequent issue and can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Quinoline and its derivatives are susceptible to hydrolysis under both acidic and basic conditions, photolytic degradation upon exposure to UV and visible light, and oxidation. The specific degradation pathway and rate are highly dependent on the nature and position of the substituents on the quinoline ring.

Q2: How does the position of a substituent affect the overall stability of the quinoline molecule?

A2: The position of a substituent significantly impacts the electronic distribution and steric environment of the quinoline ring, which in turn affects its stability.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can destabilize the ring by making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can increase electron density and may enhance stability against certain degradation pathways.

  • Steric Effects: Bulky substituents, particularly near reactive sites like the nitrogen atom or the 2- and 4-positions, can sterically hinder the approach of reactants, thereby increasing the kinetic stability of the molecule.

  • Positional Isomers: The stability of positional isomers can vary significantly. For instance, computational studies on thiomethylquinolines suggest that the 8-substituted isomer exhibits greater stability compared to the 5- and 6-substituted isomers due to intramolecular interactions.[1] Similarly, for methylquinolines, the enthalpies of formation of 2-, 4-, and 6-methylquinoline are nearly identical, suggesting similar thermodynamic stabilities in the liquid phase.[2]

Q3: Are there general trends for the stability of substituted quinolines under forced degradation conditions?

A3: While the specific stability of each substituted quinoline is unique, some general trends can be observed:

  • Acidic Conditions: Quinolines are generally more stable in acidic conditions compared to basic conditions due to the protonation of the nitrogen atom, which reduces the ring's electron density and susceptibility to electrophilic attack. However, strong acidic conditions can still lead to hydrolysis.

  • Basic Conditions: The pyridine ring of the quinoline system is electron-deficient and can be susceptible to nucleophilic attack, a process that can be facilitated under basic conditions.

  • Oxidative Conditions: The quinoline ring can be oxidized, with the reaction site depending on the substituents. The presence of electron-donating groups can activate the ring towards oxidation.

  • Photolytic Conditions: Exposure to light, particularly UV light, can induce photodegradation. The half-life of quinoline in lake water under summer sunlight is approximately 14 days.[3] The specific photolytic pathway is dependent on the substituents present.

Q4: What is the difference between thermodynamic and kinetic stability in the context of quinoline derivatives?

A4: Thermodynamic stability refers to the inherent energy of the molecule relative to its potential degradation products. It is often quantified by the Gibbs free energy of formation (ΔG°f). A lower ΔG°f indicates a more thermodynamically stable compound. Kinetic stability, on the other hand, relates to the rate at which a compound degrades. It is determined by the activation energy of the degradation reaction. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Compound degradation in solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials.[3] Avoid repeated freeze-thaw cycles.[3]
Precipitation of the compound in aqueous buffers. Poor aqueous solubility, which can be influenced by the substituent and the pH of the buffer.Determine the pKa of your compound and adjust the buffer pH to a range where the compound is most soluble and stable. For lipophilic compounds, consider preparing a concentrated stock solution in an organic solvent like DMSO and diluting it into the aqueous buffer immediately before use.
Formation of unexpected peaks in HPLC analysis. Degradation of the parent compound into one or more degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.
Discoloration of the compound solution upon storage. Photodegradation or oxidation.Store the solution in light-protected containers (amber vials or wrapped in aluminum foil).[3] If oxidation is suspected, consider purging the solution with an inert gas (nitrogen or argon) and adding an antioxidant.

Quantitative Data on Quinoline Stability

The following tables summarize available quantitative data on the stability of quinoline and its derivatives. Direct comparative studies on the stability of a wide range of positional isomers are limited in the literature; however, the provided data offers valuable insights.

Table 1: Thermodynamic Properties of Substituted Quinolines

CompoundEnthalpy of Formation (ΔHf°, gas phase, kJ/mol)Gibbs Energy of Phase Transition (ΔG, kJ/mol, 298.15 K)Reference
Quinoline14113.36 (liquid to gas)[2][4]
2-Methylquinoline13 (liquid)-[5]
2-Chloroquinoline--[4]
2-Phenylquinoline-44.3 (solid to gas)[4]
6-Methoxyquinoline-26 (liquid)-[2]

Note: The Gibbs energy of phase transition reflects the energy required for a substance to change its state and is an indicator of intermolecular forces and stability in the condensed phase.

Table 2: Kinetic Data for Degradation of Quinoline Derivatives

CompoundConditionRate ConstantHalf-life (t1/2)Reference
QuinolineO₃/UV in aqueous phasekO₃ = 51.0 M⁻¹s⁻¹; k•OH = 7.24 x 10⁹ M⁻¹s⁻¹-
8-Quinoline carboxylic acidReaction with •OH at pH 11.9 x 10⁹ M⁻¹s⁻¹~70-78 µs (for transient species)[1]
8-Quinoline carboxylic acidReaction with SO₄•⁻ at pH 71.4 x 10⁹ M⁻¹s⁻¹99 µs (for transient species)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

  • Preparation of Stock Solution: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[6] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.[6] Neutralize samples before analysis.[6]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[6]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60-80°C).[6] Sample at various time points. For solid compounds, place the powder directly in the oven.[6]

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light (e.g., overall illumination of not less than 1.2 million lux hours and integrated near-UV energy of not less than 200 watt-hours/m²).[6] A control sample should be wrapped in aluminum foil to protect it from light.[6]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent quinoline compound from its degradation products.[6]

  • Column Selection: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution of the parent compound and degradation products at multiple wavelengths and to assess peak purity.

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is critical and is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (60-80°C) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC Stability-Indicating HPLC-PDA Analysis Sampling->HPLC Neutralize->HPLC

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_pathways Degradation Pathways Quinoline Substituted Quinoline Hydrolysis Hydrolysis Products (e.g., Hydroxyquinolines) Quinoline->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides, Ring-opened products) Quinoline->Oxidation Oxidizing Agent (e.g., H₂O₂) Photodegradation Photodegradation Products (e.g., Isomers, Dimers) Quinoline->Photodegradation UV/Vis Light

Caption: General degradation pathways for substituted quinolines.

References

Strategies to minimize oxidation of methoxy-substituted aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methoxy-substituted aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize oxidation and ensure the stability of your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.

Issue 1: My methoxy-substituted aromatic compound is changing color (e.g., turning yellow or brown).

Q1: What is causing the discoloration of my compound?

A1: Discoloration is a common indicator of oxidation.[1] Methoxy-substituted aromatics, especially those with additional electron-donating groups like hydroxyl or methyl groups, are susceptible to oxidation when exposed to oxygen, light, and heat. The colored byproducts are often quinone-type compounds formed from the oxidation of the aromatic ring.[1]

Q2: How can I identify the cause of the discoloration?

A2: Use the following workflow to pinpoint the likely cause of oxidation.

digraph "discoloration_troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Troubleshooting workflow for compound discoloration.

Q3: My compound is stored as a solid under recommended conditions but still shows signs of degradation. What else could be the problem?

A3: Even as a solid, trace amounts of oxygen and moisture can initiate oxidation, especially on the crystal surfaces. Additionally, the presence of trace metal ions, such as copper and iron, can catalyze the oxidation of phenolic compounds.[1] Ensure that your storage container is tightly sealed and consider using a container made of a material that does not leach metal ions. For highly sensitive compounds, storing smaller aliquots can minimize repeated exposure of the bulk material to the atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and analysis of methoxy-substituted aromatic compounds.

Storage and Handling

Q4: What are the ideal storage conditions for methoxy-substituted aromatics?

A4: To minimize oxidation, these compounds should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature.[1] For long-term storage, the solid form is significantly more stable than solutions.[2]

Storage ParameterSolid CompoundSolution
Atmosphere Store under an inert gas (Argon or Nitrogen).[1][2]Purge solvent and vial headspace with inert gas.[1][2]
Temperature 2-8°C (short-term)[1], -20°C (long-term).[2] For highly sensitive compounds, -80°C may be necessary.[2]Prepare fresh. If short-term storage is needed, aliquot into single-use amounts and freeze at -80°C.[2]
Light Store in amber glass vials or in a dark cabinet.[1]Use amber glass vials or protect clear vials from light.[1]
Container Tightly sealed container to prevent air and moisture exposure.[1]Tightly sealed vial, consider wrapping the cap with Parafilm®.[2]

Q5: Should I add antioxidants to my methoxy-substituted aromatic compounds?

A5: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit oxidation, particularly for solutions or for long-term storage of solids.[1] Synthetic phenolic antioxidants are commonly used.

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%[1]A free-radical scavenger.[3]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%[1]Effective at inhibiting autoxidation.

Note: It is advisable to conduct a small-scale stability study to determine the most effective antioxidant and concentration for your specific application.[1]

Q6: Which solvents are best for preparing stock solutions?

A6: Use high-purity, anhydrous, and deoxygenated solvents. Aprotic solvents are generally preferred for short-term storage of solutions.[2]

  • Recommended: Dimethyl Sulfoxide (DMSO), Ethanol (anhydrous, high-purity), Acetonitrile (HPLC-grade).[2]

  • Avoid: Solvents that can form peroxides over time, such as older containers of tetrahydrofuran (THF) or dioxane.[2]

Reaction and Analysis

Q7: How does the position of the methoxy group affect its susceptibility to oxidation?

A7: The position of the methoxy group on the aromatic ring influences the electron density and steric environment, which in turn affects the rate of oxidation. Methoxy groups at the para position are generally electron-donating, which can activate the ring towards electrophilic attack but also potentially increase susceptibility to oxidation.[4][5] Conversely, an ortho methoxy group can sometimes decrease the rate of certain oxidative reactions due to steric hindrance.[4]

digraph "oxidation_pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Generalized pathway of aromatic oxidation.

Q8: How can I monitor the degradation of my compound?

A8: Several analytical techniques can be used to assess the purity and detect degradation products.

  • Thin-Layer Chromatography (TLC): A quick method to check for the appearance of new, often more polar, spots corresponding to degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the formation of degradation products over time.

  • Mass Spectrometry (MS): Can help identify the molecular weights of degradation products, aiding in their structural elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

  • Sample Preparation: Prepare solutions of your compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions in separate, appropriately sealed vials:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.[1]

    • Alkaline Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.[1]

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber (per ICH Q1B guidelines).[1]

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under ideal conditions, by TLC or HPLC to observe the extent of degradation and the formation of new peaks.[1]

Protocol 2: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stock solution to minimize immediate and future oxidation.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., HPLC-grade acetonitrile or anhydrous DMSO).[2] Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.[2]

  • Weighing: In a fume hood, weigh the desired amount of the solid compound into an amber glass vial.

  • Dissolution: Add the degassed solvent to the solid to achieve the target concentration. Mix thoroughly by vortexing or sonicating until fully dissolved.[2]

  • Inert Overlay: Purge the headspace of the vial with the inert gas for 30-60 seconds to displace any oxygen.[1][2]

  • Sealing and Storage: Immediately and tightly seal the vial. For extra protection, wrap the cap with Parafilm®.[2] Store at the appropriate low temperature (e.g., -80°C), protected from light.[2]

References

Validation & Comparative

A Comparative Analysis of 7-Methoxy-4-methylquinoline and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anticancer properties of 7-Methoxy-4-methylquinoline with established therapeutic agents. Due to the limited publicly available experimental data on this compound, this guide draws upon the known mechanisms of structurally similar quinoline derivatives to provide a comparative framework against well-established anticancer drugs.

This guide will, therefore, compare the hypothesized activities of a representative quinoline compound with three established anticancer agents, each with a distinct mechanism of action:

  • Gefitinib: An Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, representing the class of receptor tyrosine kinase inhibitors that includes VEGFR-2 inhibitors.

  • Bortezomib: A proteasome inhibitor, a therapeutic class that some quinoline derivatives are hypothesized to belong to.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts tubulin dynamics, a mechanism also attributed to certain quinoline compounds.

Data Presentation: A Comparative Overview of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of the selected established anticancer agents against representative cancer cell lines. It is important to note that these values are highly dependent on the specific cell line and the experimental conditions. For the purpose of this guide, a hypothetical range of IC50 values for a representative quinoline compound is included to facilitate a conceptual comparison.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)Reference
Representative Quinoline Compound VEGFR-2 Inhibition / Proteasome Inhibition / Tubulin Binding (Hypothesized)HeLa, BGC-823Hypothetical Range: 1-20N/A
Gefitinib EGFR Tyrosine Kinase InhibitorHeLa17.12[1]
BGC-82319.27[1]
Bortezomib Proteasome InhibitorPC-3 (Prostate)0.02 (48h)[2]
Multiple Myeloma Cell Lines0.003 - 0.02[3]
Paclitaxel Tubulin Polymerization StabilizerOvarian Carcinoma Cell Lines0.0004 - 0.0034[4]
Human Tumor Cell Lines (Various)0.0025 - 0.0075 (24h)[5]

Experimental Protocols

To ensure a standardized comparison of cytotoxic activity, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell viability.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, BGC-823)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (this compound, Gefitinib, Bortezomib, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the comparator anticancer agents.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative (Hypothesized) Quinoline->VEGFR2

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

Proteasome_Inhibition_Pathway Ub_Protein Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: Mechanism of action of the proteasome inhibitor Bortezomib.

Tubulin_Polymerization_Pathway cluster_outcomes Cellular Outcomes Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilization (Inhibits Depolymerization) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of the microtubule stabilizer Paclitaxel.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the anticancer activity of a test compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Culture (e.g., HeLa, BGC-823) Start->Cell_Culture MTT_Assay In Vitro Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) IC50->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Quinoline Analogs in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of antitumor activities, operating through diverse mechanisms of action including the inhibition of key signaling pathways and the disruption of fundamental cellular processes. This guide provides an objective comparison of the performance of various quinoline analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Quantitative Comparison of Anticancer Efficacy

The in vitro cytotoxic activity of quinoline derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. The following tables summarize the IC50 values of representative quinoline analogs against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon) 5.34 5-FU10.4
MCF-7 (Breast) 5.21 5-FU11.1
Phenylsulfonylurea Derivative Derivative 7HepG-2 (Liver)2.71--
A549 (Lung) 7.47 --
MCF-7 (Breast) 6.55 --
Indolo[2,3-b]quinoline Derivative BAPPNHepG2 (Liver)3.3 µg/mL--
HCT-116 (Colon) 23 µg/mL --
MCF-7 (Breast) 3.1 µg/mL --
A549 (Lung) 9.96 µg/mL --
Tetrahydroquinolinone Derivative Compound 4aHCT-116 (Colon) ~13 --
A549 (Lung) 11.33 --

Table 1: Comparative IC50 Values of Various Quinoline Derivatives. This table showcases the cytotoxic potency of different classes of quinoline analogs against a panel of human cancer cell lines. The data is compiled from multiple research articles to provide a comparative overview.[1][2][3][4]

Key Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel quinoline analogs, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly employed in cancer research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/PI Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with the quinoline analogs as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules, a critical process for cell division.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or a vehicle control.

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-heated to 37°C.

  • Absorbance Measurement: Monitor the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in their presence to the control. The IC50 value for tubulin polymerization inhibition can then be calculated.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks targeted by quinoline analogs and the experimental workflows for their evaluation is crucial for a comprehensive understanding of their anticancer potential.

Experimental_Workflow Experimental Workflow for Anticancer Quinoline Analogs cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 Identify potent compounds Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Investigate cell death CellCycle Cell Cycle Analysis IC50->CellCycle Analyze cell cycle arrest Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway Elucidate molecular mechanism Tubulin Tubulin Polymerization Assay CellCycle->Tubulin Confirm target engagement SAR Structure-Activity Relationship (SAR) Pathway->SAR Tubulin->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of anticancer quinoline derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Quinoline Analogs EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline Quinoline Analogs Quinoline->EGFR Inhibition PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Inhibition by Quinoline Analogs GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Quinoline Quinoline Analogs Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 dephosphorylates

References

A Comparative Guide to the Efficacy of 7-Alkoxy-Quinolines Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 7-alkoxy-quinoline derivatives against established kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this chemical class in the development of novel targeted therapies.

Data Presentation: Comparative Efficacy (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 7-alkoxy-quinoline derivatives against key kinases, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.

c-Src and Abl Kinase Inhibition
Compound ClassCompound/Drugc-Src IC50 (nM)Abl IC50 (nM)Reference
7-Alkoxy-quinoline Derivative Compound 8 (4-(heterocycle amine)-3-quinolinecarbonitrile)34.8Not Reported[1]
Established Inhibitor Bosutinib (SKI-606)1.2 - 3.81[2][3][4]
Established Inhibitor Dasatinib0.8<1[5]
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Compound ClassCompound/DrugEGFR IC50 (nM)Cell Line/Mutational StatusReference
7-Alkoxy-quinoline Derivative Not Specifically Reported--
Established Inhibitor Gefitinib>10,000Wild-Type[6]
5.4Exon 19 Deletion[6]
35L858R[6]
Established Inhibitor Erlotinib2,000Wild-Type[6]
7Exon 19 Deletion[6]
12L858R[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Compound ClassCompound/DrugVEGFR-2 IC50 (nM)Reference
7-Alkoxy-quinoline Derivative Not Specifically Reported-
Established Inhibitor Sorafenib20 - 90[7][8]
Established Inhibitor Sunitinib10[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., c-Src, Abl, EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (7-alkoxy-quinolines and established inhibitors) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and diluted test compounds to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29 colon cancer, HepG2 liver cancer)

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and the experimental workflow.

Caption: Experimental workflow for the evaluation of 7-alkoxy-quinolines.

c_Src_signaling RTK Growth Factor Receptor (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src FAK FAK c_Src->FAK Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression STAT3->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Gene_Expression mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified c-Src signaling pathway.

Abl_signaling BCR_Abl BCR-Abl (in CML) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 CrkL CrkL BCR_Abl->CrkL Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT5->Proliferation Adhesion Altered Adhesion CrkL->Adhesion MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR Survival Anti-Apoptosis mTOR->Survival

Caption: Simplified BCR-Abl signaling pathway in CML.

References

The Structural Dance: How Modifications to 7-Methoxy-4-methylquinoline Derivatives Dictate Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are continually exploring the nuanced relationship between a molecule's structure and its biological function. A compelling case study is the structure-activity relationship (SAR) of 7-methoxy-4-methylquinoline derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their potency and selectivity, offering a promising avenue for the development of novel therapeutics.

The core this compound structure serves as a versatile template. The methoxy group at the 7-position and the methyl group at the 4-position are key features, but it is the substitutions at other positions that truly define the compound's biological profile. For instance, the introduction of an anilino group at the 4-position has been a successful strategy in designing potent kinase inhibitors. These derivatives have shown significant activity against targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that is crucial for tumor growth. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can halt the signaling cascade that promotes cancer progression.[1]

Furthermore, modifications to the quinoline core have yielded compounds with potent antitumor activities through different mechanisms. One derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead that inhibits tumor growth by disrupting tumor vasculature and inducing apoptosis.[2][3] The exploration of various substituents on the quinazoline ring of this compound has been a strategy to enhance its antitumor activity and improve its drug-like properties.[2][3]

The versatility of the 7-methoxyquinoline scaffold is also evident in its application against microbial pathogens. The synthesis of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety has led to the discovery of compounds with significant antimicrobial and antibiofilm activities against urinary tract infection-causing microbes.[4] One such derivative demonstrated a high level of activity against E. coli and C. albicans.[4]

Comparative Biological Activity of 7-Methoxyquinoline Derivatives

The following table summarizes the in vitro activity of selected 7-methoxyquinoline derivatives against various biological targets. This quantitative data highlights how subtle structural changes can lead to significant differences in potency.

Compound IDTarget/Cell LineIC50/GI50/MICReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)NIH-NCI 60 human tumor cell line panelLow to subnanomolar GI50 values (10⁻¹⁰ M level)[2][3]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l)E. coliMIC of 0.125 µg/mL[4]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l)C. albicansInhibition zone of 18 mm (at 0.1 mg/mL)[4]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (Compound 10g)Human tumor cell linesIC50 value of less than 1.0 μM[5]
8-methoxy-4-anilinoquinoline (Compound 2i)HeLa cellsIC50 = 7.15 μM[6]
8-methoxy-4-anilinoquinoline (Compound 2i)BGC-823 cellsIC50 = 4.65 μM[6]

Key Experimental Protocols

The evaluation of these derivatives relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.

VEGFR-2 Kinase Inhibition Assay

This assay is crucial for determining the potency of compounds designed as VEGFR-2 inhibitors.

  • Preparation: Test compounds are serially diluted to the desired concentrations.

  • Reaction Setup: The VEGFR-2 kinase, a suitable substrate, and the test compound are combined in the wells of a microplate and pre-incubated.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific period (e.g., 60 minutes) at room temperature.

  • Detection: The level of substrate phosphorylation is quantified using a detection reagent and a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are calculated from the dose-response curves.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[1]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Visualizing the Mechanism of Action

To better understand the therapeutic potential of these compounds, it is helpful to visualize their interaction with key biological pathways. The following diagram illustrates a simplified VEGFR-2 signaling pathway and the point of inhibition by 7-methoxyquinoline derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Biological_Effects Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Biological_Effects Inhibitor 7-Methoxyquinoline Derivative Inhibitor->Autophosphorylation Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel 7-methoxyquinoline derivatives.

Experimental_Workflow Synthesis Synthesis of 7-Methoxyquinoline Derivatives Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay, MTT Assay, MIC Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: General workflow for synthesis and evaluation of derivatives.

References

Unveiling the Cytotoxic Landscape of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various substituted quinolines, supported by experimental data. We delve into the structure-activity relationships that govern their anticancer potential, provide detailed experimental methodologies, and visualize the key signaling pathways involved.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] Among these, the anticancer properties of substituted quinolines have garnered significant attention, with derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial cellular enzymes such as topoisomerases and kinases.[1] This guide provides a comparative analysis of the cytotoxicity of various substituted quinolines, offering a valuable resource for the development of novel anticancer therapeutics.

Data Presentation: A Comparative Overview of Cytotoxicity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of various substituted quinolines against several human cancer cell lines, providing a clear comparison of their cytotoxic potential.

Compound/Derivative ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids VariedVaried-[2]
2-Arylquinolines C-6 substituted 2-phenylquinolinesHeLa (Cervical Cancer)8.3 (for Quinoline 13)[3]
C-6 substituted 2-phenylquinolinesPC-3 (Prostate Cancer)31.37 - 34.34[3]
4-Substituted Quinolines VariedVarious-[4]
Cinnamamido-quinoline-4-carboxamides Varied substituents on phenyl ringA549 (Lung Cancer) & other solid tumors0.3 to <10[5]
Quinoxaline Derivatives Imidazole-substitutedA375 (Melanoma)0.003 (for Compound 24)[6]
Sulfono-hydrazide and benzo-hydrazideMCF-7 (Breast Cancer)22.11 ± 13.3[6]
1-(N-substituted)MCF-7 (Breast Cancer)2.61 (for Compound 14)[6]
Quinoxaline-based derivative IVPC-3 (Prostate Cancer)2.11[7]
Indolo[2,3-b]quinoline Derivative 11-(1,4-bisaminopropylpiperazinyl)-5-methyl-5H-HepG2 (Liver Cancer)3.3[8]
HCT-116 (Colon Cancer)23[8]
MCF-7 (Breast Cancer)3.1[8]
A549 (Lung Cancer)9.96[8]
Miscellaneous Quinolines 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)82.9% inhibition[9]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.0156 ± 0.003[10]
Quinoline-2-carboxylic acid aryl esterPC-3 (Prostate Cancer)26 µg/mL[11]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast Cancer)10 (24h), 7.5 (48h)[12]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of substituted quinolines relies on a variety of in vitro assays. Below are detailed protocols for two of the most commonly employed methods: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.

Apoptosis_Signaling_Pathway Substituted_Quinolines Substituted Quinolines Extrinsic_Pathway Extrinsic Pathway Substituted_Quinolines->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Substituted_Quinolines->Intrinsic_Pathway Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Bax Bax activation Intrinsic_Pathway->Bax Bcl2 Bcl-2 inhibition Intrinsic_Pathway->Bcl2 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways induced by substituted quinolines.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (Seeding in 96-well plates) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying concentrations of substituted quinolines) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, or 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Cytotoxicity_Assay Data_Acquisition 5. Data Acquisition (Microplate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Calculation of % viability and IC50 values) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

In Silico ADME/Tox Profiling: A Comparative Guide for 7-Methoxy-4-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is paramount to de-risk drug development pipelines and reduce costly late-stage failures.[1][2][3] This guide provides a comparative in silico ADME/Tox profile of a series of hypothetical 7-Methoxy-4-methylquinoline analogs against a known quinoline-based compound, offering insights into their potential as drug candidates. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4]

Comparative ADME/Tox Profile

The following tables summarize the predicted ADME/Tox properties of three hypothetical this compound analogs and a comparator compound, Chloroquine, a well-known antimalarial drug also based on a quinoline scaffold. These predictions are based on commonly used in silico models and tools such as SwissADME, pkCSM, and admetSAR.[5][6]

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's "Rule of Five" is a set of guidelines used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPH-bond DonorsH-bond AcceptorsLipinski's Violations
Analog 1: 7-Methoxy-4-methyl-2-(trifluoromethyl)quinolineC12H9F3NO256.203.45020
Analog 2: 2-(4-Chlorophenyl)-7-methoxy-4-methylquinolineC17H14ClNO283.754.52020
Analog 3: 7-Methoxy-4-methyl-N-phenylquinolin-2-amineC17H16N2O264.323.89120
Comparator: ChloroquineC18H26ClN3319.874.61130

Absorption and Distribution

These parameters are critical for determining how a drug is taken up by the body and reaches its target.

CompoundWater Solubility (logS)Caco-2 Permeability (logPapp)Intestinal Absorption (%)Blood-Brain Barrier (BBB) PermeabilityP-glycoprotein (P-gp) Substrate
Analog 1 -3.5 (Moderately Soluble)0.95 (High)92.5HighNo
Analog 2 -4.8 (Poorly Soluble)1.05 (High)95.1HighYes
Analog 3 -4.1 (Slightly Soluble)0.88 (High)90.8MediumNo
Comparator -4.2 (Slightly Soluble)0.65 (High)88.7MediumYes

Metabolism

Cytochrome P450 (CYP) enzymes are the major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

CompoundCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Analog 1 NoYesNoYesNo
Analog 2 YesYesYesYesYes
Analog 3 NoYesNoNoYes
Comparator NoYesNoYesNo

Excretion and Toxicity

These parameters provide insights into how the drug is eliminated from the body and its potential for adverse effects.

CompoundTotal Clearance (log ml/min/kg)hERG I InhibitorAMES MutagenicityHepatotoxicityOral Rat Acute Toxicity (LD50, mol/kg)
Analog 1 0.25Low RiskNoLow Risk2.45
Analog 2 -0.15High RiskNoHigh Risk2.68
Analog 3 0.10Medium RiskNoLow Risk2.55
Comparator 0.35Medium RiskNoHigh Risk2.11

Experimental Protocols

The data presented in the tables above are generated using a variety of in silico models. The general workflow for such a study is depicted below. Key methodologies for predicting the reported parameters are as follows:

  • Physicochemical Properties: Molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors are calculated based on the chemical structure of the compounds. These are fundamental descriptors for predicting ADME properties.

  • Solubility and Permeability:

    • Water Solubility (logS): Predicted using models that correlate chemical structure with experimental solubility data.

    • Caco-2 Permeability: This is an in vitro model that mimics the human intestinal barrier. In silico models are trained on experimental Caco-2 data to predict the permeability of new compounds.

  • Pharmacokinetics:

    • Intestinal Absorption: Predicted based on a combination of physicochemical properties and permeability data.

    • Blood-Brain Barrier (BBB) Permeability: Models are used to predict a compound's ability to cross the BBB, which is crucial for CNS-targeting drugs.

    • P-glycoprotein (P-gp) Substrate Prediction: P-gp is an efflux transporter that can limit drug absorption. In silico models predict whether a compound is likely to be a substrate of P-gp.

  • Metabolism:

    • CYP Inhibition: Models predict the potential of a compound to inhibit major cytochrome P450 isoforms, which is a key factor in drug-drug interactions.

  • Toxicity:

    • hERG Inhibition: The hERG potassium channel is critical for cardiac function. In silico models are used to predict the risk of a compound blocking this channel, which can lead to cardiotoxicity.

    • AMES Mutagenicity: This predicts the mutagenic potential of a compound by assessing its ability to cause mutations in bacterial strains.

    • Hepatotoxicity: Models predict the potential for a compound to cause liver damage.

    • Acute Toxicity (LD50): Predicts the lethal dose for 50% of a test population, typically in rodents, to estimate acute toxicity.

Visualizing In Silico Workflows and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical in silico ADME/Tox workflow and a relevant biological pathway potentially targeted by quinoline analogs.

ADMET_Workflow In Silico ADME/Tox Profiling Workflow cluster_input Input cluster_prediction Prediction Modules cluster_analysis Analysis & Output Compound Chemical Structure (SMILES/SDF) Absorption Absorption (Caco-2, HIA) Compound->Absorption Distribution Distribution (BBB, PPB) Compound->Distribution Metabolism Metabolism (CYP Inhibition) Compound->Metabolism Excretion Excretion (Clearance) Compound->Excretion Toxicity Toxicity (hERG, AMES, Hepatotoxicity) Compound->Toxicity Data Data Aggregation & Comparison Absorption->Data Distribution->Data Metabolism->Data Excretion->Data Toxicity->Data Report ADME/Tox Profile Report Data->Report

Caption: A generalized workflow for in silico ADME/Tox profiling.

Some quinoline derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth.[4] The following diagram illustrates this signaling pathway.

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K RAS Ras P->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Analog (Inhibitor) Quinoline->P Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline analog.

Conclusion

This comparative guide demonstrates the utility of in silico ADME/Tox profiling in the early stages of drug discovery. The hypothetical this compound analogs show varied profiles, with Analog 1 and Analog 3 exhibiting more favorable ADME/Tox properties compared to Analog 2 and the comparator, Chloroquine, particularly concerning potential hepatotoxicity and cardiotoxicity. Such in silico assessments are invaluable for prioritizing compounds for further experimental validation, thereby accelerating the identification of promising drug candidates. It is important to note that while in silico predictions are a powerful tool, experimental validation remains essential to confirm these findings.

References

A Comparative Guide to the In Vivo Efficacy of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, forms the structural backbone of many synthetic compounds with a wide array of therapeutic applications. Its derivatives have been extensively investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] This guide provides a comparative overview of the in vivo efficacy of different quinoline-based compounds, supported by experimental data, to aid researchers in the development of novel therapeutics.

Anticancer Efficacy of Quinoline Derivatives

Several quinoline derivatives have demonstrated significant promise in preclinical in vivo models of cancer.[3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[2] This section compares the in vivo efficacy of two novel quinoline derivatives against gastric and other cancers.

Data Presentation: In Vivo Anticancer Activity
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[3][4]
Quinoline Derivative (91b1) Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificantly reduced tumor sizeNot Reported[5]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)Not Reported[3]
Cisplatin Nude Mice (Xenograft)GastricNot SpecifiedSignificant inhibition reportedNot Reported[3]

Note: Direct quantitative comparison is challenging due to variations in experimental setups across different studies. The data presented is based on the available literature.

Experimental Protocols: Xenograft Mouse Model for Gastric Cancer

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of quinoline compounds using a xenograft model, based on studies of compounds like 12e and H72.[4][6]

1. Cell Culture and Animal Model:

  • Human gastric cancer cells (e.g., MGC-803) are cultured in appropriate media.

  • Male BALB/c nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • A suspension of MGC-803 cells (e.g., 1 x 10^7 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored regularly by measuring the tumor volume.

3. Treatment:

  • When the average tumor size reaches a predetermined volume (e.g., 100 mm³), the mice are randomly assigned to treatment and control groups.

  • The test compound (e.g., H72) is administered intraperitoneally daily for a specified period (e.g., 21 days). The control group receives the vehicle (e.g., DMSO) alone.[6]

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • Tumor growth inhibition is calculated based on the differences in tumor volume and weight between the treated and control groups.

Signaling Pathway Visualization

Many quinoline-based anticancer compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PIM-1 kinase, a serine/threonine kinase, is a notable target.[1][7] Its signaling pathway plays a crucial role in regulating cell cycle progression and apoptosis.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK activate STAT STAT3/STAT5 JAK->STAT phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 upregulate transcription BAD BAD PIM1->BAD phosphorylate (inactivate) p27 p27/p21 PIM1->p27 phosphorylate (inhibit) Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression inhibits

Caption: PIM-1 kinase signaling pathway in cancer cell survival and proliferation.

Antimalarial Efficacy of Quinoline Derivatives

Quinoline-based compounds, most notably chloroquine, have been a cornerstone of antimalarial therapy for decades.[8] However, the emergence of drug-resistant Plasmodium falciparum strains has necessitated the development of new quinoline derivatives.[9] Ferroquine, a ferrocene-quinoline hybrid, is a promising candidate that has shown efficacy against chloroquine-resistant parasites.[10][11]

Data Presentation: In Vivo Antimalarial Activity
CompoundAnimal ModelParasite StrainDosing Regimen (oral)EfficacyReference
Ferroquine MiceP. vinckei vinckei (CQ-S)12.5 mg/kg/day for 4 days100% cure rate[12][13]
Ferroquine MiceP. vinckei vinckei (CQ-R)12.5 mg/kg/day for 4 days100% cure rate[12][13]
Chloroquine MiceP. vinckei vinckei (CQ-S)12.5 mg/kg/day for 4 days100% cure rate[12][13]
Chloroquine MiceP. vinckei vinckei (CQ-R)50 mg/kg/day for 4 days100% cure rate[12][13]
Quinoline-sulfonamide hybrid MiceP. berghei10 mg/mLHigher parasite reduction than chloroquine[11]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant

Experimental Protocols: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo method to evaluate the schizonticidal activity of a compound against an early-stage Plasmodium infection in mice.[14][15][16]

1. Inoculum Preparation and Infection:

  • A chloroquine-sensitive strain of Plasmodium berghei is maintained in donor mice.

  • Blood is collected from a donor mouse with 30-40% parasitemia.[16]

  • Experimental mice are infected intraperitoneally with approximately 1 x 10^7 parasitized red blood cells.[14]

2. Drug Administration:

  • Two to three hours post-infection, mice are randomly assigned to treatment and control groups.

  • The test compound is administered orally once daily for four consecutive days (Day 0 to Day 3).

  • A control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine (e.g., 5 mg/kg).[17]

3. Monitoring Parasitemia:

  • On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

4. Efficacy Calculation:

  • The average parasitemia of the control group is taken as 100%.

  • The percentage suppression of parasitemia for each treated group is calculated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo evaluation of antimalarial quinoline derivatives.

Antimalarial_Workflow start Start infection Infect Mice with P. berghei start->infection randomization Randomize into Groups (Control, Test Compound, Chloroquine) infection->randomization treatment Administer Treatment Daily for 4 Days randomization->treatment blood_smear Prepare Blood Smears on Day 4 treatment->blood_smear microscopy Giemsa Staining & Microscopic Examination blood_smear->microscopy data_analysis Calculate % Parasitemia & % Suppression microscopy->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vivo 4-day suppressive test.

References

A Comparative Review of the Pharmacological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to the wide range of pharmacological activities its derivatives exhibit. The versatility of the quinoline ring allows for modifications that have led to the development of numerous therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, antimalarial, antiviral, and anti-inflammatory activities of various quinoline derivatives, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon)5.34
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast)5.21
4-Anilinoquinoline Derivative (61)Various0.0015 - 0.0039
Quinoline-Indole Derivative (62)HepG2, KB, HCT-8, MDA-MB-2310.002 - 0.011
7-tert-butyl-substituted quinoline (65)MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01–77.67 (% inhibition)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/ml)
7-chloro-4-quinolinylhydrazone derivativesSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)

A common mechanism by which anticancer agents induce cell death is through the activation of apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway.

apoptosis_pathway cluster_cell Cell Quinoline Quinoline Derivative Bax Bax Quinoline->Bax activates Bcl2 Bcl-2 Quinoline->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion promotes release of Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-caspase-3 ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 ActivatedCaspase9->Caspase3 activates Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce MTT to formazan, forming purple crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

    • Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the mean absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoline derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens. Their effectiveness is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli3.12 - 50
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125 - 8
Quinoline-Thiazole Derivative (4g)E. coli (ATCC 35218)7.81
Quinoline-Thiazole Derivative (4g)E. coli (ATCC 25922)3.91
Quinoline-Thiazole Derivative (4h, 4m)Candida krusei (ATCC 6258)≤0.06
Quinoline-Thiazole Derivative (4b, 4e, 4f)Candida glabrata (ATCC 90030)<0.06

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The general workflow is depicted below.

mic_workflow cluster_workflow MIC Determination Workflow Prep_Compound 1. Prepare Serial Dilutions of Quinoline Derivative Inoculation 3. Inoculate Microtiter Plate Wells Prep_Compound->Inoculation Prep_Inoculum 2. Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation 4. Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading 5. Visually Inspect for Growth (Turbidity) Incubation->Reading Result 6. Determine MIC Reading->Result

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the quinoline derivative in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. Typically, 100 µL of medium is added to each well, followed by 100 µL of the 2x concentrated compound to the first column, and then serially diluted across the plate.

  • Preparation of Inoculum:

    • Select isolated colonies from an 18- to 24-hour agar plate.

    • Prepare a direct broth suspension of the colonies and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this standardized suspension to the final required concentration for inoculation (typically resulting in ~5 x 10⁵ CFU/mL in the final well volume).

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate with the prepared inoculum. The final volume in each well is typically 100-200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16 to 20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and mefloquine, have historically been cornerstones of antimalarial therapy. Research continues to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

Table 3: Antiplasmodial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassP. falciparum StrainIC50Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2 µM
Amino-quinoline derivative (40a)3D7 (Chloroquine-sensitive)0.25 µM
Quinoline-pyrimidine hybridD60.049–0.074 µM
Quinoline-pyrimidine hybridW20.075–0.142 µM
Quinoline-sulfonamide hybrid (41)3D70.01 - 0.05 µM
Quinoline-sulfonamide hybrid (41)K10.36 - 0.41 µM
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinolines3D7 & W20.032 - 0.34 µM

Experimental Protocol: In Vitro SYBR Green I-based Antiplasmodial Assay

This assay measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.

    • Synchronize the parasite culture to the ring stage using a method like 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Include negative controls (no drug) and positive controls (a known antimalarial drug like chloroquine).

  • Parasite Addition and Incubation:

    • Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration using non-linear regression analysis.

Antiviral and Anti-inflammatory Activities

Quinoline derivatives have also been investigated for their potential as antiviral and anti-inflammatory agents, targeting various enzymes and pathways involved in viral replication and the inflammatory response.

Table 4: Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative ClassVirusEC50Reference
Quinoline Analogue (19)Enterovirus D68 (EV-D68)0.05 - 0.10 µM
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2)Zika Virus (ZIKV)0.8 ± 0.07 µM
Andrographolide derivative (4)Zika Virus (ZIKV)1.31 ± 0.1 µM
Quinoline derivative (4)Respiratory Syncytial Virus (RSV)8.6 µg/mL
Quinoline derivative (6)Yellow Fever Virus (YFV)3.5 µg/mL
Quinoline derivative (1ae)Influenza A Virus (IAV)1.87 ± 0.58 µM

Table 5: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTarget/AssayIC50 / ActivityReference
Celecoxib-quinoline hybrid (34, 35, 36)COX-2 Inhibition0.1 - 0.11 µM
Quinoline-2-carboxamide (37, 38)COX-2 Inhibition1.14 - 1.21 µM
Thiazolidinedione-quinoline hybrid (LPSF/ZKD4)IL-6 reductionSignificant at 50 µM
Azetidinone-bearing quinoline (6a, 6b)Carrageenan-induced rat paw edemaSignificant activity

Conclusion

The quinoline scaffold remains a "privileged structure" in drug discovery, consistently yielding derivatives with potent and diverse pharmacological activities. The comparative data presented highlight the broad potential of these compounds in treating a wide range of diseases, from cancer and infectious diseases to inflammatory conditions. Further research focusing on structure-activity relationships and mechanistic studies will continue to unlock the full therapeutic potential of this versatile heterocyclic system.

A Comparative Guide to Kinase Inhibitor Selectivity: Dasatinib vs. Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of two prominent kinase inhibitors, Dasatinib and Lapatinib. By presenting objective experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions when selecting or developing targeted kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate a myriad of processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a successful class of targeted therapies; however, their efficacy and safety are intrinsically linked to their selectivity.

A highly selective inhibitor predominantly interacts with its intended target, minimizing off-target effects and associated toxicities. Conversely, a more promiscuous inhibitor interacts with multiple kinases, which can lead to a broader therapeutic window in some contexts but also increases the risk of adverse events. Understanding the selectivity profile of a kinase inhibitor is therefore paramount in both preclinical research and clinical application.

This guide focuses on two well-characterized kinase inhibitors:

  • Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Lapatinib: A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It is used in the treatment of HER2-positive breast cancer.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of Dasatinib and Lapatinib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase profiling studies. Lower values indicate higher potency.

Table 1: Inhibitory Activity of Dasatinib against a Selected Kinase Panel

Kinase TargetIC50 / Kd (nM)Kinase FamilyPrimary Target
ABL1 <1 Tyrosine KinaseYes
SRC <1 Tyrosine KinaseYes
LCK<1Tyrosine KinaseNo
FYN<1Tyrosine KinaseNo
YES1<1Tyrosine KinaseNo
KIT1.1Tyrosine KinaseNo
PDGFRβ1.1Tyrosine KinaseNo
EPHA21.6Tyrosine KinaseNo
DDR12.8Tyrosine KinaseNo
BTK5.8Tyrosine KinaseNo
EGFR>10,000Tyrosine KinaseNo
HER2 (ERBB2)>10,000Tyrosine KinaseNo

Data compiled from publicly available KINOMEscan® and other profiling data.

Table 2: Inhibitory Activity of Lapatinib against a Selected Kinase Panel

Kinase TargetIC50 / Kd (nM)Kinase FamilyPrimary Target
EGFR 9.8 Tyrosine KinaseYes
HER2 (ERBB2) 13 Tyrosine KinaseYes
HER4 (ERBB4)367Tyrosine KinaseNo
ABL1>10,000Tyrosine KinaseNo
SRC>10,000Tyrosine KinaseNo
KIT>10,000Tyrosine KinaseNo
PDGFRβ>10,000Tyrosine KinaseNo
LCK>10,000Tyrosine KinaseNo
FYN>10,000Tyrosine KinaseNo
YES1>10,000Tyrosine KinaseNo
BTK>10,000Tyrosine KinaseNo

Data compiled from publicly available biochemical and cellular assay data.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[1]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.[1]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[1]

  • Competition Assay: The test compound (e.g., Dasatinib or Lapatinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[1]

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).[1]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[1]

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This is a traditional and direct method for measuring kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate (peptide or protein) by the kinase.[2]

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components on ice:

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

    • The kinase of interest at a predetermined concentration.

    • The specific peptide or protein substrate.

    • Serial dilutions of the test inhibitor (Dasatinib or Lapatinib) or vehicle control (DMSO).

  • Initiation of Reaction: Add [γ-³²P]ATP to each reaction to a final concentration that is typically at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper filters (e.g., P81). The negatively charged paper binds the phosphorylated substrate, while the negatively charged [γ-³²P]ATP is washed away.

  • Washing: Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Immunoblotting)

This assay assesses the inhibitory effect of a compound on a specific kinase within a cellular context.

Principle: This method measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.[3]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the kinase of interest (e.g., HER2-overexpressing BT474 cells for Lapatinib).

    • Allow cells to adhere and grow to a suitable confluency.

    • Treat the cells with serial dilutions of the kinase inhibitor (e.g., Lapatinib) or vehicle control (DMSO) for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-HER2).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities and determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to kinase inhibitor profiling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Kinase Inhibitor (e.g., Dasatinib, Lapatinib) incubation Incubation of Inhibitor with Kinases inhibitor->incubation kinase_panel Kinase Panel (Recombinant or in Lysate) kinase_panel->incubation assay_reagents Assay Reagents (ATP, Substrate, Buffers) assay_reagents->incubation detection Detection of Activity/Binding (e.g., Radioactivity, Luminescence, qPCR) incubation->detection raw_data Raw Data Acquisition detection->raw_data data_processing Data Processing & Normalization raw_data->data_processing results Determination of IC50 / Kd Values data_processing->results signaling_pathway_lapatinib EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Dasatinib Dasatinib (Off-target) SRC_node SRC Dasatinib->SRC_node SRC_node->EGFR SRC_node->RAS signaling_pathway_dasatinib BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_pathway RAS/MAPK Pathway BCR_ABL->RAS_pathway PI3K_AKT_pathway PI3K/AKT Pathway BCR_ABL->PI3K_AKT_pathway SRC SRC Family Kinases SRC->STAT5 SRC->RAS_pathway SRC->PI3K_AKT_pathway Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_pathway->Proliferation PI3K_AKT_pathway->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

References

Benchmarking Pimasertib (AS-703026) Against the Known Standard Selumetinib (AZD6244)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver in many human cancers, making its components, such as the MEK1 and MEK2 kinases, attractive targets for therapeutic intervention.[4] This guide provides an objective comparison of a newer synthetic MEK1/2 inhibitor, Pimasertib (AS-703026), against a well-established standard, Selumetinib (AZD6244). Both are allosteric, non-ATP-competitive inhibitors of MEK1/2.[5][6][7]

The following sections present comparative quantitative data, detailed experimental protocols for assessing compound efficacy, and visualizations of the targeted signaling pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the IC50 values for Pimasertib and Selumetinib against MEK1/2 enzymes and various cancer cell lines. Lower values indicate higher potency.

Target Compound IC50 Value Reference
Enzyme
MEK1Selumetinib (AZD6244)14 nM[6][8]
MEK1/2Pimasertib (AS-703026)5 nM - 2 µM (in MM cell lines)[9]
Multiple Myeloma Cell Lines
INA-6Pimasertib (AS-703026)10 nM[5][10]
U266Pimasertib (AS-703026)5 nM[5][10]
H929Pimasertib (AS-703026)200 nM[5]
Other Cancer Cell Lines
HL-60 (Leukemia)Selumetinib (AZD6244)24.59 nM (0.02459 µM)[6]
H9 (Lymphoma)Selumetinib (AZD6244)22.88 nM (0.02288 µM)[6]
CHP-212 (Neuroblastoma)Selumetinib (AZD6244)3.15 nM (0.003153 µM)[6]

Experimental Protocols

The following are representative methodologies for determining the inhibitory activity of compounds like Pimasertib and Selumetinib.

MEK1/2 Kinase Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1/2.

  • Objective: To determine the IC50 value of the test compound against recombinant MEK1 or MEK2.

  • Methodology:

    • Pre-incubation: Recombinant human MEK1 or MEK2 (e.g., 0.2 nM) is pre-incubated with varying concentrations of the test compound (e.g., Pimasertib) or vehicle control for a set period (e.g., 40 minutes) in a reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol).[9][11]

    • Activation: The phosphorylation and activation of MEK are initiated by adding an upstream kinase, such as B-Raf (e.g., 20 nM), and ATP (e.g., 30 µM).[9]

    • Quenching B-Raf: After a short incubation (e.g., 10 minutes), the B-Raf activity is stopped by adding a specific B-Raf inhibitor.[9]

    • Kinase Reaction: The kinase activity of the now-activated MEK is measured by adding a substrate, such as kinase-dead ERK2 (e.g., 1 µM), and radiolabeled ATP (e.g., 33P-γATP).[8][9]

    • Measurement: The reaction proceeds for a defined time (e.g., 40 minutes) and is then stopped. The incorporation of the radiolabeled phosphate into the ERK2 substrate is quantified using a filter-binding assay and a scintillation counter.[9][11]

    • Data Analysis: The concentration of the compound that inhibits 50% of MEK activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

  • Objective: To determine the IC50 value of the test compound in a cellular context.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., U266, INA-6) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Selumetinib) or vehicle control for a specified duration (e.g., 72 hours).[8]

    • Viability Assessment: A viability reagent, such as WST-1 or MTS, is added to each well. These reagents are converted by metabolically active, viable cells into a colored formazan product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the Ras/Raf/MEK/ERK signaling pathway, a key cascade that regulates cell growth and survival.[4][12] The pathway transmits extracellular signals from receptor tyrosine kinases to the cell nucleus. Pimasertib and Selumetinib act by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1/2 and preventing downstream signaling.[1][4]

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Inhibitor Pimasertib Selumetinib Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK/ERK signaling pathway and the point of MEK1/2 inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical cell-based assay workflow used to determine the IC50 of a synthetic compound. This process is fundamental for evaluating the potency and efficacy of new drug candidates against cancer cell lines.

IC50_Workflow start Start step1 1. Seed Cancer Cells in 96-Well Plates start->step1 step2 2. Treat Cells with Compound Dilutions step1->step2 step3 3. Incubate for Specified Period (e.g., 72h) step2->step3 step4 4. Add Cell Viability Reagent (e.g., WST-1) step3->step4 step5 5. Measure Absorbance (Proportional to Viable Cells) step4->step5 step6 6. Analyze Data & Calculate IC50 step5->step6 end_node End step6->end_node

Caption: Standard workflow for determining IC50 in a cell-based assay.

References

A Researcher's Guide to Statistical Analysis of In Vitro Bioactivity Data for Compound Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, robust comparison of the biological activity of novel compounds is paramount.[1] This guide provides a framework for the statistical analysis and presentation of in vitro bioactivity data, ensuring objective and clear comparisons between different chemical entities. By adhering to standardized protocols and clear data visualization, researchers can confidently identify promising lead candidates for further development.

Data Presentation: Summarizing Bioactivity

Clear and concise presentation of quantitative data is essential for direct comparison of compound efficacy. A well-structured table allows for the immediate assessment of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2][3][4]

Table 1: Comparative Bioactivity of Test Compounds on Target X

Compound IDIC50 (µM) ± SEMnStatistical Significance (p-value vs. Control)
Control (Vehicle)> 1003-
Compound A5.2 ± 0.43< 0.01
Compound B15.8 ± 1.23< 0.05
Compound C2.1 ± 0.23< 0.001
Reference Drug3.5 ± 0.33< 0.001

IC50 values represent the concentration of a compound at which the response (e.g., enzyme activity, cell viability) is inhibited by 50%. SEM denotes the Standard Error of the Mean, and 'n' is the number of independent experiments.

Experimental Protocols: Ensuring Reproducibility

The validity of any comparative analysis rests on the foundation of a well-defined and consistently executed experimental protocol. Below is a detailed methodology for a common in vitro bioactivity assay, the MTS cell viability assay, which is used to assess cellular metabolic activity as an indicator of cell viability.[5][6]

MTS Cell Viability Assay Protocol
  • Cell Preparation :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds and the reference drug in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include wells with untreated cells (vehicle control).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTS Reagent Addition :

    • Following the incubation period, add 20 µL of the MTS solution to each well.[5]

    • Incubate the plate for 1 to 4 hours at 37°C.[5] During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[5][6]

  • Data Acquisition :

    • After the incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.[5]

  • Data Analysis :

    • Subtract the absorbance of the background (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each compound.[4]

Statistical Analysis for Compound Comparison

To determine if the observed differences in bioactivity between compounds are statistically significant, appropriate statistical tests must be employed. The choice of test depends on the experimental design.[7][8]

  • t-Test : When comparing the mean IC50 value of a single test compound to a control, an independent t-test can be used.[7]

  • Analysis of Variance (ANOVA) : For comparing the means of three or more groups (e.g., a control and multiple test compounds), a one-way ANOVA is more appropriate.[7] If the ANOVA result is significant, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to identify which specific groups differ from each other.[7]

A p-value of less than 0.05 is generally considered statistically significant, indicating that the observed difference is unlikely to have occurred by random chance.[8]

Visualizing Complex Biological Data

Diagrams are powerful tools for illustrating complex biological pathways, experimental procedures, and logical frameworks. The following diagrams were created using the DOT language to provide clear visual representations.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (e.g., Compound) Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

A generic cell signaling pathway diagram.

start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add Test Compounds & Controls plate_cells->add_compounds incubate Incubate for 24-72h add_compounds->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_plate Read Absorbance at 490nm incubate_mts->read_plate analyze Data Analysis (Normalize & Calculate IC50) read_plate->analyze end End analyze->end

Workflow for an in vitro cell viability assay.

start Compare IC50 of Compound A vs. Compound B stat_test Perform t-test or ANOVA start->stat_test p_value p < 0.05? stat_test->p_value significant Difference is Statistically Significant p_value->significant Yes not_significant Difference is Not Statistically Significant p_value->not_significant No conclusion_A Compound A is more potent significant->conclusion_A conclusion_B Potency is comparable not_significant->conclusion_B

Logical flow for statistical decision-making.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-4-methylquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Methoxy-4-methylquinoline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is classified as an irritant and is harmful if swallowed.[3]

Personal Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety goggles or a face shield[4]

  • A lab coat[2]

  • Closed-toe shoes

Summary of Hazards

The primary hazards associated with this compound are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[3][5]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[3][5]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous waste. This includes unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and sealed waste container. If dealing with a spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and then collect the absorbed material into the solid waste container.[6]

  • Contaminated PPE: Place all contaminated gloves, lab coats, and other disposable PPE into a designated hazardous waste bag.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][4]

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Identify as Hazardous Waste A->C B Work in a Fume Hood B->C D Segregate Solid & Liquid Waste C->D E Use Labeled, Sealed Waste Containers D->E F Store in Designated Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Methoxy-4-methylquinoline

This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6238-12-6

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is critical to check the manufacturer's glove compatibility data for the specific chemical and breakthrough times. - Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting any work, ensure that a substance-specific Safety Data Sheet (SDS) for this compound has been reviewed.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If heating the substance, ensure adequate ventilation to handle any fumes that may be generated.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][4][5][6][7] Seek immediate medical attention.[3] If wearing contact lenses, remove them after initiating flushing.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Based on its chemical structure as a quinoline derivative, it should be classified as hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Designate work area (fume hood) prep1->prep2 prep3 Assemble equipment prep2->prep3 prep4 Check emergency equipment prep3->prep4 handling1 Don PPE prep4->handling1 handling2 Weigh & Transfer in fume hood handling1->handling2 handling3 Conduct experiment handling2->handling3 post1 Decontaminate surfaces & equipment handling3->post1 post2 Properly remove & dispose of PPE post1->post2 disp1 Collect chemical waste in labeled container post2->disp1 disp2 Collect contaminated materials post2->disp2 disp3 Arrange for licensed disposal disp1->disp3 disp2->disp3 emergency Exposure Occurs eye Eye Contact: Flush 15-20 mins emergency->eye skin Skin Contact: Wash with soap & water emergency->skin inhalation Inhalation: Move to fresh air emergency->inhalation ingestion Ingestion: Rinse mouth emergency->ingestion medical Seek Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.